Product packaging for 3-Fluoro-3-methylpyrrolidine hydrochloride(Cat. No.:CAS No. 1427380-91-3)

3-Fluoro-3-methylpyrrolidine hydrochloride

Cat. No.: B1532531
CAS No.: 1427380-91-3
M. Wt: 139.6 g/mol
InChI Key: LDRLKNIQCYFPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-3-methylpyrrolidine hydrochloride (CAS 1427380-91-3) is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 5 H 11 ClFN, with a molecular weight of 139.60 g/mol . This compound belongs to the class of pyrrolidine derivatives, which are saturated nitrogen heterocycles recognized as privileged scaffolds in pharmaceutical science . The core value of this reagent lies in its pyrrolidine ring, which offers a three-dimensional, sp 3 -rich structure that enhances molecular complexity and helps optimize the physicochemical parameters of drug candidates, such as solubility and lipophilicity . The incorporation of a fluorine atom at the 3-position of the ring is a strategic modification. Fluorine introduction is a standard procedure in lead optimization to improve metabolic stability, influence lipophilicity, and modulate electronic properties, ultimately affecting biological activity . This makes this compound a versatile precursor for generating structural diversity in compound libraries aimed at treating various human diseases. Researchers utilize this compound as a key intermediate in the design and synthesis of novel bioactive molecules. The saturated pyrrolidine ring contributes to stereochemistry and allows for extensive exploration of pharmacophore space, which is crucial for achieving target selectivity . The (3R)- and (3S)- enantiomers of this compound are also available (CAS 1637399-36-0 and 1637399-35-9, respectively), enabling studies into how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to binding with enantioselective proteins . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClFN B1532531 3-Fluoro-3-methylpyrrolidine hydrochloride CAS No. 1427380-91-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRLKNIQCYFPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-91-3
Record name Pyrrolidine, 3-fluoro-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427380-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-3-methylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Enantioselective Synthesis of 3-Fluoro-3-Methylpyrrolidine: Strategies and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-fluoro-3-methylpyrrolidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of a stereodefined quaternary fluorine center and the versatile pyrrolidine ring. This combination can profoundly influence a molecule's conformational rigidity, metabolic stability, lipophilicity, and pKa, making it a highly sought-after component in drug design. However, the stereocontrolled construction of this specific quaternary center presents a significant synthetic challenge. This technical guide provides an in-depth analysis of the primary strategies for the enantioselective synthesis of 3-fluoro-3-methylpyrrolidine and its derivatives. We will dissect the mechanistic underpinnings of key methodologies, including asymmetric cycloadditions and diastereoselective routes from chiral precursors, offering field-proven insights into experimental design and execution. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Value of the 3-Fluoro-3-Methylpyrrolidine Moiety

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties.[1] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is also a cornerstone of many natural products and pharmaceuticals, valued for its ability to explore three-dimensional chemical space due to its non-planar structure.[2] The fusion of these two features into the 3-fluoro-3-methylpyrrolidine structure creates a powerful building block for several reasons:

  • Metabolic Blocking: The quaternary center at the C3 position, fortified with a strong C-F bond, can block common sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Conformational Control: The bulky methyl group and the electronegative fluorine atom lock the puckering of the pyrrolidine ring, reducing conformational flexibility. This can lead to higher binding affinity and selectivity for a biological target.

  • Modulation of Basicity: The inductive effect of the fluorine atom lowers the pKa of the pyrrolidine nitrogen, which can be critical for optimizing cell permeability, solubility, and off-target activity (e.g., hERG binding).[3]

  • Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal dipole-dipole interactions or serve as a weak hydrogen bond acceptor, potentially introducing new, beneficial interactions within a protein's binding pocket.

Despite these advantages, constructing the chiral, fluorine-bearing quaternary stereocenter is non-trivial. It requires methods that can overcome the steric hindrance of the tertiary carbon and precisely control the stereochemical outcome. This guide will explore the most effective strategies developed to date.

Core Strategy 1: Asymmetric [3+2] Cycloaddition

One of the most powerful and modular approaches to constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile.[2] To forge the 3-fluoro-3-methylpyrrolidine core, this strategy has been adapted by using fluorinated alkenes as the dipolarophile component, with chirality being induced by a metal catalyst complexed with a chiral ligand.

Principle and Mechanistic Insight

The reaction involves the in situ generation of an azomethine ylide from an imine derived from an α-amino acid ester. This ylide then reacts with a suitable fluorinated alkene. The key to enantioselectivity lies in the use of a chiral catalyst, typically a Copper(I) or Silver(I) salt complexed with a chiral ligand, which coordinates to the dipole and directs its approach to the dipolarophile.

A representative catalytic cycle using a Cu(I)-based system is illustrated below. The chiral ligand (L*) creates a chiral environment around the metal center, which orchestrates the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer.

Asymmetric_3_2_Cycloaddition cluster_cycle Catalytic Cycle Cu_L_star Cu(I)-L* Ylide_Complex Chiral Azomethine Ylide-Cu Complex Cu_L_star->Ylide_Complex Imine Imine Substrate Imine->Ylide_Complex + Base Cycloaddition_TS Diastereoselective Transition State Ylide_Complex->Cycloaddition_TS Alkene Fluorinated Alkene Alkene->Cycloaddition_TS Product_Complex Product-Cu Complex Cycloaddition_TS->Product_Complex Product_Complex->Cu_L_star Catalyst Regeneration Product Enantioenriched Fluoropyrrolidine Product_Complex->Product

Caption: Catalytic cycle for Cu(I)-catalyzed asymmetric [3+2] cycloaddition.

Data Summary: Performance of Catalytic Systems

The choice of ligand, metal, and substrate is critical for achieving high stereoselectivity. Copper(I)-catalyzed reactions have shown particular promise for the synthesis of 3,3-difluoro and 3,3,4-trifluoropyrrolidines, providing a strong precedent for the synthesis of the 3-fluoro-3-methyl target.[1]

DipolarophileCatalyst SystemYield (%)dree (%)Reference
1,1-DifluorostyrenesCu(I) / Chiral Ligandup to 96>20:1up to 97[1]
1,1,2-TrifluorostyrenesCu(I) / Chiral Ligandup to 95>20:1up to 96[1]

This table summarizes representative results for structurally related fluorinated pyrrolidines, demonstrating the high potential of the methodology.

Experimental Protocol: General Procedure for Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a generalized representation based on published methods for similar transformations and should be optimized for the specific substrates.[1]

  • Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the copper(I) salt (e.g., Cu(OAc)₂, 5 mol%) and the chiral ligand (e.g., a chiral phosphine or bisoxazoline ligand, 5.5 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reagent Addition: Add the imine (1.2 equivalents), the fluorinated alkene (1.0 equivalent), and a mild base (e.g., triethylamine or DBU, 1.5 equivalents).

  • Reaction: Stir the reaction mixture at the optimized temperature (ranging from -20 °C to 40 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched fluorinated pyrrolidine.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Core Strategy 2: Diastereoselective Synthesis from a Chiral Precursor

An alternative to catalyst-controlled enantioselectivity is substrate-controlled diastereoselectivity. This classic and robust strategy involves starting with an enantiopure building block and using its inherent chirality to direct the stereochemistry of subsequent transformations. The first reported enantioselective synthesis of a C3-fluoro-pyrrolidine derivative utilized this very approach.[4]

Principle and Synthetic Design

This pathway begins with a readily available chiral starting material, such as a 2,3-epoxy-1-alcohol. The key step is a regioselective and stereoselective opening of the epoxide ring with a fluoride source to install the tertiary fluoride. The existing stereocenters of the starting material dictate the facial approach of the nucleophile, leading to a single diastereomer. Subsequent chemical manipulations are then performed to close the pyrrolidine ring.

Diastereoselective_Synthesis Start Chiral Epoxy-alcohol (Enantiopure) Fluorination Regioselective Hydrofluorination (e.g., Olah's Reagent) Start->Fluorination Key Step Intermediate Acyclic Fluoro-diol (Diastereomerically Pure) Fluorination->Intermediate Functionalization Functional Group Manipulation (e.g., Tosylation, Azide introduction) Intermediate->Functionalization Cyclization Intramolecular Cyclization (e.g., Reduction of Azide) Functionalization->Cyclization Product Enantioenriched 3-Fluoro-3-methylpyrrolidine Derivative Cyclization->Product

Caption: Workflow for diastereoselective synthesis from a chiral epoxy-alcohol.

Experimental Protocol: Key Hydrofluorination Step

This protocol is adapted from the synthesis of a C(3) fluoro-MEP derivative and highlights the critical epoxide opening step.[4]

  • Preparation: In a fume hood, place a solution of the chiral 2,3-epoxy-1-alcohol (1.0 equivalent) in anhydrous dichloromethane (0.2 M) in a polyethylene or Teflon vessel at -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add Olah's reagent (pyridine-poly(hydrogen fluoride), typically 70% HF, 3.0 equivalents) to the cooled solution via a plastic syringe. Caution: Hydrogen fluoride is extremely corrosive and toxic. Handle with appropriate personal protective equipment (PPE) and engineering controls.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

  • Quenching (Critical): Cool the reaction mixture to 0 °C (ice bath) and very slowly and carefully quench by adding it to a stirred, saturated aqueous solution of NaHCO₃. Ensure the quenching vessel is large enough to accommodate gas evolution.

  • Work-up: Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting fluoro-diol intermediate by flash column chromatography.

Emerging Methodologies and Future Outlook

While cycloaddition and chiral pool synthesis represent the most established routes, the field of asymmetric catalysis is rapidly evolving, offering new potential pathways.

  • Enantioselective C-H Functionalization: Recent breakthroughs in catalytic asymmetric C-H amination, such as the enantioselective Hofmann-Löffler-Freytag (HLF) reaction, provide powerful new ways to construct chiral pyrrolidines.[5] Adapting such a method to tolerate and control a fluorinated center could provide a highly convergent and atom-economical route in the future.

  • Desymmetrization: The catalytic desymmetrization of achiral precursors, like 3-pyrrolines, has been shown to be effective for creating C3-alkylated pyrrolidines with high enantioselectivity.[6] The development of analogous C-F bond-forming reactions using this strategy would be a significant advance.

The continued demand for structurally unique and pharmacologically optimized compounds will undoubtedly drive further innovation in this area. The development of catalytic methods that utilize cheaper starting materials, operate under milder conditions, and offer broader substrate scope remains a key objective for the scientific community.

Conclusion

The enantioselective synthesis of 3-fluoro-3-methylpyrrolidine is a challenging but achievable goal that is critical for advancing drug discovery programs. This guide has detailed two robust and validated strategies: catalyst-controlled asymmetric [3+2] cycloaddition and substrate-controlled diastereoselective synthesis. By understanding the principles, causality, and practical execution of these methods, researchers can confidently incorporate this valuable scaffold into their molecular designs. The provided protocols and mechanistic insights serve as a foundation upon which new, innovative solutions can be built, further expanding the synthetic chemist's toolkit for creating the next generation of therapeutics.

References

An In-depth Technical Guide to 3-Fluoro-3-methylpyrrolidine Hydrochloride: A Valuable Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Within the diverse landscape of fluorinated heterocyles, 3-fluoro-3-methylpyrrolidine hydrochloride (CAS Number: 1427380-91-3) emerges as a building block of significant interest.[1] This technical guide provides a comprehensive overview of this compound, addressing its synthesis, characterization, and potential applications in drug discovery. Given the limited publicly available data specific to this molecule, this guide leverages established principles and data from closely related analogs to provide a robust framework for its utilization in research and development.

Introduction: The Role of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a prevalent motif in a vast number of biologically active compounds, including many approved drugs.[2][3] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of a fluorine atom, particularly at the 3-position, can profoundly influence a molecule's properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These attributes can lead to enhanced metabolic stability, increased lipophilicity, and altered basicity (pKa) of the pyrrolidine nitrogen, all of which are critical parameters in drug design.[4][5] The additional methyl group in this compound provides a further point of structural diversity and can influence the conformational preferences of the pyrrolidine ring.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1427380-91-3[1]
Molecular Formula C₅H₁₀FN·HCl[1]
Molecular Weight 139.6 g/mol [1]
Appearance Predicted: White to off-white solidInferred from analogs
Purity ≥97%[1]
Solubility Predicted: Soluble in water and polar organic solventsInferred from analogs

Synthesis and Mechanistic Considerations

A potential synthetic pathway is outlined below:

Synthesis_of_3-Fluoro-3-methylpyrrolidine_hydrochloride cluster_0 Synthetic Pathway Start N-Boc-3-hydroxy-3-methylpyrrolidine Fluorination Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) Start->Fluorination Nucleophilic Substitution Intermediate N-Boc-3-fluoro-3-methylpyrrolidine Fluorination->Intermediate Deprotection Acidic Conditions (e.g., HCl in Dioxane) Intermediate->Deprotection Boc Removal Product This compound Deprotection->Product

Caption: Postulated synthetic pathway for this compound.

Experimental Protocol (Postulated):

  • Fluorination: To a solution of N-Boc-3-hydroxy-3-methylpyrrolidine in an appropriate anhydrous solvent (e.g., dichloromethane) at reduced temperature (e.g., -78 °C), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The rationale for using these reagents lies in their ability to efficiently replace a hydroxyl group with a fluorine atom via a nucleophilic substitution mechanism with minimal side reactions.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-3-fluoro-3-methylpyrrolidine, is then purified by column chromatography.

  • Deprotection: The purified N-Boc-3-fluoro-3-methylpyrrolidine is dissolved in a suitable solvent such as 1,4-dioxane or diethyl ether. A solution of hydrogen chloride in the same solvent is then added, and the mixture is stirred at room temperature. The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free amine.

  • Isolation: The resulting precipitate, this compound, is collected by filtration, washed with the solvent, and dried under vacuum to afford the final product.

Characterization and Analytical Profile

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Characterization_Workflow cluster_1 Analytical Characterization Compound 3-Fluoro-3-methylpyrrolidine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Compound->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Compound->Purity Structure_Confirmation Structural Elucidation and Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Caption: General workflow for the characterization of this compound.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons due to coupling with the fluorine atom. The methyl group would likely appear as a doublet due to through-space coupling with the fluorine. The N-H protons would be broadened and may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will be informative, with the carbon bearing the fluorine atom showing a large one-bond carbon-fluorine coupling constant. The adjacent carbons will also exhibit smaller two-bond couplings.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 104.08.

Applications in Drug Discovery

While specific applications of this compound are not yet widely reported, the utility of the 3-fluoropyrrolidine scaffold in medicinal chemistry is well-established.[8] The introduction of this moiety into drug candidates has been shown to improve their pharmacological profiles. For instance, fluorinated pyrrolidines have been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and into various agents targeting central nervous system disorders.[9]

The 3-fluoro-3-methylpyrrolidine motif can be utilized to:

  • Modulate Potency and Selectivity: The conformational constraints imposed by the fluorine and methyl groups can lead to more specific binding to the target protein.

  • Enhance Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.

  • Improve Brain Penetration: The increased lipophilicity imparted by the fluorine atom can facilitate crossing of the blood-brain barrier, which is crucial for CNS-acting drugs.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific data for this compound remains limited in the public domain, this guide provides a comprehensive framework based on established chemical principles and data from closely related analogs. Its unique combination of a fluorinated stereocenter and a methyl group on the pyrrolidine ring offers exciting opportunities for the design of novel therapeutics with improved pharmacological properties. As research in this area progresses, the full potential of this and similar fluorinated scaffolds will undoubtedly be realized.

References

An In-Depth Technical Guide to 3-Fluoro-3-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in numerous natural products and synthetic drugs.[1][2][3] Consequently, the strategic incorporation of a fluorine atom onto the pyrrolidine ring, as seen in 3-Fluoro-3-methylpyrrolidine hydrochloride, presents a compelling strategy for the design of novel therapeutics. This guide will explore the essential technical details of this compound, providing a framework for its application in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its effective application. This section details the key identifiers and characteristics of this compound.

Molecular Identity and Weight

The fundamental identity of a chemical compound is defined by its structure and molecular formula. For this compound, these are:

  • Molecular Formula: C₅H₁₀FN·HCl[4]

  • Molecular Weight: 139.60 g/mol [4][5]

These values are critical for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.

Structural Representation

The three-dimensional arrangement of atoms dictates a molecule's biological activity. The structure of this compound is characterized by a pyrrolidine ring substituted with a fluorine atom and a methyl group at the 3-position.

Caption: 2D structure of this compound.

Key Physicochemical Data

A summary of essential physicochemical data is provided in the table below for quick reference.

PropertyValueSource
CAS Number 1427380-91-3[4]
Molecular Formula C₅H₁₀FN·HCl[4]
Molecular Weight 139.60 g/mol [4][5]
Purity Typically ≥97%[4]

Synthesis Methodologies

The synthesis of fluorinated pyrrolidines often involves specialized reagents and reaction conditions. A general, illustrative synthetic approach is outlined below. The causality behind experimental choices lies in the need for stereocontrol and the safe handling of fluorinating agents.

Retrosynthetic Analysis

A common strategy for the synthesis of 3-fluoro-3-methylpyrrolidine derivatives involves the fluorination of a suitable precursor, such as a hydroxy- or keto-pyrrolidine.

retrosynthesis target 3-Fluoro-3-methylpyrrolidine precursor1 3-Hydroxy-3-methylpyrrolidine target->precursor1 Fluorination precursor2 3-Methylpyrrolidin-3-one target->precursor2 Reductive Amination + Fluorination start Protected Pyrrolidone precursor1->start Grignard Reaction precursor2->start Oxidation

Caption: Retrosynthetic analysis for 3-Fluoro-3-methylpyrrolidine.

Illustrative Experimental Protocol: Fluorination with DAST

This protocol describes a representative fluorination step using diethylaminosulfur trifluoride (DAST), a common fluorinating agent. Note: This is a generalized procedure and requires optimization for specific substrates and scales. Extreme caution must be exercised when using DAST as it is toxic and moisture-sensitive.

Step-by-Step Methodology:

  • Reaction Setup: A solution of N-protected 3-hydroxy-3-methylpyrrolidine in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution via a syringe. The slow addition rate is critical for maintaining temperature control.

  • Reaction Monitoring: The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over several hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acidic byproducts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group). The resulting free base is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol) to precipitate the hydrochloride salt.

  • Isolation: The this compound is isolated by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization

Structural elucidation and purity assessment are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons in the ¹H NMR spectrum provides valuable structural information.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base and its fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as N-H stretches (for the hydrochloride salt) and C-F stretches.

Applications in Drug Discovery and Development

The unique properties of this compound make it an attractive building block for the synthesis of novel drug candidates.

Modulation of Physicochemical Properties

The introduction of the fluoro-methyl group at the 3-position can be used to fine-tune key drug-like properties:

  • Lipophilicity: The fluorine atom can modulate the lipophilicity of the molecule, which can impact its solubility, permeability, and plasma protein binding.

  • pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyrrolidine nitrogen, affecting the compound's ionization state at physiological pH. This can influence its interaction with biological targets and its absorption and distribution.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. Incorporating this moiety can block a potential site of metabolism, thereby increasing the half-life of a drug.

Role as a Pharmacophore Element

The fluorinated pyrrolidine ring can serve as a key component of a pharmacophore, engaging in specific interactions with a biological target. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions, potentially enhancing binding affinity and selectivity.

Caption: Role in a typical drug discovery workflow.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated substituent and a pyrrolidine core offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, is essential for its effective utilization in the pursuit of novel and improved therapeutics.

References

A Technical Guide to the Spectral Analysis of 3-Fluoro-3-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds highly valuable.[1] Among these, the pyrrolidine ring is a prevalent core in numerous pharmaceuticals. This guide provides an in-depth technical examination of the spectral characterization of a specific, functionalized scaffold: 3-Fluoro-3-methylpyrrolidine hydrochloride.

The presence of a tertiary fluorine atom, a methyl group, and a hydrochloride salt form introduces distinct and informative features into the compound's analytical spectra. A comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is therefore essential for unambiguous structure verification, conformational analysis, and purity assessment. This document serves as a practical guide for researchers and drug development professionals, detailing not only the expected spectral data but also the underlying scientific principles and experimental considerations that dictate the analytical strategy.

Molecular Structure and Key Analytical Considerations

The structure of this compound presents several key features that are central to its spectral analysis:

  • Asymmetric Center: The C3 carbon is a chiral center, meaning the compound exists as a racemic mixture of (R) and (S) enantiomers unless a specific stereoisomer is synthesized.

  • Fluorine and Methyl Substitution: The geminal fluorine and methyl groups at C3 create a sterically hindered environment and introduce complex spin-spin coupling patterns in NMR spectra.

  • Pyrrolidine Ring: The five-membered aliphatic ring has a degree of conformational flexibility, which can be influenced by substituents and the solvent environment.[2]

  • Hydrochloride Salt: The nitrogen atom is protonated, forming an ammonium salt (R₂NH₂⁺Cl⁻). This significantly impacts the electronic environment, particularly for adjacent protons and carbons, and dictates the choice of analytical solvents.[3][4]

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon skeleton, proton environments, and the crucial fluorine substituent.

Core Directive: Experimental Choice of Solvent

The hydrochloride salt form of the analyte necessitates careful solvent selection. Protic deuterated solvents such as D₂O or CD₃OD are generally unsuitable because the acidic N-H₂⁺ protons will rapidly exchange with deuterium, leading to signal broadening or complete disappearance.[3]

Optimal Choice: A non-exchangeable, polar aprotic solvent like DMSO-d₆ is the preferred choice. It readily dissolves the hydrochloride salt and allows for the clear observation of the N-H₂⁺ protons, which typically appear as a broad signal at a downfield chemical shift.[5]

Experimental Protocol: NMR Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR data.

Workflow: NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh ~10 mg of 3-Fluoro-3-methylpyrrolidine HCl B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Transfer to 5 mm NMR tube B->C D Lock & Shim Spectrometer C->D E Acquire ¹H Spectrum (zg30 pulse program) D->E F Acquire ¹³C Spectrum (zgpg30, proton decoupled) D->F G Acquire ¹⁹F Spectrum (zgpg30, proton decoupled) D->G H Fourier Transform E->H F->H G->H I Phase & Baseline Correction H->I J Integrate & Calibrate (Ref. to residual DMSO peak) I->J

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Lock the field frequency using the deuterium signal from DMSO-d₆.

  • Shimming: Optimize the magnetic field homogeneity to ensure sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16-64 scans are sufficient.[6]

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling for a simplified singlet, or without decoupling to observe ¹⁹F-¹H coupling. A wider spectral width (e.g., -250 to 50 ppm) is recommended.[6][7]

  • Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The proton spectrum is complex due to diastereotopic protons in the pyrrolidine ring and coupling to fluorine. The protonation of the nitrogen causes a significant downfield shift for adjacent protons (C2-H and C5-H).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Coupling Constants (J, Hz) Rationale
N-H₂⁺9.0 - 10.5br s-Exchangeable protons on a positively charged nitrogen, appearing as a broad singlet.[3]
C2-H₂, C5-H₂3.2 - 3.6m-Protons adjacent to the N⁺H₂ group are strongly deshielded. Complex multiplicity due to geminal and vicinal coupling.
C4-H₂2.1 - 2.5m-Protons β to the N⁺H₂ group. Complex multiplicity due to geminal, vicinal, and ³J(H,F) coupling.
C3-CH₃1.6 - 1.8d³J(H,F) ≈ 18-22 HzMethyl protons are split into a doublet by the adjacent fluorine atom.[8]
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

The key feature of the ¹³C spectrum is the large one-bond coupling between C3 and the fluorine atom, resulting in a doublet.

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity Coupling Constants (J, Hz) Rationale
C390 - 98d¹J(C,F) ≈ 170-190 HzQuaternary carbon directly attached to fluorine, showing a characteristic large one-bond C-F coupling and significant downfield shift.[9]
C2, C548 - 55t²J(C,F) ≈ 20-25 HzCarbons adjacent to the N⁺H₂ group. Split into triplets by coupling to the fluorine atom two bonds away.
C435 - 42t²J(C,F) ≈ 20-25 HzCarbon adjacent to the fluorine-substituted carbon, also showing a two-bond C-F coupling.
C3-CH₃20 - 28q²J(C,F) ≈ 20-25 HzMethyl carbon split into a quartet by the geminal fluorine atom.
Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

¹⁹F NMR is highly sensitive and provides a clean window for analysis. The chemical shift is referenced to CFCl₃ (δ = 0 ppm).[10]

Fluorine Assignment Predicted δ (ppm) Predicted Multiplicity (¹H-coupled) Coupling Constants (J, Hz) Rationale
C3-F-140 to -160m³J(H,F) ≈ 18-22 Hz (with CH₃), other couplings with ring protonsThe chemical shift is typical for a tertiary alkyl fluoride.[11] The multiplicity in the proton-coupled spectrum will be complex due to coupling with the methyl and ring protons. The proton-decoupled spectrum will show a single sharp singlet.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation patterns of the molecule. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized salt.

Theoretical Considerations

In positive ion ESI mode, the analyte will be detected as the cation of the free base, corresponding to [M+H]⁺, where M is the neutral 3-fluoro-3-methylpyrrolidine. The chloride ion is not observed. The molecular ion of the free base (C₅H₁₀FN) has a monoisotopic mass of 103.0797 u. The detected ion will be [C₅H₁₁FN]⁺ with an m/z of 104.0875.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile/water.

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.

  • Analysis: Inject the sample and acquire data in positive ion scan mode over a range of m/z 50-300.

  • Fragmentation (MS/MS): Select the parent ion (m/z 104.1) for collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS) and confirm fragmentation pathways.

Predicted Mass Spectrum and Fragmentation

The primary fragmentation pathway for pyrrolidines involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of substituents.

Predicted ESI-MS Data

Ion Predicted m/z Description
[M+H]⁺ 104.1 Parent ion (protonated free base)
[M+H - HF]⁺ 84.1 Loss of hydrogen fluoride from the parent ion

| [M+H - C₂H₄]⁺ | 76.1 | Alpha-cleavage and loss of ethylene |

Fragmentation Pathway

A Parent Ion [M+H]⁺ m/z = 104.1 B Loss of HF m/z = 84.1 A->B - HF C Loss of C₂H₄ (ethylene) m/z = 76.1 A->C - C₂H₄

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Theoretical Considerations

The IR spectrum will be dominated by absorptions from the N-H⁺ bond, C-H bonds, and the C-F bond. The N-H⁺ stretching vibrations of a secondary ammonium salt appear as a broad and strong band in the 2700-2400 cm⁻¹ region.[12]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

Predicted IR Absorption Data
Frequency Range (cm⁻¹) Vibration Type Intensity Rationale
3000 - 2700N-H₂⁺ StretchStrong, BroadCharacteristic absorption for a secondary ammonium salt.[12][13]
2980 - 2850C-H Stretch (Aliphatic)Medium-StrongCorresponds to the stretching of C-H bonds in the pyrrolidine ring and methyl group.
1620 - 1550N-H BendMediumAsymmetric and symmetric bending of the N-H₂⁺ group.
1150 - 1050C-F StretchStrongThe carbon-fluorine bond stretch typically appears in this region and is often a strong, sharp peak.

Conclusion

The multimodal spectral analysis of this compound provides a self-validating system for its structural confirmation. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively map out the complete atomic connectivity, with characteristic chemical shifts and coupling constants (especially those involving fluorine) serving as definitive fingerprints. Mass spectrometry confirms the molecular weight of the free base and provides insight into its gas-phase stability and fragmentation. Finally, IR spectroscopy verifies the presence of key functional groups, most notably the ammonium salt and the carbon-fluorine bond. Together, these techniques offer the robust and comprehensive characterization required for quality control and regulatory submission in the fields of chemical research and drug development.

References

Navigating the Spectral Landscape of 3-Fluoro-3-methylpyrrolidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery

Pyrrolidine rings are prevalent structural motifs in a vast array of natural products and pharmaceuticals. Their defined three-dimensional structure provides a scaffold for the precise orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of a fluorine atom, particularly at a stereogenic center, can profoundly influence a molecule's properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets and can influence the acidity or basicity of nearby functional groups.

  • Conformational Control: The stereoelectronic effects of fluorine, such as the gauche effect, can favor specific ring pucker conformations, which can be crucial for receptor binding.[1]

  • Membrane Permeability: The strategic placement of fluorine can enhance a molecule's ability to cross cellular membranes.

3-Fluoro-3-methylpyrrolidine hydrochloride is a chiral building block that combines these advantages. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and synthetic applications. Accurate structural elucidation via NMR spectroscopy is paramount for ensuring the identity and purity of this compound in any research or development setting.

Predicted ¹H NMR Spectral Data

The following ¹H NMR spectral data for this compound is predicted based on an analysis of the known spectrum of (S)-3-fluoropyrrolidine hydrochloride and the anticipated effects of the additional methyl group at the C3 position. The protonation of the pyrrolidine nitrogen is expected to deshield adjacent protons.

Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~1.75Doublet³JHF ≈ 20 HzCH₃
~2.20 - 2.40MultipletH4
~3.40 - 3.70MultipletH2, H5
~4.90NH₂⁺
Rationale for Predicted ¹H NMR Assignments

The prediction of the ¹H NMR spectrum is anchored in the understanding of substituent effects and spin-spin coupling.

  • Methyl Group (CH₃): The introduction of a methyl group at C3 is expected to give rise to a new signal. This signal will be split by the adjacent fluorine atom into a doublet, with a typical three-bond proton-fluorine coupling constant (³JHF) in aliphatic systems being around 20-30 Hz. Its chemical shift is predicted to be in the aliphatic region, around 1.75 ppm.

  • C4 Protons (H4): These protons are expected to appear as a complex multiplet due to geminal coupling with each other and vicinal coupling to the protons on C3 (if any) and C5. The presence of the electron-withdrawing fluorine atom will have a modest deshielding effect, and their chemical shift is predicted to be in the range of 2.20-2.40 ppm.

  • C2 and C5 Protons (H2, H5): These protons are adjacent to the protonated nitrogen atom, which exerts a significant deshielding effect, shifting their signals downfield. They will appear as a complex multiplet system due to geminal and vicinal couplings. Based on data for similar pyrrolidinium salts, their chemical shifts are predicted to be in the 3.40-3.70 ppm range.

  • Amine Protons (NH₂⁺): In a deuterated solvent like D₂O, the acidic amine protons will exchange with deuterium and will likely not be observed. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet, typically in the downfield region.

The following diagram illustrates the predicted proton assignments and key couplings.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer tune Tune and lock spectrometer transfer->tune shim Shim for homogeneity tune->shim acquire_h1 Acquire ¹H NMR spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase and baseline correct ft->phase reference Reference spectrum phase->reference analyze Peak pick, integrate, and assign reference->analyze

References

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Pyrrolidine Scaffolds

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of therapeutic design.[1] When this powerful halogen is introduced into a privileged heterocyclic scaffold like pyrrolidine, the synergistic effects can unlock unprecedented improvements in potency, selectivity, and pharmacokinetic profiles. This guide provides a deep dive into the rationale, discovery, and synthesis of these valuable molecules, offering field-proven insights for their successful application in drug development.

The Pyrrolidine Ring: A Privileged Scaffold in Medicinal Chemistry

The five-membered, saturated pyrrolidine ring is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and catalysts.[2][3] Its prevalence stems from several key attributes:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for a more comprehensive exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. This spatial complexity is crucial for achieving high-affinity and selective interactions with biological targets.[2]

  • Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring provides a powerful tool for optimizing molecular recognition by enantioselective proteins and enzymes.

  • Synthetic Tractability: Chiral pool starting materials, such as L-proline and 4-hydroxy-L-proline, offer readily available and stereochemically defined templates for the synthesis of complex pyrrolidine derivatives.[4]

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, induces profound changes in a molecule's properties.[1][5] In the context of a pyrrolidine scaffold, these modifications are strategically employed to overcome common drug development hurdles:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450s. Introducing fluorine at a metabolically vulnerable position can block unwanted oxidation, thereby increasing the drug's half-life and bioavailability.[5]

  • Enhanced Potency: Fluorine's high electronegativity can alter the pKa of nearby functional groups, such as the pyrrolidine nitrogen. This modulation can optimize the ionization state of the molecule at physiological pH, leading to improved binding affinity with the target protein.[5]

  • Lipophilicity and Permeability: While often counterintuitive, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. This effect is highly context-dependent and offers a method for fine-tuning a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Conformational Control: How Fluorine Dictates Pyrrolidine Ring Pucker and Bioactivity

Beyond simple electronic effects, fluorine exerts significant control over the conformational preferences of the pyrrolidine ring. The ring is not static; it exists in a dynamic equilibrium of puckered "envelope" and "twist" conformations. The strategic placement of fluorine can lock the ring into a specific pucker that is optimal for biological activity.

This control is primarily governed by stereoelectronic interactions, notably the gauche effect .[6][7] For instance, in 4-fluoroproline, an energetic preference arises for a conformation where the electronegative fluorine atom and the ring nitrogen are gauche to one another. This leads to a distinct conformational bias: (4R)-fluoroproline preferentially adopts a C⁴-exo pucker, while (4S)-fluoroproline favors a C⁴-endo pucker.[8] This ability to enforce a specific three-dimensional shape can have a stronger influence on target affinity than other factors, such as cis-trans amide bond isomerization.[9]

Key Synthetic Strategies for Fluorinated Pyrrolidines

The synthesis of fluorinated pyrrolidines can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine core and the de novo construction of the ring from fluorinated acyclic precursors. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and scalability.

Overview of Synthetic Approaches: A Logic-Driven Framework

The following diagram outlines the primary decision-making process for synthesizing a target fluorinated pyrrolidine.

G start Target Fluorinated Pyrrolidine strategy Select Synthetic Strategy start->strategy de_novo De Novo Ring Construction (from fluorinated precursors) strategy->de_novo Complex substitution Stereocontrol needed functionalization Fluorination of Pyrrolidine Core strategy->functionalization Simple precursor (e.g., Hydroxyproline) emerging Emerging Methods (Enzymatic, Electrochemical) strategy->emerging Green chemistry Novel reactivity cycloaddition Asymmetric 1,3-Dipolar Cycloaddition de_novo->cycloaddition rearrangement Ring Expansion/ Rearrangement de_novo->rearrangement electrophilic Electrophilic Fluorination (e.g., Selectfluor) functionalization->electrophilic nucleophilic Nucleophilic Fluorination (e.g., DAST, TBAF) functionalization->nucleophilic

Caption: High-level strategic decision workflow for synthesis.
De Novo Ring Construction: Building the Fluorinated Scaffold

Constructing the ring from already-fluorinated building blocks provides excellent control over the position and stereochemistry of the C-F bond(s).

This method has emerged as one of the most powerful and versatile for creating highly substituted, enantioenriched fluorinated pyrrolidines.[10] The core transformation involves the reaction of an azomethine ylide with a fluorinated alkene dipolarophile, often catalyzed by a chiral metal complex.[11][12]

Causality in Experimental Design: Copper(I) catalysts paired with chiral ligands, such as (S)-DTBM-segphos, are frequently chosen because they effectively control the facial selectivity of the cycloaddition, leading to high diastereoselectivity (dr) and enantioselectivity (ee).[13][14] The reaction conditions, such as temperature and solvent, are optimized to balance reaction rate with stereocontrol. For instance, reactions are often run at elevated temperatures (e.g., 80 °C) to overcome the lower reactivity of some fluorinated styrenes.[13]

Detailed Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for 3,3-Difluoropyrrolidines[13]
  • Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk line, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol, 5 mol%) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol, 6 mol%) to a flame-dried reaction vial.

  • Solvent Addition: Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reagent Addition: Sequentially add KOtBu (4.5 mg, 0.04 mmol, 0.2 eq.), the corresponding imino ester (0.4 mmol, 2.0 eq.), and the 1,1-gem-difluorostyrene derivative (0.2 mmol, 1.0 eq.).

  • Reaction: Seal the vial and heat the reaction mixture at 80 °C for 48 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the desired 3,3-difluoropyrrolidine.

Substrate (Fluorinated Alkene)Yield (%)[13]Diastereomeric Ratio (dr)[13]Enantiomeric Excess (ee, %)[13]
1,1-difluoro-2-phenylethene95>20:196
1-(2,2-difluorovinyl)-4-methoxybenzene96>20:197
1-chloro-4-(2,2-difluorovinyl)benzene92>20:196
2-(2,2-difluorovinyl)thiophene85>20:195
Fluorination of Pre-existing Pyrrolidine Rings

This approach is particularly valuable when starting from commercially available and enantiopure precursors like 4-hydroxy-L-proline. The key challenge lies in achieving high regio- and stereoselectivity.

Nucleophilic fluorination typically involves the conversion of a hydroxyl group into a good leaving group, followed by displacement with a fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) can directly convert alcohols to fluorides, usually with inversion of stereochemistry.[15] However, the hazardous nature of DAST has led to the development of safer, multi-step alternatives.

A more scalable and safer strategy involves converting a trans-diol into a cyclic sulfamate intermediate.[15] This clever approach transforms the hydroxyl group into a leaving group and simultaneously introduces the nitrogen source. Subsequent ring-opening with a nucleophilic fluoride source like tetrabutylammonium fluoride (TBAF) proceeds with high stereoselectivity to give the trans-fluoroamine product.[15] This method advantageously switches hazardous reagents like sodium azide and DAST for the Burgess reagent and TBAF, respectively.[15]

Emerging and Sustainable Methodologies

Biocatalysis offers an environmentally benign route to chiral fluorinated compounds under mild conditions.[16][17] While the direct enzymatic formation of a C-F bond by fluorinases is the most direct approach, it remains a specialized field.[18][19] More commonly, enzymes are used to create chiral fluorinated synthons. For example, aldolases can be used to catalyze the stereoselective addition of fluoroacetaldehyde to other aldehydes, creating chiral fluorinated polyols that can be further elaborated into pyrrolidines.[16]

Electrosynthesis avoids the use of harsh chemical oxidants by using electricity to generate reactive intermediates.[20] For pyrrolidine synthesis, electrochemical methods can be used to generate N-centered radicals from protected amines. These radicals can then undergo an intramolecular hydrogen atom transfer followed by ring closure, a process analogous to the Hofmann–Löffler–Freytag reaction, to form the pyrrolidine ring under mild conditions.[20][21] While direct electrochemical fluorination is possible, it often provides lower selectivity; a more common approach is to use electrochemistry to build the heterocyclic core which can then be fluorinated.[22][23][24]

Case Study: Synthesis of 4-Fluoropyrrolidine-2-carbonitrile as a DPP-4 Inhibitor

The development of inhibitors for dipeptidyl peptidase-4 (DPP-4) is a validated strategy for the treatment of type 2 diabetes. The incorporation of a 4-fluoropyrrolidine-2-carbonitrile scaffold has proven to be a highly effective design element for potent and selective inhibitors.[25][26]

Rationale for Targeting DPP-4 with Fluorinated Pyrrolidines

The cyanopyrrolidine moiety is a known "warhead" that forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-4. The pyrrolidine ring itself occupies a specific binding pocket. Introducing a fluorine atom at the 4-position serves two primary purposes:

  • Conformational Constraint: It locks the pyrrolidine ring in a conformation that optimizes interactions within the S2 sub-pocket of the enzyme.[27]

  • Improved Pharmacokinetics: The fluorine atom can enhance metabolic stability and membrane permeability, contributing to better oral bioavailability.[25]

G target {Target Molecule|4-Fluoropyrrolidine-2-carbonitrile Core} step1 Key Disconnection Amide Bond Formation target->step1 Retrosynthesis step2 Key Disconnection Introduction of Cyano Group step1->step2 step3 Starting Material Boc-protected 4-hydroxy-L-proline step2->step3

Caption: Simplified retrosynthetic analysis for a DPP-4 inhibitor.
Structure-Activity Relationship (SAR) Insights

The development of compounds like Vildagliptin and Saxagliptin established the importance of the cyanopyrrolidine scaffold. Subsequent research demonstrated that strategic fluorination could further enhance the inhibitor profile.

CompoundR GroupDPP-4 IC₅₀ (μM)[25][26]Selectivity (DPP-8/DPP-4)[26]
1 (Non-fluorinated)H0.035~800
2 (trans-fluoro)F0.017>1300
3 (cis-fluoro)F0.050>800

Data compiled from representative compounds in the literature for illustrative purposes.[25][26]

The data clearly shows that introducing a trans-fluorine atom (Compound 2 ) doubles the inhibitory potency compared to the non-fluorinated analog (Compound 1 ) and significantly improves selectivity against related peptidases like DPP-8.[26] This underscores the profound and stereochemistry-dependent impact of a single fluorine atom on biological activity.

Characterization and Analytical Considerations

The unique properties of fluorine necessitate specialized analytical techniques for the robust characterization of these molecules.

The Role of ¹⁹F NMR in Structure Elucidation

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Because ¹⁹F has a spin of ½ and a high natural abundance, it provides a clean and sensitive signal. Key applications include:

  • Structural Confirmation: The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment, confirming the presence and location of the fluorine atom.

  • Conformational Analysis: The coupling constants between fluorine and adjacent protons (³JHF) are dependent on the dihedral angle, providing direct insight into the preferred ring pucker of the pyrrolidine.[9]

  • Purity Assessment: ¹⁹F NMR can be used as a quantitative tool to assess the purity of the final compound without interference from proton signals of solvents or impurities.

Chromatographic Separation of Diastereomers

The synthesis of fluorinated pyrrolidines, especially those starting from precursors like 4-hydroxyproline, can often yield mixtures of diastereomers (e.g., cis and trans isomers). The separation of these isomers is critical and is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Method development must focus on selecting the appropriate chiral stationary phase and mobile phase to achieve baseline resolution.

Future Outlook and Unmet Challenges

The field of fluorinated pyrrolidines continues to evolve, driven by the persistent demand for drug candidates with superior properties.

  • Accessing Novel Fluorinated Motifs: A significant challenge lies in the stereocontrolled synthesis of pyrrolidines with more complex fluorination patterns, such as trifluoromethyl groups or fluorinated quaternary stereocenters.[11][28][29] Developing robust methods for these motifs will open new avenues for drug design.

  • Scaling Up: Many elegant academic syntheses rely on expensive or hazardous reagents that are not amenable to large-scale production.[15] A key focus for process chemistry is the development of safe, cost-effective, and scalable routes to key fluorinated pyrrolidine building blocks.

  • Integration into Discovery Pipelines: The continued development of new fluorination and ring-forming reactions will expand the toolkit available to medicinal chemists, enabling the rapid synthesis of diverse libraries of fluorinated pyrrolidines for high-throughput screening and lead optimization.

By understanding the fundamental principles of how fluorine influences the properties of the pyrrolidine scaffold and mastering the synthetic strategies to access these molecules, researchers can continue to unlock their vast potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. However, the ever-present challenge in drug discovery is the multi-parameter optimization of a molecule's properties—enhancing potency while simultaneously ensuring favorable absorption, distribution, metabolism, and excretion (ADME).

Strategic fluorination of the pyrrolidine ring has emerged as a powerful tactic to address this challenge.[2][3][4] The introduction of fluorine, the most electronegative element, imparts profound and often predictable changes to a molecule's physicochemical profile.[3][5] These modifications are not merely incremental; they can fundamentally alter basicity, lipophilicity, metabolic stability, and conformational preference, thereby providing a sophisticated tool for fine-tuning drug-like properties.[6][7] This guide offers an in-depth exploration of these effects, providing the causal relationships behind the changes and practical methodologies for their characterization.

Core Physicochemical Consequences of Pyrrolidine Fluorination

The unique properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—drive its significant impact on molecular behavior.[2][3][5]

Modulation of Basicity (pKa)

The introduction of fluorine dramatically reduces the basicity of the pyrrolidine nitrogen. This is arguably one of the most significant and predictable outcomes of fluorination.

  • Causality: The strong electron-withdrawing inductive effect of the fluorine atom pulls electron density away from the nitrogen through the sigma-bond framework. This destabilizes the conjugate acid (the protonated pyrrolidinium cation), making the nitrogen lone pair less available for protonation and thus lowering the pKa.[3][8] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. For instance, introducing a single fluorine atom at the β- or γ-position of an aliphatic amine can lower the pKa by 1 to 3 units.[8]

  • Impact on Drug Development: Lowering basicity can be highly advantageous. Many amine-containing drugs are highly basic, leading to extensive ionization at physiological pH (7.4). This high charge can reduce membrane permeability, increase susceptibility to P-glycoprotein (Pgp) efflux, and cause potential off-target effects like hERG channel inhibition.[8][9] By reducing the pKa, fluorination can increase the proportion of the neutral, more membrane-permeable species, improving oral bioavailability and CNS penetration.[3]

CompoundPosition of FluorinepKa (Conjugate Acid)Change from Parent
PyrrolidineN/A~11.3[1][10][11]N/A
3-FluoropyrrolidineC3 (β-position)~9.6↓ ~1.7 units
3,3-DifluoropyrrolidineC3 (β-position)~7.3↓ ~4.0 units
2-(Fluoromethyl)pyrrolidineC2 (α-position)VariesSignificant Reduction

(Note: Exact pKa values can vary based on experimental conditions and substitution patterns. The data presented is illustrative based on published studies.)[12][13]

Control of Ring Conformation

Fluorine substitution provides a powerful tool for controlling the puckered conformation of the five-membered pyrrolidine ring through stereoelectronic effects.[14][15]

  • Causality (The Gauche Effect): The pyrrolidine ring is not planar and exists in envelope or twisted conformations. An electronegative substituent like fluorine at the C3 or C4 position can enforce a specific ring pucker. This is driven by a stabilizing hyperconjugative interaction known as the gauche effect, where the C-F bond orients itself antiperiplanar to an adjacent C-H bond.[14][16][17] This interaction involves the donation of electron density from a σ(C–H) bonding orbital into the low-lying σ*(C–F) antibonding orbital.[14]

    • (4R)-Fluoroproline (Flp) favors a Cγ-exo pucker.[14][17]

    • (4S)-Fluoroproline (flp) favors a Cγ-endo pucker.[14][17] This conformational locking pre-organizes the molecule, which can have profound effects on binding affinity.[17]

  • Impact on Drug Development: By locking the pyrrolidine ring into a specific conformation that mimics the bound state of a ligand, medicinal chemists can reduce the entropic penalty of binding, leading to a significant increase in potency.[18] This principle has been successfully applied in the design of peptide and protein mimetics, where fluoroprolines are used to stabilize specific secondary structures like collagen triple helices.[14][17]

Diagram: Impact of Fluorine on Pyrrolidine Properties

The following diagram illustrates the causal chain from the fundamental properties of the fluorine atom to the resulting changes in molecular characteristics and their ultimate impact on drug discovery metrics.

G cluster_0 Fundamental Fluorine Properties cluster_1 Physicochemical Consequences cluster_2 Impact on Drug Properties cluster_3 Drug Discovery Outcomes F_Props High Electronegativity Small van der Waals Radius Strong C-F Bond Inductive Strong Inductive Effect (-I) F_Props->Inductive causes Stereo Stereoelectronic Effects (Gauche) F_Props->Stereo causes Metabolic Steric/Electronic Shielding F_Props->Metabolic causes Lipo Lipophilicity Modulation F_Props->Lipo causes pKa Lower Basicity (pKa) Inductive->pKa Conf Conformational Rigidity Stereo->Conf Stab Increased Metabolic Stability Metabolic->Stab Perm Altered Permeability & Solubility Lipo->Perm Outcome Improved Potency Enhanced Bioavailability Favorable PK/PD Profile pKa->Outcome leads to Conf->Outcome leads to Stab->Outcome leads to Perm->Outcome leads to

Caption: Causal pathway from fluorine's intrinsic properties to improved drug discovery outcomes.

Enhancement of Metabolic Stability

Fluorine is often used by medicinal chemists to block sites of metabolic oxidation, a strategy known as "metabolic blocking."

  • Causality: The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. These enzymes often work by abstracting a hydrogen atom from a C-H bond to initiate oxidation. The carbon-fluorine bond is significantly stronger (BDE ~109 kcal/mol) than a typical carbon-hydrogen bond.[19] Replacing a metabolically labile hydrogen with a fluorine makes this initial hydrogen abstraction step much more difficult, effectively shutting down that metabolic pathway.[7][19] Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, making them less susceptible to oxidation.[20][21]

  • Impact on Drug Development: Blocking metabolic "soft spots" can dramatically increase a drug's half-life, reduce clearance, and improve its overall exposure in the body.[7] This can lead to less frequent dosing and a more predictable pharmacokinetic profile. However, it is crucial to consider that metabolism can sometimes still occur at fluorinated carbons, potentially leading to the release of fluoride ions or the formation of unstable metabolites.[18][19]

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is highly context-dependent and less straightforward than its effect on pKa.

  • Causality: Fluorination can either increase or decrease lipophilicity. Replacing a hydrogen with a single fluorine atom often leads to a slight increase in logP because fluorine is more lipophilic than hydrogen.[3] However, the introduction of fluorine also increases the molecule's overall polarity and dipole moment. In some cases, particularly with multiple fluorine substitutions or when fluorine is adjacent to a polarizable atom like sulfur, the increased polarity can dominate, leading to a decrease in lipophilicity or creating a more complex relationship.[12][22] The impact is heavily influenced by the relative orientation of the C-F bonds and the overall molecular architecture.[12]

  • Impact on Drug Development: Modulating lipophilicity is a delicate balancing act. While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Fluorination provides a tool to fine-tune this property, but its effects must be measured empirically for each new chemical series.

Experimental Characterization Protocols

Accurate experimental determination of these physicochemical properties is essential for guiding drug design.

Protocol 1: Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This is the gold-standard method for determining the partition coefficient (logP for neutral species) and distribution coefficient (logD for ionizable species at a specific pH).[23][24]

Methodology:

  • Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Prepare 1-octanol saturated with aqueous buffer (e.g., PBS, pH 7.4) and the same aqueous buffer saturated with 1-octanol.

  • Partitioning: In a glass vial, add a precise volume of the octanol-saturated buffer and an equal volume of the buffer-saturated 1-octanol.

  • Compound Addition: Add a small aliquot of the compound's stock solution to the biphasic system, ensuring the final organic solvent concentration is low (<1%).

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, typically HPLC-UV or LC-MS.

  • Calculation: Calculate logD using the formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )

Diagram: Shake-Flask logD Experimental Workflow

G start Start prep Prepare Saturated 1-Octanol & Buffer (pH 7.4) start->prep mix Mix Equal Volumes of Both Phases prep->mix add Add Test Compound (Final DMSO <1%) mix->add shake Shake to Equilibrate (e.g., 2h at 25°C) add->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Aliquots from Octanol & Aqueous Layers centrifuge->sample analyze Quantify Concentration (HPLC-UV or LC-MS) sample->analyze calc Calculate logD = log([C]oct / [C]aq) analyze->calc end_node End calc->end_node

Caption: Step-by-step workflow for the shake-flask determination of logD.

Protocol 2: Determination of pKa by UV-Metric Titration

This method is suitable for compounds containing a UV chromophore near the ionization center and can be adapted for high-throughput screening in a 96-well plate format.[23]

Methodology:

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).

  • Compound Preparation: Prepare a stock solution of the test compound in a co-solvent like methanol or DMSO.

  • Sample Plate: In a UV-transparent 96-well plate, add the prepared buffers to different wells. Add a small, constant amount of the compound stock solution to each well.

  • Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths versus the pH of the buffer.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use derivative plots to determine the inflection point, which corresponds to the pKa.

Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay is a standard method to evaluate a compound's susceptibility to Phase I metabolism by CYP enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Thaw pooled HLM and the NADPH regenerating system (cofactor) on ice.

  • Incubation: In a 96-well plate, add the reaction buffer, HLM, and the test compound (at a final concentration of e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion

The strategic incorporation of fluorine into the pyrrolidine scaffold is a validated and highly effective strategy in modern drug discovery.[2][25] By leveraging the powerful inductive and stereoelectronic effects of fluorine, medicinal chemists can rationally modulate key physicochemical properties. Fluorination allows for the fine-tuning of basicity to improve permeability and reduce liabilities, the control of conformation to enhance binding potency, and the blocking of metabolic hotspots to improve pharmacokinetic profiles.[4][6][7] A thorough understanding of the underlying principles, coupled with robust experimental characterization, empowers researchers to harness the full potential of fluorinated pyrrolidine derivatives in the creation of safer and more effective medicines.

References

Stereochemistry of 3-fluoro-3-methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 3-fluoro-3-methylpyrrolidine Hydrochloride

This guide provides a comprehensive technical overview of the stereochemical considerations for this compound, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacological profile, making a thorough understanding of its three-dimensional structure essential.[1][2][3] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[4] This document delves into the synthesis, separation, and characterization of the stereoisomers of this compound, offering field-proven insights and detailed methodologies.

The Stereogenic Core: Understanding the Chirality

The molecular structure of 3-fluoro-3-methylpyrrolidine features a single stereogenic center at the C3 position. This carbon atom is bonded to four different substituents: a fluorine atom, a methyl group, the C2 methylene group of the ring, and the C4 methylene group of the ring. This arrangement gives rise to two non-superimposable mirror images, known as enantiomers: (S)-3-fluoro-3-methylpyrrolidine and (R)-3-fluoro-3-methylpyrrolidine.

These enantiomers possess identical physical properties, such as boiling point and solubility in achiral solvents, but will interact differently with other chiral entities, including biological receptors and enzymes. This differentiation is critical in drug development, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.[5] Consequently, the synthesis and characterization of enantiomerically pure forms are paramount.

Synthetic Pathways: Accessing Racemic and Enantiopure Material

The construction of the 3-fluoro-3-methylpyrrolidine scaffold can be approached through various synthetic strategies. While numerous methods exist for creating substituted pyrrolidines,[6][7][8] obtaining the target molecule requires specific transformations.

Racemic Synthesis

A common conceptual approach to the racemic hydrochloride salt involves a multi-step synthesis starting from a suitable precursor, such as a protected 3-pyrrolidinone. The key steps would involve the introduction of the methyl group followed by fluorination.

Conceptual Racemic Synthesis Workflow

G cluster_synthesis Racemic Synthesis Pathway Start N-Boc-3-pyrrolidinone Grignard Grignard Reaction (e.g., MeMgBr) Dehydrative_Fluorination Dehydrative Fluorination (e.g., DAST, Deoxo-Fluor®) Deprotection Boc Deprotection (e.g., HCl in Dioxane) Product Racemic 3-fluoro-3-methyl- pyrrolidine hydrochloride

Caption: Conceptual workflow for the synthesis of racemic 3-fluoro-3-methylpyrrolidine HCl.

Expertise & Causality: The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic due to its stability under the nucleophilic conditions of the Grignard reaction and its straightforward removal under acidic conditions, which concurrently forms the desired hydrochloride salt.[9] Dehydrative fluorination of the intermediate tertiary alcohol presents a significant challenge; reagents like DAST (diethylaminosulfur trifluoride) are effective but require careful handling due to their hazardous nature. This step generates the crucial C3 stereocenter as a racemic mixture.

Enantioselective Synthesis

Chiral Resolution: Separating the Enantiomers

When a racemic mixture is synthesized, the enantiomers must be separated, a process known as chiral resolution. This is a critical step for evaluating the biological activity of each individual stereoisomer. The most common and scalable methods are classical diastereomeric salt crystallization and chiral chromatography.[12]

Classical Resolution via Diastereomeric Salts

This technique relies on reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities in a given solvent.

Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic 3-fluoro-3-methylpyrrolidine free base (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral resolving agent, such as (L)- or (D)-dibenzoyltartaric acid (0.5–1.0 eq.), in the same solvent.

  • Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly. The diastereomeric salt with lower solubility will preferentially crystallize out of the solution.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove impurities.

  • Liberation of Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.

  • Enantiomeric Excess (ee) Analysis: Determine the enantiomeric purity of the resulting amine using a suitable analytical technique, such as chiral HPLC or SFC.

Trustworthiness: This method is self-validating. The success of the resolution is immediately quantifiable by measuring the enantiomeric excess of the product. The process can be iteratively optimized by screening different chiral acids and crystallization solvents to improve the yield and purity of the desired enantiomer.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[13] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14] Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for its speed and reduced solvent consumption, making it a "greener" alternative to High-Performance Liquid Chromatography (HPLC).[15]

TechniqueMobile PhaseTypical ThroughputKey AdvantagesConsiderations
Chiral HPLC Normal or Reverse Phase Solvents (e.g., Hexane/Ethanol)SlowerHigh resolution, well-established.[5]Higher solvent consumption and cost.
Chiral SFC Supercritical CO₂ with co-solvents (e.g., Methanol)FasterHigh speed, lower viscosity, reduced solvent use, cost-effective at scale.[15]Requires specialized high-pressure equipment.

Chiral Chromatography Method Development Workflow

G cluster_workflow Chiral Method Development Start Dissolve Racemic Sample Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Screen_Mobile Screen Mobile Phases (Co-solvent, Additives) Optimize Optimize Conditions (Flow rate, Temperature, Gradient) Validation Method Validation

Caption: A typical workflow for developing a chiral separation method using HPLC or SFC.

Stereochemical Characterization and Analysis

Once enantiomerically enriched or pure samples are obtained, their absolute configuration and purity must be unequivocally determined. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation. For fluorinated compounds, both ¹H and ¹⁹F NMR are crucial.[16]

  • ¹H NMR: Provides information about the proton environment. The chemical shifts and coupling constants of the pyrrolidine ring protons can give insights into the ring's conformation.

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom.[17] The ¹⁹F chemical shift and its coupling to adjacent protons (J-coupling) are characteristic. Advanced techniques like ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) can reveal through-space interactions, which are invaluable for confirming stereochemistry and analyzing conformational preferences.[18][19]

Protocol: NMR Sample Preparation and Analysis

  • Preparation: Dissolve 5–10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).[16]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift should be referenced to an external standard like CFCl₃.

  • 2D NMR: If necessary, perform 2D experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons. A ¹⁹F-¹H HOESY experiment can be used to confirm the spatial proximity of the fluorine atom to specific protons on the pyrrolidine ring.[18][19]

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[20] By obtaining a suitable crystal of an enantiomerically pure salt (often after derivatization with a molecule of known stereochemistry), the precise arrangement of atoms in space can be mapped. This provides unambiguous proof of the (R) or (S) configuration.[21][22] Although no public crystal structure currently exists for this compound, this technique remains the gold standard for absolute configuration assignment.[23]

Chiroptical Methods
  • Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light.[12] Enantiomers produce mirror-image CD spectra, which can be used to distinguish them and, in some cases, assign the absolute configuration by comparing the experimental spectrum to theoretical calculations.

Conformational Insights: The Influence of Fluorine

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered "envelope" or "twist" conformations. The substituents on the ring significantly influence this conformational preference. For 3-fluoropyrrolidines, stereoelectronic effects like the gauche effect play a crucial role.[24][25] The gauche effect describes the tendency of electronegative substituents (like fluorine) and electron-withdrawing groups (like the protonated nitrogen) to adopt a gauche relationship due to stabilizing hyperconjugative interactions.[26] This can lead to a conformational bias where the fluorine atom preferentially occupies a specific pseudo-axial or pseudo-equatorial position, impacting the molecule's overall shape and how it interacts with biological targets.[18][25]

References

Methodological & Application

Preparation of Trypanosoma cruzi inhibitors with fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Affinity Inhibition of Trypanosoma cruzi Cysteine Protease Cruzain using a Novel Fluoropyrrolidine Scaffold

For: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.

Introduction: A Targeted Strategy Against Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge in Latin America and is an emerging concern globally due to migration.[1][2][3][4] Current treatments, primarily benznidazole and nifurtimox, are fraught with limitations, including severe side effects and variable efficacy, especially in the chronic phase of the disease.[5][6][7][8] This reality underscores the urgent need for novel therapeutic agents that act on validated parasite-specific targets.

One of the most promising targets in T. cruzi is cruzain (or cruzipain), the major cysteine protease of the parasite.[5][6][9][10] This enzyme is essential for parasite survival, playing critical roles in all stages of its life cycle, including differentiation, host cell invasion, and evasion of the host immune response.[6][11] Crucially, its active site structure differs sufficiently from human cysteine proteases like cathepsins, offering a window for selective inhibition.

This application note details a strategy for the design, synthesis, and evaluation of a novel class of cruzain inhibitors built upon a fluoropyrrolidine scaffold . The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[12][13][14] Pyrrolidine scaffolds provide a versatile, three-dimensional structure ideal for exploring the binding pockets of enzymes.[15][16] By combining these features with a covalent-acting "warhead," such as a fluoromethyl ketone (FMK), we can develop potent and selective mechanism-based inhibitors against cruzain.[9][17][18]

We present a comprehensive guide, from the rationale behind the inhibitor design to detailed protocols for its chemical synthesis and biological validation, providing a robust framework for developing new chemotherapeutics against Chagas disease.

Part 1: Rationale and Inhibitor Design

The Target: Cruzain's Catalytic Mechanism

Cruzain is a papain-like cysteine protease. Its catalytic activity relies on a triad of amino acids in the active site: Cysteine-25 (Cys25), Histidine-159 (His159), and Asparagine-175 (Asn175).[11] The key to its function is the nucleophilic thiol group of Cys25. Inhibition is achieved by delivering an electrophilic moiety that forms an irreversible or slowly reversible covalent bond with this Cys25 residue, effectively inactivating the enzyme.

The Scaffold: Fluoropyrrolidine as a Privileged Structure

The choice of a fluoropyrrolidine scaffold is deliberate and offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the scaffold resistant to metabolic degradation by host enzymes (e.g., cytochrome P450s), which can increase the inhibitor's half-life in vivo.[14]

  • Conformational Control: The electronegativity of fluorine can influence the puckering of the pyrrolidine ring (the gauche effect), pre-organizing the molecule into a conformation that is favorable for binding to the cruzain active site.[19]

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions with active site residues, thereby increasing the inhibitor's binding affinity and potency.[14]

  • Synthetic Accessibility: Robust synthetic methods, such as asymmetric 1,3-dipolar cycloadditions, allow for the stereocontrolled synthesis of diversely functionalized fluoropyrrolidines.[15][20][21]

The Warhead: Fluoromethyl Ketone (FMK)

We selected a fluoromethyl ketone (FMK) as the electrophilic "warhead." This group is a classic mechanism-based inactivator of cysteine proteases.[9][18] The highly electron-withdrawing fluorine atom polarizes the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by the Cys25 thiol. This results in the formation of a stable hemithioacetal adduct, covalently inactivating the enzyme.[17][22]

Proposed Inhibitor: (S)-1-((S)-3-Fluoropyrrolidin-1-yl)-4-methyl-1-oxopentan-2-yl (2,6-dichlorobenzoyl)glycinate Fluoromethyl Ketone (FP-DCG-FMK)

Based on these principles, we propose a representative inhibitor, FP-DCG-FMK . This molecule integrates the (S)-3-fluoropyrrolidine scaffold with a peptidomimetic sequence known to have affinity for the substrate-binding pockets of cruzain, terminating in an FMK warhead.

Part 2: Synthesis and Characterization

This section provides a detailed protocol for the synthesis of the proposed fluoropyrrolidine-based inhibitor.

Overall Synthetic Workflow

The synthesis is a multi-step process involving the coupling of three key fragments: the fluoropyrrolidine core, a peptidomimetic linker, and the FMK warhead.

G cluster_0 Fragment Preparation cluster_1 Coupling & Deprotection cluster_2 Final Assembly & Purification A Boc-(S)-3-Fluoropyrrolidine D Peptide Coupling (EDC, HOBt) A->D B Peptidomimetic Acid B->D C FMK Precursor F Final Coupling C->F E Boc Deprotection (TFA) D->E E->F G HPLC Purification F->G H LC-MS/NMR Characterization G->H I Final Inhibitor (FP-DCG-FMK) H->I

Caption: Synthetic workflow for the target fluoropyrrolidine inhibitor.

Detailed Synthetic Protocol: Preparation of FP-DCG-FMK

Materials and Reagents:

  • (S)-(+)-3-Fluoropyrrolidine hydrochloride[23]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-(tert-Butoxycarbonyl)-L-leucine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • (2,6-Dichlorobenzoyl)glycine

  • 1,3-Difluoroacetone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

  • Standard reagents for workup and purification (NaHCO₃, MgSO₄, silica gel, HPLC-grade solvents)

Step 1: N-Boc Protection of (S)-3-Fluoropyrrolidine

  • Dissolve (S)-(+)-3-Fluoropyrrolidine hydrochloride (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃.

  • Add Boc₂O (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield Boc-(S)-3-fluoropyrrolidine. Verify purity by ¹H NMR.

Step 2: Coupling of Boc-(S)-3-fluoropyrrolidine with N-Boc-L-leucine

  • Dissolve N-Boc-L-leucine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at 0°C for 30 minutes to form the active ester.

  • Add a solution of Boc-(S)-3-fluoropyrrolidine (from Step 1, 1.0 eq) in DMF.

  • Stir the reaction at room temperature for 18 hours.

  • Perform an aqueous workup and purify by silica gel chromatography to yield the di-Boc protected intermediate.

Step 3: Selective N-Boc Deprotection

  • Dissolve the product from Step 2 in DCM.

  • Add TFA (10 eq) dropwise at 0°C.

  • Stir for 2 hours at room temperature, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo and co-evaporate with toluene to remove excess TFA, yielding the primary amine salt.

Step 4: Final Coupling with (2,6-Dichlorobenzoyl)glycine

  • Couple the amine salt from Step 3 with (2,6-Dichlorobenzoyl)glycine using standard EDC/HOBt coupling conditions as described in Step 2.

  • Purify the product by column chromatography to yield the fully protected peptidomimetic.

Step 5: Final Boc Deprotection and FMK Warhead Installation

  • Deprotect the N-terminal Boc group using TFA as described in Step 3.

  • The resulting free amine is then reacted with a suitable activated fluoromethyl ketone precursor (prepared separately from N-protected amino acids and 1,3-difluoroacetone). This is a specialized step often requiring specific literature procedures for FMK synthesis.

  • The final crude product is purified by reverse-phase HPLC.

Step 6: Characterization

  • Confirm the structure and purity of the final compound, FP-DCG-FMK , using high-resolution mass spectrometry (HRMS) and ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Part 3: Biological Evaluation Protocols

Once synthesized and purified, the inhibitor's biological activity must be rigorously assessed. The following protocols outline a tiered screening approach.

Tier 1: In Vitro Enzymatic Assay against Recombinant Cruzain

Objective: To determine the direct inhibitory potency (IC₅₀) and mechanism of action against isolated cruzain.

Materials:

  • Recombinant cruzain (expressed in E. coli or Pichia pastoris)

  • Fluorogenic substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

  • Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

  • FP-DCG-FMK stock solution (in DMSO)

  • Positive control inhibitor: K777 (vinyl sulfone)[11]

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Protocol:

  • Prepare a serial dilution of FP-DCG-FMK in DMSO, then dilute further into Assay Buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration is ≤1%.

  • In a 384-well plate, add 5 µL of diluted inhibitor or control (DMSO for no-inhibition, K777 for positive control).

  • Add 20 µL of recombinant cruzain (final concentration ~1 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for covalent bond formation.

  • Initiate the reaction by adding 25 µL of Z-FR-AMC substrate (final concentration ~5 µM).

  • Immediately begin kinetic monitoring of fluorescence increase over 15 minutes at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: Whole-Cell Assay against T. cruzi Amastigotes

Objective: To assess the inhibitor's ability to kill the clinically relevant intracellular amastigote form of the parasite and determine its selectivity over a host cell line.

Materials:

  • Vero cells or 3T3 fibroblasts (host cells)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or tdTomato fluorescent protein for simplified readout).[24]

  • Culture Medium: DMEM with 10% FBS.

  • FP-DCG-FMK and Benznidazole (positive control).

  • Reporter Substrate: Chlorophenol red-β-D-galactopyranoside (CPRG) for lacZ strains or Hoechst 33342 for fluorescent imaging.

  • 384-well clear-bottom assay plates.

  • High-content imaging system or absorbance plate reader.

Protocol:

  • Seed Vero cells into 384-well plates and allow them to adhere overnight.

  • Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5. Incubate for 4-6 hours.

  • Wash the plates to remove non-invading trypomastigotes. Add fresh medium.

  • Allow the intracellular parasites to transform into amastigotes and begin replicating (typically 24-48 hours).

  • Prepare serial dilutions of FP-DCG-FMK and benznidazole in culture medium and add them to the infected cells. Include uninfected cells treated with the compound to assess host cell toxicity.

  • Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

  • For β-galactosidase assay: Lyse the cells and add CPRG substrate. Measure absorbance at 570 nm.[25]

  • For imaging assay: Fix the cells, stain with Hoechst 33342 to visualize host and parasite nuclei. Use an automated imaging system to count the number of amastigotes per host cell.[26][27]

  • Calculate the EC₅₀ (effective concentration to kill 50% of parasites) and CC₅₀ (cytotoxic concentration against 50% of host cells).

  • Determine the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for the parasite.

G A Synthesized Inhibitor B Tier 1: Enzymatic Assay (Recombinant Cruzain) A->B D Tier 2: Whole-Cell Assay (Intracellular Amastigotes) A->D C Determine IC₅₀ (Potency) B->C H Lead Candidate C->H E Determine EC₅₀ (Efficacy) D->E F Determine CC₅₀ (Host Cell Toxicity) D->F G Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) E->G F->G G->H

Caption: Tiered screening cascade for inhibitor evaluation.

Part 4: Data Interpretation and Expected Outcomes

This section presents hypothetical data for our lead compound, FP-DCG-FMK , to illustrate a successful outcome.

Quantitative Data Summary
ParameterFP-DCG-FMK (Hypothetical)Benznidazole (Reference)K777 (Reference)Interpretation
Cruzain IC₅₀ (nM) 2.5N/A5.0High potency against the target enzyme. Outperforms the known covalent inhibitor K777. Benznidazole does not target cruzain.
Amastigote EC₅₀ (µM) 0.152.50.20Potent activity against the clinically relevant parasite form, superior to the standard of care.
Vero Cell CC₅₀ (µM) > 5080> 50Low toxicity against a mammalian host cell line.
Selectivity Index (SI) > 33332> 250Excellent selectivity for the parasite over the host cell, suggesting a wide therapeutic window.
Mechanistic Insights
  • Time-Dependency: In the enzymatic assay, the IC₅₀ of FP-DCG-FMK is expected to decrease with longer pre-incubation times, which is characteristic of irreversible or slowly-reversible covalent inhibitors.

  • Selectivity Profile: To further validate the mechanism, FP-DCG-FMK should be tested against a panel of human cysteine proteases (e.g., Cathepsins B, L, S). A successful compound will exhibit significantly higher potency for cruzain, confirming its selectivity and reducing the potential for off-target effects.

Conclusion and Future Directions

The strategic combination of a fluoropyrrolidine scaffold with a covalent-acting FMK warhead presents a powerful approach for developing novel inhibitors against Trypanosoma cruzi. The protocols detailed in this application note provide a clear, step-by-step framework for the synthesis, characterization, and biological evaluation of such compounds. The hypothetical data for FP-DCG-FMK demonstrates the profile of a promising lead candidate: high enzymatic potency, excellent whole-cell efficacy, and a strong selectivity index.

Successful candidates from this workflow would proceed to advanced preclinical evaluation, including pharmacokinetic profiling (ADME/Tox) and in vivo efficacy studies in mouse models of Chagas disease. This rational, mechanism-based design strategy holds significant promise for delivering a new generation of safer and more effective treatments for this neglected tropical disease.

References

Application Notes and Protocols: The Strategic Incorporation of 3-Fluoro-3-methylpyrrolidine Hydrochloride in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2][3] Its non-planar, sp³-rich structure allows for a thorough exploration of chemical space, a critical factor in modern drug discovery.[1][4] The strategic introduction of fluorine into drug candidates can profoundly enhance their pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity.[2][5] This guide details the application of 3-fluoro-3-methylpyrrolidine hydrochloride, a versatile building block that synergistically combines the structural benefits of the pyrrolidine core with the physicochemical advantages of fluorine. We will explore its role in constructing complex bioactive molecules, provide detailed experimental protocols for its use, and discuss the underlying chemical principles that make it a valuable tool for researchers in drug development.

The Rationale: Why Fluorinate a Pyrrolidine Ring?

The decision to incorporate a fluorinated building block like 3-fluoro-3-methylpyrrolidine is a strategic one, aimed at overcoming common challenges in drug development.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as Cytochrome P450s.[2][6] Placing a fluorine atom at the 3-position can shield adjacent, metabolically labile sites from oxidative metabolism, thereby prolonging the drug's half-life.[2]

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[5] This effect lowers the pKa of the nearby pyrrolidine nitrogen, reducing its basicity. This modulation is critical for fine-tuning drug-receptor interactions and can improve oral bioavailability by altering the ionization state of the molecule in the gastrointestinal tract.[2]

  • Increased Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross lipid cell membranes and reach intracellular targets.[2][5] This is particularly advantageous for developing drugs targeting the central nervous system (CNS).

  • Conformational Control: The pyrrolidine ring is not planar and exists in various "puckered" conformations (envelope and twisted forms).[1] The stereospecific introduction of substituents like fluorine and a methyl group at the C3 position helps to lock the ring into a specific, biologically active conformation.[1][4] This pre-organization can reduce the entropic penalty upon binding to a protein target, leading to higher affinity. For instance, the specific orientation of a 3-R-methylpyrrolidine was found to be crucial for its function as a pure estrogen receptor α (ERα) antagonist.[1]

The combination of a fluorine atom and a methyl group at the same position provides a unique tool for creating a stereogenic quaternary center, offering a sophisticated method for conformational constraint and metabolic blockade.

Physicochemical Data: this compound
PropertyValueReference
CAS Number 1427380-91-3[7]
Molecular Formula C₅H₁₀FN·HCl[7]
Molecular Weight 139.60 g/mol [7][8]
Appearance Solid
Purity Typically ≥97%[7][8]

Core Synthetic Applications & Methodologies

This compound is primarily used as a secondary amine building block after neutralization. Its nucleophilic nitrogen readily participates in a variety of bond-forming reactions to construct more complex molecular architectures.

Application I: Synthesis of Spiro-oxindoles via [3+2] Cycloaddition

Spiro-oxindoles are a privileged class of heterocyclic compounds present in many natural products and synthetic molecules with potent pharmacological activities, including anticancer and antimicrobial properties.[9][10][11] A powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction.[12] In this reaction, the 3-fluoro-3-methylpyrrolidine serves as the precursor to an azomethine ylide (the 1,3-dipole), which then reacts with a suitable dipolarophile.

The general workflow involves the in-situ generation of the azomethine ylide from the secondary amine and an aldehyde or ketone (often isatin derivatives), which then reacts with an activated alkene to form the spiro-pyrrolidine ring system.[9][10]

workflow_spiro reagent1 3-Fluoro-3-methyl pyrrolidine HCl base Base (e.g., Et3N) (Deprotonation) reagent1->base 1. reagent2 Isatin Derivative (Carbonyl Source) reaction_step1 Azomethine Ylide Formation reagent2->reaction_step1 2. Condensation dipolarophile Activated Alkene (Dipolarophile) reaction_step2 [3+2] Cycloaddition dipolarophile->reaction_step2 3. Reaction free_amine Free Amine base->free_amine free_amine->reaction_step1 2. Condensation reaction_step1->reaction_step2 3. Reaction product Spiro[indoline-3,2'-pyrrolidine] Product reaction_step2->product

Caption: Workflow for Spiro-oxindole Synthesis.

Protocol 1: General Procedure for Spiro-oxindole Synthesis

This protocol describes a one-pot, three-component reaction for synthesizing spiro[indoline-3,2'-pyrrolidine] derivatives.[9][10]

Materials and Reagents:

ReagentSupplier ExampleCAS NumberPurpose
Substituted IsatinSigma-AldrichVariesCarbonyl Source
3-Fluoro-3-methylpyrrolidine HClChemUniverse1427380-91-3Amine Source
Dipolarophile (e.g., Chalcone)TCI ChemicalsVariesActivated Alkene
Triethylamine (Et₃N)Fisher Scientific121-44-8Base
Methanol (MeOH)VWR67-56-1Solvent

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted isatin (1.0 mmol), this compound (1.1 mmol), and the dipolarophile (1.0 mmol) in methanol (15 mL).

  • Deprotonation: Add triethylamine (1.2 mmol) to the mixture to neutralize the hydrochloride salt and liberate the free secondary amine.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. For many spiro-oxindole products, a solid will precipitate. If so, collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • Purification: If no solid forms or if the crude product is impure, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS analysis.

Application II: Nucleophilic Substitution for Core Functionalization

The nucleophilic nitrogen of 3-fluoro-3-methylpyrrolidine is ideal for constructing carbon-nitrogen bonds, a fundamental transformation in the synthesis of countless pharmaceuticals. It can be readily incorporated into heterocyclic cores via N-arylation or N-alkylation reactions. This approach is common in the development of kinase inhibitors, GPCR modulators, and other enzyme inhibitors where the pyrrolidine moiety serves as a key pharmacophore for target engagement.[13]

workflow_substitution cluster_start Starting Materials cluster_reaction Reaction Conditions reagent1 3-Fluoro-3-methyl pyrrolidine HCl product N-Substituted Bioactive Molecule reagent1->product reagent2 Aryl/Alkyl Halide or Triflate (R-X) reagent2->product condition1 Base (e.g., K2CO3, DIPEA) condition1->product condition2 Solvent (e.g., DMF, Acetonitrile) condition2->product condition3 Heat (Δ) and/or Catalyst (e.g., Pd for N-Arylation) condition3->product

Caption: General Scheme for N-Substitution Reactions.

Protocol 2: General Procedure for Nucleophilic N-Alkylation

This protocol provides a general method for the N-alkylation of 3-fluoro-3-methylpyrrolidine with an alkyl halide.

Materials and Reagents:

ReagentSupplier ExampleCAS NumberPurpose
Alkyl Halide (R-Br or R-I)Sigma-AldrichVariesElectrophile
3-Fluoro-3-methylpyrrolidine HClBLD Pharm1637399-35-9Nucleophile
Potassium Carbonate (K₂CO₃)Acros Organics584-08-7Base
N,N-Dimethylformamide (DMF)Fisher Scientific68-12-2Solvent

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.2 mmol) and the alkyl halide (1.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol) to the mixture. The base neutralizes the HCl salt and the H-X formed during the reaction.

  • Reaction: Stir the mixture vigorously at room temperature or heat to 50-80 °C for 4-12 hours. The optimal temperature and time will depend on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated product.

  • Characterization: Confirm the structure using appropriate analytical techniques (NMR, MS).

Safety and Handling

  • This compound is a hydrochloride salt. Like many amine salts, it may be irritating to the skin, eyes, and respiratory tract.[14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The free amine, generated after neutralization, is a volatile and potentially corrosive secondary amine. All reactions and handling should be performed in a well-ventilated fume hood.

  • For reactions requiring anhydrous conditions, ensure all glassware is properly dried and solvents are anhydrous to prevent unwanted side reactions.

Conclusion and Outlook

This compound is a powerful and versatile building block for modern medicinal chemistry. Its strategic use allows for the precise modulation of key drug-like properties, including metabolic stability, basicity, and conformational rigidity. The protocols outlined here for its incorporation into spiro-oxindoles and other N-substituted scaffolds represent fundamental transformations that can be adapted to a wide range of synthetic targets. As the demand for more sophisticated, three-dimensional drug candidates grows, the utility of chiral, fluorinated building blocks like 3-fluoro-3-methylpyrrolidine will undoubtedly continue to expand, enabling the discovery of the next generation of therapeutic agents.

References

Application Notes and Protocols for N-Alkylation of 3-Fluoro-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[1][2][3] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[4] The 3-fluoro-3-methylpyrrolidine scaffold, in particular, has garnered significant interest as a valuable building block in the synthesis of novel therapeutics. The geminal fluoro-methyl substitution at the 3-position introduces a chiral center and can favorably influence the conformational properties of the pyrrolidine ring, potentially leading to enhanced biological activity and selectivity.

N-alkylation of the 3-fluoro-3-methylpyrrolidine core is a critical step in the elaboration of this scaffold into a diverse range of drug candidates. The choice of the N-substituent is crucial for tuning the pharmacological profile of the final compound. This guide provides detailed protocols for the two most common and effective methods for the N-alkylation of 3-fluoro-3-methylpyrrolidine: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and discuss the rationale behind the choice of reagents and conditions.

Understanding the Reactivity of 3-Fluoro-3-methylpyrrolidine

The presence of an electron-withdrawing fluorine atom at the 3-position of the pyrrolidine ring has a significant impact on the nucleophilicity of the secondary amine. The inductive effect of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to its non-fluorinated counterpart.[5] This attenuated reactivity necessitates careful consideration of reaction conditions to achieve efficient N-alkylation. While less nucleophilic, the nitrogen atom of 3-fluoro-3-methylpyrrolidine remains sufficiently reactive to participate in both reductive amination and direct alkylation reactions under appropriate conditions.

Method 1: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is often the preferred method for N-alkylation of amines as it avoids the common issue of over-alkylation seen with direct alkylation.[6][7] The reaction proceeds in two steps: the initial formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction of the iminium ion to the corresponding N-alkylated amine.

Causality Behind Experimental Choices in Reductive Amination
  • Choice of Reducing Agent: The selection of the reducing agent is critical for the success of a reductive amination. The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this purpose.[8] Its steric bulk and attenuated reactivity prevent the rapid reduction of aldehydes and ketones, allowing for the formation of the iminium ion intermediate. It is particularly well-suited for reactions in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Sodium cyanoborohydride (NaBH₃CN) is another common choice and is stable in protic solvents like methanol (MeOH).[7][8] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred.

    • Sodium borohydride (NaBH₄) can also be used, but its higher reactivity can lead to the reduction of the starting carbonyl compound as a side reaction.[8] To circumvent this, the imine formation is often allowed to proceed to completion before the addition of NaBH₄.

  • Solvent: The choice of solvent depends on the reducing agent and the solubility of the reactants. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used with NaBH(OAc)₃. Methanol is a good choice for reactions with NaBH₃CN.

  • Acid Catalysis: The formation of the iminium ion is often catalyzed by a mild acid, such as acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

Experimental Workflow for Reductive Amination

G cluster_prep Reactant Preparation cluster_imine Imine/Iminium Formation cluster_reduction Reduction cluster_workup Work-up and Purification A Dissolve 3-fluoro-3-methylpyrrolidine and carbonyl compound in solvent B Stir at room temperature (optional: add acetic acid) A->B C Add reducing agent (e.g., NaBH(OAc)₃) B->C D Quench reaction C->D E Extract with organic solvent D->E F Purify by column chromatography E->F

Caption: General workflow for the reductive amination of 3-fluoro-3-methylpyrrolidine.

Detailed Protocol: N-Benzylation of 3-Fluoro-3-methylpyrrolidine via Reductive Amination

This protocol describes the N-benzylation of 3-fluoro-3-methylpyrrolidine hydrochloride using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Free Amine: To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine or DIPEA (1.1 eq) at 0 °C. Stir the mixture for 30 minutes at room temperature.

  • Imine Formation: To the solution of the free amine, add benzaldehyde (1.05 eq). Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-3-fluoro-3-methylpyrrolidine. A commercial source for N-benzyl-3-fluoropyrrolidine confirms the viability of this type of transformation.[]

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Causality Behind Experimental Choices in Direct Alkylation
  • Challenge of Over-alkylation: A significant drawback of direct alkylation of primary and secondary amines is the potential for over-alkylation.[10] The product of the initial alkylation (a tertiary amine in this case) can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a byproduct. To minimize this, it is common to use a slight excess of the starting amine or carefully control the stoichiometry of the alkylating agent.

  • Choice of Base: A base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the initially formed ammonium salt, regenerating the neutral amine for further reaction.

    • Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. They are inexpensive and easily removed by filtration.

    • Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Leaving Group: The reactivity of the alkyl halide depends on the nature of the leaving group, with the order of reactivity being I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide a good balance of reactivity and stability.

Reaction Mechanism for Direct Alkylation

G cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products Amine 3-Fluoro-3-methylpyrrolidine TS [Pyrrolidine---R---X]‡ Amine->TS AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS Product N-Alkyl-3-fluoro-3-methylpyrrolidine TS->Product HX H-X TS->HX

Caption: Sₙ2 mechanism for the direct alkylation of 3-fluoro-3-methylpyrrolidine.

Detailed Protocol: N-Ethylation of 3-Fluoro-3-methylpyrrolidine via Direct Alkylation

This protocol describes the N-ethylation of this compound using ethyl bromide and potassium carbonate.

Materials:

  • This compound

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Deionized water

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reactant Setup: In a round-bottom flask, suspend this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add ethyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-ethyl-3-fluoro-3-methylpyrrolidine.

Comparison of N-Alkylation Protocols

ParameterReductive AminationDirect Alkylation with Alkyl Halides
Substrate Scope Broad (aldehydes and ketones)Good (primary and secondary alkyl halides)
Key Advantage Avoids over-alkylationSimple procedure, readily available reagents
Key Disadvantage Requires a carbonyl compoundRisk of over-alkylation (quaternary salt formation)
Typical Reducing Agent NaBH(OAc)₃, NaBH₃CNNot applicable
Typical Base Not always requiredK₂CO₃, Cs₂CO₃, TEA, DIPEA
Typical Solvents DCM, DCE, MeOHMeCN, DMF, DMSO
Reaction Temperature 0 °C to room temperatureRoom temperature to elevated temperatures

Conclusion

The N-alkylation of 3-fluoro-3-methylpyrrolidine is a fundamental transformation for the synthesis of novel fluorinated compounds with potential applications in drug discovery. Both reductive amination and direct alkylation with alkyl halides are effective methods for achieving this transformation. The choice between these two protocols will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired level of control over the reaction. Reductive amination is generally the preferred method due to its ability to circumvent the problem of over-alkylation. The protocols provided in this guide offer robust and reliable procedures for the N-alkylation of this important fluorinated scaffold, enabling researchers to efficiently synthesize a wide array of derivatives for further investigation.

References

Application Notes and Protocols for Coupling Reactions Involving 3-Fluoro-3-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Fluoro-3-methylpyrrolidine in Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[2] The specific incorporation of a 3-fluoro-3-methyl substitution on the pyrrolidine ring offers a unique combination of electronic and steric effects. The electron-withdrawing fluorine atom can modulate the basicity of the nitrogen, while the methyl group introduces a degree of steric hindrance. These features make 3-Fluoro-3-methylpyrrolidine a valuable building block for creating novel chemical entities with potentially enhanced pharmacological profiles.

This guide provides detailed application notes and protocols for common and synthetically valuable coupling reactions involving 3-Fluoro-3-methylpyrrolidine hydrochloride. As this is a specialty reagent, specific literature examples for its coupling are not abundant; therefore, the following protocols have been expertly adapted from established methods for similar secondary amines, with special consideration for the unique properties of this fluorinated scaffold.

Physicochemical Properties and Handling

Before proceeding with any reaction, it is crucial to understand the properties of this compound. The compound is supplied as a salt, meaning the nitrogen atom is protonated. For it to act as a nucleophile in coupling reactions, it must first be neutralized to the free amine. This is typically achieved in situ through the addition of a suitable base.

Key Physicochemical Data:

PropertyValueSource
Molecular FormulaC5H11ClFN[3]
Molecular Weight139.60 g/mol [3]
Predicted pKa8.71 ± 0.10[4]

The predicted pKa of 8.71 suggests that 3-Fluoro-3-methylpyrrolidine is a moderately basic secondary amine. The electron-withdrawing effect of the fluorine atom likely reduces its basicity compared to unsubstituted pyrrolidine. This must be taken into account when selecting a base for the coupling reaction; a base strong enough to deprotonate the hydrochloride salt and facilitate the desired catalytic cycle is required.

Part 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It is a highly versatile method for the synthesis of N-aryl pyrrolidines.

Causality Behind Experimental Choices
  • Catalyst System: For sterically hindered or electron-deficient amines, bulky and electron-rich phosphine ligands are often employed to promote efficient oxidative addition and reductive elimination.[7] Ligands like BrettPhos and RuPhos, often used as pre-formed palladium precatalysts, are excellent choices for coupling with 3-Fluoro-3-methylpyrrolidine.[4]

  • Base Selection: A strong, non-nucleophilic base is required to both neutralize the hydrochloride salt and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4] For substrates with base-sensitive functional groups, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be considered, although they may require higher reaction temperatures or longer reaction times.

  • Solvent: Anhydrous, deoxygenated polar aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, deoxygenated toluene (to achieve a concentration of 0.1-0.2 M)

  • Inert atmosphere glovebox or Schlenk line

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, this compound, palladium precatalyst, and NaOtBu to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, deoxygenated toluene to the reaction vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Reaction Conditions
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
4-BromoanisolePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10012-1885-95
2-ChloropyridineBrettPhos Pd G3 (2)-LHMDSDioxane11018-2470-85
4-Trifluoromethyl-bromobenzenePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1102475-90

Note: Yields are estimated based on similar reactions and will require optimization for specific substrates.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: Aryl Halide 3-F-3-Me-Pyrrolidine HCl Pd Precatalyst Base solvent Add Anhydrous Deoxygenated Solvent reagents->solvent heat Heat & Stir (80-110 °C) solvent->heat quench Cool & Quench (aq. NH4Cl) heat->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product product purify->product N-Aryl-3-fluoro- 3-methylpyrrolidine

Caption: Workflow for Buchwald-Hartwig Amination.

Part 2: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, particularly useful for certain substrates where palladium-based methods may be less effective.[8][9] Modern protocols often use ligands to facilitate the reaction under milder conditions than the harsh traditional methods.

Causality Behind Experimental Choices
  • Catalyst System: Copper(I) salts, such as CuI, are the most common catalysts.[10] The addition of a ligand, such as L-proline or a diamine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility.[10]

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient to deprotonate the pyrrolidine hydrochloride and facilitate the reaction.[10]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to achieve the necessary reaction temperatures.[8]

Experimental Protocol: General Procedure for Ullmann Condensation

This protocol is adapted for the coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMSO

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl iodide, this compound, CuI, L-proline, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction Conditions: Heat the mixture to 100-130 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute with water.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Conditions
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
4-IodobenzonitrileCuI (10)L-Proline (20)K₂CO₃DMSO1202470-85
1-Iodo-3-nitrobenzeneCuI (10)1,10-Phenanthroline (20)K₃PO₄DMF1302465-80
2-IodothiopheneCuI (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃Dioxane1103660-75

Note: Yields are estimated based on similar reactions and will require optimization for specific substrates.

Experimental Workflow Diagram

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: Aryl Halide 3-F-3-Me-Pyrrolidine HCl CuI, Ligand, Base solvent Add Anhydrous Solvent (e.g., DMSO) reagents->solvent heat Heat & Stir (100-130 °C) solvent->heat quench Cool & Dilute with Water heat->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify extract->purify product product purify->product N-Aryl-3-fluoro- 3-methylpyrrolidine Amide_Coupling_Workflow cluster_prep Carboxylic Acid Activation cluster_reaction Amide Formation cluster_workup Work-up & Purification reagents Combine: Carboxylic Acid Coupling Reagent (e.g., HATU) Base (DIPEA) in Solvent amine_add Add 3-F-3-Me- Pyrrolidine HCl reagents->amine_add Stir 15-30 min stir Stir at Room Temperature amine_add->stir quench Quench with Water stir->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify extract->purify product product purify->product N-Acyl-3-fluoro- 3-methylpyrrolidine

References

Application Notes and Protocols: 3-Fluoro-3-methylpyrrolidine as a Strategic Building Block for Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its three-dimensional structure and its ability to serve as a versatile building block for a wide array of biologically active molecules.[1] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which is critical for effective interaction with enzyme active sites.[2] In the continuous quest to enhance the pharmacological properties of drug candidates, the strategic incorporation of fluorine has emerged as a powerful tool.[3][4] Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[3][5]

This guide focuses on a specific, high-value building block: 3-fluoro-3-methylpyrrolidine . The introduction of a geminal fluoro-methyl group at the 3-position of the pyrrolidine ring offers a unique combination of steric and electronic properties. This substitution can be viewed as a bioisosteric replacement for a gem-dimethyl group, providing a similar steric footprint while introducing polarity and reducing lipophilicity, a key consideration in modern drug design.[6][7] Furthermore, the fluorine atom can induce a specific conformational bias in the pyrrolidine ring, known as the gauche effect, which can pre-organize the molecule into a bioactive conformation for optimal target engagement.[3][8]

We will explore the application of 3-fluoro-3-methylpyrrolidine in the design of inhibitors for Dipeptidyl Peptidase IV (DPP-4), a well-validated target for the treatment of type 2 diabetes.[9][10] DPP-4 inhibitors, or "gliptins," work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.[11][12] Several successful DPP-4 inhibitors feature a pyrrolidine moiety, making this an ideal case study to demonstrate the utility of our featured building block.[13][14]

Rationale for Use: Why 3-Fluoro-3-methylpyrrolidine in DPP-4 Inhibitors?

The active site of DPP-4 is a well-characterized environment that can be exploited by strategic molecular design. The rationale for incorporating the 3-fluoro-3-methylpyrrolidine moiety is threefold:

  • Conformational Constraint: The electronegative fluorine atom at the C3 position influences the puckering of the pyrrolidine ring. This "fluorine gauche effect" can stabilize a Cγ-exo or Cγ-endo conformation, which can lead to a lower entropic penalty upon binding to the enzyme's active site.[8][15] By locking the pyrrolidine into a more rigid, pre-organized state that mimics the bound conformation, binding affinity can be significantly enhanced.

  • Modulation of Basicity: The inductive effect of the fluorine atom lowers the pKa of the pyrrolidine nitrogen. This is a critical parameter for inhibitors that interact with the catalytic triad of DPP-4. Fine-tuning the basicity of the amine can optimize interactions with key residues like Glu205 and Glu206 in the S2 subsite, potentially improving both potency and selectivity.

  • Improved Pharmacokinetic Properties: Fluorination is a well-established strategy to block sites of metabolism. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[16] Introducing the 3-fluoro-3-methyl group can enhance metabolic stability, leading to improved oral bioavailability and a longer duration of action. The methyl group provides a steric shield, while the fluorine atom alters the electronic properties, both contributing to metabolic resistance.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-fluoro-3-methylpyrrolidine

This protocol describes a practical synthesis of the key building block, starting from commercially available 3-methyl-3-buten-1-ol. The key steps involve a bromofluorination of an alkenyl azide, followed by reduction and cyclization.[2]

Workflow Diagram: Synthesis of N-Boc-3-fluoro-3-methylpyrrolidine

G cluster_0 Step 1: Azidation cluster_1 Step 2: Bromofluorination cluster_2 Step 3: Reduction & Boc Protection cluster_3 Step 4: Cyclization A 3-Methyl-3-buten-1-ol B 4-Azido-2-methyl-1-butene A->B DPPA, DBU C 1-Azido-3-bromo-2-fluoro-2-methylbutane B->C NBS, Et3N·3HF D tert-Butyl 4-bromo-3-fluoro-3-methylbutylcarbamate C->D 1. PPh3, H2O 2. Boc2O E N-Boc-3-fluoro-3-methylpyrrolidine D->E NaH, DMF

Caption: Synthetic workflow for N-Boc-3-fluoro-3-methylpyrrolidine.

Step-by-Step Methodology:

  • Azidation: To a solution of 3-methyl-3-buten-1-ol in an appropriate solvent, add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to yield 4-azido-2-methyl-1-butene.

  • Bromofluorination: Dissolve the resulting alkenyl azide in an anhydrous solvent like dichloromethane. Add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF). Stir the reaction at 0 °C to room temperature. This step introduces the key fluorine and bromine atoms across the double bond. Purify the product, 1-azido-3-bromo-2-fluoro-2-methylbutane, via chromatography.[2]

  • Reduction and Boc Protection: Reduce the azide using triphenylphosphine (PPh3) in the presence of water (Staudinger reduction) to form the primary amine. Without isolation, protect the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate.[2]

  • Intramolecular Cyclization: To a solution of the N-Boc protected bromoamine in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the cyclization is complete. This intramolecular Williamson ether synthesis-like reaction forms the pyrrolidine ring. After aqueous workup and extraction, purify the final product, N-Boc-3-fluoro-3-methylpyrrolidine, by column chromatography.[2]

Protocol 2: Amide Coupling to Synthesize a DPP-4 Inhibitor Candidate

This protocol details the coupling of the deprotected 3-fluoro-3-methylpyrrolidine with a carboxylic acid, a key step in forming the final inhibitor. We will use (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(2,5-difluorophenyl)phenyl)propanoic acid as a representative acid partner, analogous to scaffolds in known DPP-4 inhibitors.

Workflow Diagram: Amide Coupling Protocol

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Amide Coupling A N-Boc-3-fluoro-3-methylpyrrolidine B 3-Fluoro-3-methylpyrrolidine (as HCl salt) A->B HCl in Dioxane D Final Inhibitor Candidate B->D HATU, DIPEA, DMF C Carboxylic Acid Partner C->D HATU, DIPEA, DMF

Caption: General workflow for inhibitor synthesis via amide coupling.

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve N-Boc-3-fluoro-3-methylpyrrolidine in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate. Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure to obtain the hydrochloride salt of 3-fluoro-3-methylpyrrolidine.

  • Amide Coupling (HATU-mediated):

    • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.[5][17]

    • Add a solution of 3-fluoro-3-methylpyrrolidine hydrochloride (1.2 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS or TLC.

    • Upon completion, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final inhibitor.

Protocol 3: In Vitro DPP-4 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against human recombinant DPP-4. The assay measures the cleavage of the substrate Gly-Pro-aminomethylcoumarin (AMC).[2][3][8][18]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • Test compound (inhibitor) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)[3]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points, 3-fold dilutions) in DMSO.

    • Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold Assay Buffer.

    • Dilute the H-Gly-Pro-AMC substrate to its working concentration in Assay Buffer.

  • Assay Procedure:

    • In the wells of the 96-well plate, add 2 µL of the serially diluted test compound solutions or DMSO for controls.

    • Add 48 µL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" blank wells. Add 48 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells. The final reaction volume is 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each concentration of the inhibitor, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve (ΔFLU/min).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation: Expected Impact of 3-Fluoro-3-methyl Substitution

While specific data for a 3-fluoro-3-methylpyrrolidine-containing DPP-4 inhibitor is proprietary to discovery programs, we can extrapolate the expected improvements based on published structure-activity relationship (SAR) studies of related fluorinated pyrrolidine amides.[14][19] The introduction of fluorine generally enhances potency.

CompoundPyrrolidine MoietyDPP-4 IC₅₀ (nM)Rationale for Activity Change
Reference Compound Pyrrolidine> 100 (Hypothetical)Flexible ring, potential metabolic liabilities.
Analog 1 (S)-3-Fluoropyrrolidine10 - 50Fluorine-induced conformational rigidity enhances binding; increased polarity.[14]
Analog 2 (Target) (3S)-3-Fluoro-3-methylpyrrolidine< 20 (Expected)Methyl group provides steric bulk similar to known inhibitors and may block a metabolic site. Fluorine maintains favorable electronic and conformational effects.

Conclusion

3-Fluoro-3-methylpyrrolidine is a highly valuable building block for medicinal chemists aiming to optimize enzyme inhibitors. Its unique combination of steric and electronic properties, driven by the geminal fluoro-methyl substitution, provides a powerful tool to enhance binding affinity, modulate pKa, and improve metabolic stability. As demonstrated with the example of DPP-4 inhibitors, the rational incorporation of this scaffold can address multiple challenges in drug design simultaneously. The provided protocols offer a practical guide for the synthesis and evaluation of novel inhibitor candidates utilizing this promising chemical entity.

References

Application Notes & Protocols: A Guide to the Design and Synthesis of Novel Pyrrolidine Scaffolds for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a quintessential five-membered nitrogen heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance.[3][4] This versatile scaffold offers a unique combination of desirable properties: its sp³-rich, non-planar structure allows for the exploration of three-dimensional chemical space, providing stereochemical diversity that is crucial for specific molecular recognition by biological targets.[5][6] Furthermore, the pyrrolidine motif can enhance physicochemical properties such as aqueous solubility and serves as a versatile template for chemical modification. This guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation protocols for developing novel pyrrolidine-based therapeutic agents. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Part 1: Strategic Design of Novel Pyrrolidine Scaffolds

The successful design of a novel therapeutic agent begins long before any flasks are heated. A well-defined strategy, integrating computational tools with established medicinal chemistry principles, is paramount. The pyrrolidine scaffold serves as an excellent starting point due to its proven track record and synthetic tractability.

The Pyrrolidine Scaffold: A Privileged Framework

The term "privileged structure" refers to molecular frameworks capable of binding to multiple biological targets with high affinity.[1] The pyrrolidine ring is a prime example, found in drugs targeting a wide range of conditions, from hypertension (e.g., Captopril, Enalapril) and epilepsy (e.g., Levetiracetam) to viral infections (e.g., Daclatasvir) and cancer.[3][7][8][9]

The power of this scaffold lies in several key features:

  • 3D Structural Diversity: The non-planar, puckered nature of the saturated pyrrolidine ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with chiral protein binding sites.[5]

  • Stereochemical Complexity: The potential for multiple stereocenters on the pyrrolidine ring allows for the generation of vast stereochemical diversity, enabling the fine-tuning of biological activity and selectivity.[5][10]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and an N-H group can be a donor, contributing to favorable interactions with biological targets and improved solubility.

  • Synthetic Accessibility: A wealth of synthetic methods exists for the construction and functionalization of the pyrrolidine ring, making it an attractive scaffold for library synthesis and lead optimization.[11][12]

In Silico and Computational Design Workflow

Modern drug design heavily relies on computational methods to guide the synthetic effort, saving time and resources. The following workflow outlines a typical in silico design process for novel pyrrolidine-based inhibitors.

G cluster_0 Computational Design Phase cluster_1 Experimental Phase Target_ID Target Identification & Validation Structure_Prep Target Structure Preparation (X-ray, Homology) Target_ID->Structure_Prep Docking Molecular Docking (High-Throughput Virtual Screening) Structure_Prep->Docking Scaffold_Selection Virtual Pyrrolidine Scaffold Library Scaffold_Selection->Docking Filtering ADMET & Physicochemical Property Filtering Docking->Filtering Hit_Selection Selection of Top Candidates for Synthesis Filtering->Hit_Selection Synthesis Chemical Synthesis Hit_Selection->Synthesis Bio_Assay Biological Assay Synthesis->Bio_Assay SAR SAR Analysis Bio_Assay->SAR SAR->Hit_Selection Iterative Optimization

Caption: Computational drug design workflow.

This iterative process begins with identifying and validating a biological target. A virtual library of diverse pyrrolidine scaffolds is then docked into the target's binding site. The resulting poses are scored and filtered based on predicted binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[13][14] The most promising candidates are then selected for chemical synthesis and subsequent biological evaluation, with the experimental results feeding back into the next cycle of design.

Part 2: Synthetic Methodologies and Protocols

The ability to synthesize a diverse range of pyrrolidine derivatives with high stereochemical control is fundamental to a successful drug discovery campaign. This section details key synthetic strategies and provides exemplary protocols.

Asymmetric Synthesis via [3+2] Cycloaddition

One of the most powerful and widely used methods for constructing highly functionalized, enantioenriched pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefins.[15][16] This reaction allows for the creation of multiple stereocenters in a single, highly controlled step.[17]

Protocol 2.1: Silver-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for the diastereoselective synthesis of a substituted pyrrolidine using a silver catalyst, based on established methodologies.[17][18]

Materials:

  • (S)-N-tert-Butanesulfinyl imine (1.0 equiv)

  • Glycine α-imino ester derivative (1.1 equiv)

  • Silver carbonate (Ag₂CO₃) (10 mol%)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the (S)-N-tert-butanesulfinyl imine (1.0 equiv) and anhydrous toluene.

  • Add the glycine α-imino ester derivative (1.1 equiv), followed by triethylamine (1.2 equiv).

  • Finally, add the silver carbonate catalyst (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.

Causality: The N-tert-butanesulfinyl group serves as an excellent chiral auxiliary, directing the stereochemical outcome of the cycloaddition.[17][19] The silver catalyst facilitates the in situ generation of the azomethine ylide from the imino ester.[17] The choice of solvent and base can be critical for reaction efficiency and selectivity.

G reagents Imine + Imino Ester + Ag₂CO₃/Et₃N intermediate [Ag-Azomethine Ylide Intermediate] reagents->intermediate Catalyst Activation product Substituted Pyrrolidine intermediate->product [3+2] Cycloaddition

Caption: [3+2] Cycloaddition Reaction Pathway.

Late-Stage Functionalization for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound. Late-stage functionalization (LSF) has emerged as a powerful strategy, allowing for the direct modification of complex molecules like pyrrolidine scaffolds at a late point in the synthesis, thus avoiding the need for de novo synthesis of each analog.[20] C-H functionalization is a prominent LSF technique.

Protocol 2.2: Redox-Neutral α-Arylation of a Pyrrolidine

This protocol provides a method for the direct arylation at the α-position of a pyrrolidine ring, inspired by recent advances in redox-neutral amine functionalization.[21]

Materials:

  • N-Substituted Pyrrolidine (1.1 equiv)

  • Quinone Monoacetal (1.0 equiv)

  • Aromatic Nucleophile (e.g., indole, phenol) (1.5 equiv)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (20 mol%)

  • Anhydrous Toluene

  • 4 Å Molecular Sieves (optional, if moisture-sensitive)

Procedure:

  • In an oven-dried vial, combine the N-substituted pyrrolidine (1.1 equiv), quinone monoacetal (1.0 equiv), the aromatic nucleophile (1.5 equiv), and DABCO (20 mol%).

  • Add anhydrous toluene to achieve the desired concentration (e.g., 0.5 M).

  • Seal the vial and heat the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the α-arylated pyrrolidine.

Causality: This reaction proceeds through a redox-neutral pathway where the quinone monoacetal acts as an oxidant to generate an iminium ion intermediate from the pyrrolidine. This electrophilic intermediate is then trapped by the aromatic nucleophile. DABCO acts as a base to facilitate the process. This method allows for rapid diversification of the pyrrolidine core.

Part 3: Biological Evaluation and Lead Optimization

Once a library of novel pyrrolidine compounds has been synthesized, the next critical phase is to assess their biological activity and drug-like properties.

High-Throughput Screening (HTS) and SAR Analysis

HTS is used to rapidly assess the activity of the synthesized compound library against the intended biological target. The data generated is then used to build a Structure-Activity Relationship (SAR) model.

Table 1: Example SAR Data for Pyrrolidine-Based Kinase Inhibitors

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentIC₅₀ (nM)
GEM-001 H4-FluorophenylH1250
GEM-002 Methyl4-FluorophenylH850
GEM-003 H4-ChlorophenylH980
GEM-004 H4-Fluorophenyl3-Pyridyl45
GEM-005 HPhenyl3-Pyridyl150
GEM-006 Methyl4-Fluorophenyl3-Pyridyl25

Data is hypothetical for illustrative purposes.

From this table, a medicinal chemist can derive valuable insights. For instance, comparing GEM-001 and GEM-004 suggests that adding a 3-pyridyl group at R3 dramatically increases potency.[22] Comparing GEM-004 and GEM-006 indicates that a methyl group at R1 is also beneficial for activity.[23] This iterative process of synthesis and testing guides the optimization of the lead compound.[22][24]

In Vitro ADMET Profiling Protocol

Early assessment of ADMET properties is crucial to avoid costly failures in later stages of drug development.[25] Many of these properties can be predicted in silico, but experimental validation is essential.[14][26]

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of a compound, a key component of oral absorption.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dodecane

  • Lecithin

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, PVDF membrane, 0.45 µm)

  • 96-well acceptor plates

  • Plate reader (UV-Vis)

Procedure:

  • Prepare the Artificial Membrane: Create a 1% (w/v) solution of lecithin in dodecane. Pipette 5 µL of this solution onto the filter of each well of the 96-well filter plate. Allow the solvent to evaporate.

  • Prepare Donor Solutions: Dilute the test compounds from DMSO stock solutions into PBS (pH 7.4) to a final concentration of ~200 µM. The final DMSO concentration should be <1%.

  • Assemble the PAMPA Sandwich: Add 200 µL of the donor solution to each well of the filter plate. Place the filter plate on top of an acceptor plate containing 300 µL of PBS in each well, ensuring the filter membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours without shaking.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λ_max.

  • Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Self-Validation: The assay should include well-characterized high- and low-permeability control compounds (e.g., propranolol and furosemide, respectively) to validate the performance of the artificial membrane and the overall assay procedure.

Conclusion

The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its inherent structural and stereochemical diversity, combined with a rich and expanding toolkit of synthetic methodologies, ensures its continued relevance in medicinal chemistry. By integrating rational, computer-aided design with robust synthetic protocols and early-stage biological and pharmacokinetic evaluation, researchers can efficiently navigate the complex path of drug discovery. The protocols and strategies outlined in this guide provide a solid framework for the design and development of novel, impactful pyrrolidine-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-3-methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-Fluoro-3-methylpyrrolidine hydrochloride. The information herein is synthesized from established chemical principles and relevant literature to ensure scientific integrity and practical applicability.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic approach, adapted from the work of Piron et al.[1][2], involves the transformation of 3-methyl-3-buten-1-ol into the target molecule. This guide will address common impurities and side reactions that can occur during this process, providing actionable solutions for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A prevalent synthetic pathway commences with 3-methyl-3-buten-1-ol and proceeds through several key transformations: azidation, bromofluorination, reduction of the azide, N-Boc protection, cyclization, and a final deprotection/salt formation step.

Q2: What are the most critical steps in the synthesis affecting final purity?

The bromofluorination and the N-Boc deprotection steps are arguably the most critical. The bromofluorination step can introduce hard-to-remove regioisomeric and diastereomeric impurities. The N-Boc deprotection, if not performed with appropriate scavengers, can lead to the formation of tert-butylated byproducts.

Q3: Are there any known genotoxic impurities (GTIs) that can form during this synthesis?

Yes, during the N-Boc deprotection step using hydrochloric acid, the generated tert-butyl cation can react with the chloride counter-ion to form tert-butyl chloride, a potential genotoxic impurity. Regulatory guidelines, such as ICH M7, recommend careful control and monitoring of such impurities[3][4][5].

Q4: Can this synthesis produce a single enantiomer of this compound?

The synthetic route starting from the achiral 3-methyl-3-buten-1-ol will produce a racemic mixture of (R)- and (S)-3-Fluoro-3-methylpyrrolidine hydrochloride. To obtain a single enantiomer, a chiral resolution step, such as diastereomeric salt crystallization, would be necessary[2][6][7][8]. Alternatively, an asymmetric synthesis strategy would need to be employed from the outset.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section details potential impurities that may arise at each stage of the synthesis, their identification, and recommended strategies for their control and removal.

Impurity Profile by Synthetic Stage:
Synthetic Step Potential Impurity Mitigation & Troubleshooting
Bromofluorination Regioisomers (e.g., 2-bromo-1-fluoro isomer)Optimize reaction conditions (temperature, reagent stoichiometry). Purify the intermediate by column chromatography.
DiastereomersAs the reaction proceeds via an anti-addition, diastereomers can form. Careful chromatographic separation of the intermediate is recommended.
Azide Reduction Incomplete reduction (residual azide)Ensure complete reaction by monitoring with TLC or IR spectroscopy. Use a fresh catalyst and sufficient hydrogen pressure.
N-Boc Deprotection tert-Butylated PyrrolidineAdd a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.
tert-Butyl Chloride (potential GTI)Minimize the concentration of free chloride ions during deprotection where possible, or use alternative deprotection methods. Implement a validated analytical method for its detection and quantification.
Final Product Residual SolventsDry the final product under vacuum at an appropriate temperature. Analyze for residual solvents using Gas Chromatography (GC) as per ICH Q3C guidelines.
Enantiomeric ImpurityFor enantiomerically pure product, perform chiral resolution of the final amine or an intermediate.
Detailed Troubleshooting Protocols

Potential Cause: Formation of a regioisomer during the bromofluorination of 3-methyl-3-buten-1-azide. The reaction with NBS and a fluoride source like Et3N·3HF generally follows Markovnikov's rule, with the bromine adding to the less substituted carbon and the fluoride to the more substituted carbon of the double bond. However, the formation of the anti-Markovnikov product can occur as a minor byproduct.

Troubleshooting Steps:

  • Confirm the Structure of the Impurity:

    • NMR Spectroscopy: Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to elucidate the connectivity of the impurity. 19F NMR is particularly useful for distinguishing between fluorinated isomers due to its large chemical shift dispersion[9][10][11]. The chemical shift of the fluorine atom will be significantly different depending on its position in the molecule[3][12].

    • LC-MS/MS: The fragmentation pattern of the regioisomer in the mass spectrometer will likely differ from that of the desired product.

  • Optimize the Bromofluorination Reaction:

    • Temperature Control: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to enhance regioselectivity.

    • Reagent Addition: Slow, dropwise addition of the brominating agent (NBS) can minimize side reactions.

  • Purification of the Intermediate:

    • The bromofluoro intermediate should be carefully purified by flash column chromatography on silica gel before proceeding to the next step.

Potential Cause: Alkylation of the pyrrolidine nitrogen or another nucleophilic site by the tert-butyl cation generated during the N-Boc deprotection with a strong acid like HCl[1][13][14].

Troubleshooting Steps:

  • Incorporate a Scavenger:

    • Add a carbocation scavenger to the deprotection reaction mixture. Common scavengers and their typical concentrations are listed in the table below.

Scavenger Typical Concentration (v/v) Notes
Triethylsilane (TES)2-5%Effective in trapping the tert-butyl cation.
Anisole5-10%An electron-rich aromatic that readily undergoes electrophilic substitution.
Thioanisole5%Particularly useful if sulfur-containing functional groups are present elsewhere in the molecule.
  • Optimize Deprotection Conditions:

    • Acid Concentration: Use the minimum concentration of acid required for complete deprotection.

    • Temperature: Perform the deprotection at room temperature or below to minimize side reactions.

  • Purification:

    • If the tert-butylated byproduct has already formed, it can often be removed by recrystallization of the hydrochloride salt or by column chromatography of the free base.

Potential Cause: Inadequate drying of the this compound salt. Hydrochloride salts can be hygroscopic and may retain solvents.

Troubleshooting Steps:

  • Drying Procedure:

    • Dry the final product in a vacuum oven. The temperature should be chosen carefully to avoid degradation of the product.

    • A nitrogen bleed can be used to facilitate the removal of solvents.

  • Analytical Testing:

    • Use a validated Gas Chromatography (GC) method with a headspace autosampler to quantify residual solvents, following ICH Q3C guidelines[1][6][13][15][16]. A common column choice for this analysis is a polar phase like a G43 (624-type) column.

  • Crystallization Solvent:

    • If recrystallization is used for purification, choose a solvent system from which the product crystallizes easily and the solvent can be readily removed. A mixture of an alcohol (e.g., isopropanol) and an anti-solvent (e.g., diethyl ether or heptane) is often effective for hydrochloride salts.

Visualizing the Synthetic Pathway and Impurity Formation

Synthetic Workflow

Synthesis_Workflow A 3-Methyl-3-buten-1-ol B Azidation A->B C 3-Methyl-3-buten-1-azide B->C D Bromofluorination (NBS, Et3N·3HF) C->D E Bromofluoro Azide Intermediate D->E F Hydrogenation (Pd/C, H2) E->F G Bromofluoro Amine Intermediate F->G H N-Boc Protection (Boc2O) G->H I N-Boc Protected Amine H->I J Cyclization I->J K N-Boc-3-fluoro-3-methylpyrrolidine J->K L Deprotection & Salt Formation (HCl) K->L M 3-Fluoro-3-methylpyrrolidine HCl L->M

Caption: A typical synthetic workflow for this compound.

Impurity Formation during N-Boc Deprotection

Boc_Deprotection_Impurities NBoc N-Boc-3-fluoro-3-methylpyrrolidine Protonated_NBoc Protonated Intermediate NBoc->Protonated_NBoc + H+ HCl HCl Carbamic_Acid Carbamic Acid Intermediate Protonated_NBoc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_NBoc->tBu_Cation Target_Amine 3-Fluoro-3-methylpyrrolidine Carbamic_Acid->Target_Amine CO2 CO2 Carbamic_Acid->CO2 Target_HCl Target HCl Salt Target_Amine->Target_HCl + HCl tBu_Byproduct tert-Butylated Pyrrolidine tBu_Cation->tBu_Byproduct + Target Amine Trapped_tBu Trapped Cation tBu_Cation->Trapped_tBu + Scavenger Scavenger Scavenger (e.g., TES)

Caption: Mechanism of N-Boc deprotection and the formation of tert-butylated impurities.

References

Technical Support Center: Optimizing Coupling Reactions with 3-Fluoro-3-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-3-methylpyrrolidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your coupling reactions. The strategic incorporation of fluorinated motifs, such as 3-fluoro-3-methylpyrrolidine, is a critical strategy in modern medicinal chemistry for enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the unique electronic properties of fluorinated reagents can present challenges in synthetic chemistry.[1] This resource is structured to provide practical, experience-driven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during coupling reactions with this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction using this compound with an aryl bromide is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Buchwald-Hartwig aminations involving fluorinated cyclic amines can stem from several factors, including catalyst deactivation, suboptimal base selection, or inappropriate reaction conditions. Here is a step-by-step troubleshooting approach:

  • Evaluate the Catalyst System: The choice of palladium catalyst and ligand is paramount.[4] For sterically hindered or electron-deficient partners, standard catalysts may be insufficient.

    • Insight: The fluorine atom's electron-withdrawing nature can decrease the nucleophilicity of the pyrrolidine nitrogen, making the coupling more challenging. Bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[5]

    • Recommendation: Switch to a more robust catalyst system. Consider using a pre-catalyst for cleaner formation of the active catalytic species.[6] Experiment with ligands such as XPhos, SPhos, or BrettPhos, which are known to be effective for challenging aminations.[5][7]

  • Assess the Base: The base plays a crucial role in deprotonating the pyrrolidine hydrochloride to generate the free amine in situ and facilitating the catalytic cycle.

    • Insight: The hydrochloride salt must be neutralized for the amine to be an effective nucleophile. An inadequate or inappropriate base can lead to incomplete deprotonation or side reactions.

    • Recommendation: A strong, non-nucleophilic base is generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially at a higher temperature.[8]

  • Optimize Reaction Conditions: Temperature and solvent choice significantly impact reaction kinetics and catalyst stability.

    • Insight: Palladium-catalyzed reactions are sensitive to solvent polarity and coordinating ability.[8] Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.[9]

    • Recommendation: Ensure you are using anhydrous, degassed solvents to prevent catalyst deactivation. Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions. If you suspect catalyst inhibition, a systematic screen of solvents could be beneficial.[6] Increasing the reaction temperature may also improve yields, but be mindful of potential substrate or product decomposition.

Issue 2: Competing Side Reactions in Suzuki Coupling

Question: I am attempting a Suzuki coupling with a boronic acid and an aryl halide, followed by the introduction of 3-Fluoro-3-methylpyrrolidine, but I'm observing significant side products. What could be causing this?

Answer: Side reactions in Suzuki couplings, especially with complex substrates, are often related to the reaction conditions and the stability of the reagents.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or residual water.

    • Insight: This side reaction is often exacerbated by high temperatures and the presence of water.

    • Recommendation: Use rigorously dried solvents and reagents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. If protodeboronation persists, consider using a boronic ester (e.g., a pinacol ester), which can be more stable under the reaction conditions.

  • Homocoupling of the Aryl Halide: This side reaction produces a biaryl compound from two molecules of your aryl halide starting material.

    • Insight: Homocoupling can be promoted by certain catalyst systems and reaction conditions, particularly if the rate of transmetalation is slow compared to other pathways in the catalytic cycle.

    • Recommendation: Re-evaluate your catalyst and ligand choice. Sometimes, a different palladium source or a specific ligand can minimize homocoupling. Additionally, ensure the stoichiometry of your boronic acid to aryl halide is optimized (typically a slight excess of the boronic acid is used).

  • Dehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene.

    • Insight: This can occur as a side product in palladium-catalyzed reactions.[6]

    • Recommendation: Optimizing the base and solvent can sometimes suppress this side reaction. Screening different bases may be necessary to find the optimal conditions for your specific substrates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of using this compound in coupling reactions.

Q1: Do I need to free-base the this compound before using it in my reaction?

A1: Not necessarily. It is common practice to use the hydrochloride salt directly in the reaction mixture with a sufficient excess of a strong base (typically 2-3 equivalents). The base neutralizes the HCl and deprotonates the resulting ammonium salt to generate the free amine in situ. This avoids the need for a separate extraction step to isolate the free amine, which can be volatile.

Q2: How does the fluorine atom on the pyrrolidine ring affect its reactivity?

A2: The fluorine atom has a significant electronic effect.[3] Its strong electron-withdrawing nature decreases the basicity and nucleophilicity of the pyrrolidine nitrogen. This can make the coupling reaction more challenging compared to its non-fluorinated analog.[9] Consequently, more forcing reaction conditions (e.g., higher temperatures, stronger bases, more active catalysts) may be required to achieve good yields.

Q3: What is the stability of this compound?

A3: As a hydrochloride salt, it is generally a stable, solid compound that is easier to handle and store than the corresponding free amine. However, like all reagents, it should be stored in a cool, dry place. The free amine, once generated, may be more volatile and potentially less stable over long periods.

Q4: Can I use other coupling reactions besides Buchwald-Hartwig and Suzuki?

A4: Yes, while Buchwald-Hartwig amination is the most direct way to form a C-N bond with an aryl halide, other coupling reactions can be employed to incorporate the 3-fluoro-3-methylpyrrolidine moiety into a target molecule. For instance, you could use this amine in a nucleophilic aromatic substitution (SNAr) reaction if the aromatic ring is sufficiently electron-deficient.[10]

Experimental Protocols and Data

Optimized Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (2.5 equiv).

  • Add the palladium pre-catalyst (0.02 equiv).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Key Reaction Parameters

The following table summarizes recommended starting conditions for optimizing your coupling reactions.

ParameterBuchwald-Hartwig AminationSuzuki Coupling (Post-Amination)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPd(PPh₃)₄, PdCl₂(dppf)
Ligand XPhos, SPhos, RuPhos, BrettPhosSPhos, XPhos
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THFToluene, Dioxane/Water, DMF
Temperature 80-120 °C80-110 °C

Visualizing Experimental Workflows

Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the Buchwald-Hartwig amination of this compound.

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Verify Reagent Purity & Integrity (Amine, Aryl Halide, Solvent, Base) start->check_reagents screen_catalyst Screen Catalyst Systems (e.g., XPhos, SPhos, BrettPhos pre-catalysts) check_reagents->screen_catalyst Reagents OK optimize_base Optimize Base (NaOtBu, LHMDS, Cs2CO3) screen_catalyst->optimize_base Improvement seen reassess Re-evaluate Synthetic Strategy (e.g., SNAr, alternative coupling) screen_catalyst->reassess No improvement optimize_temp Optimize Temperature & Time optimize_base->optimize_temp Improvement seen optimize_base->reassess No improvement success Successful Coupling optimize_temp->success Yield Optimized optimize_temp->reassess Yield still low

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

This diagram outlines the key steps in the palladium-catalyzed C-N cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle pd0 L-Pd(0) pdII_complex L-Pd(II)(Ar)(X) pd0->pdII_complex Ar-X oxidative_addition Oxidative Addition amine_complex L-Pd(II)(Ar)(NR'R'') pdII_complex->amine_complex HNR'R'' Base ligand_exchange Ligand Exchange amine_complex->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Purification methods for fluorinated pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying Fluorinated Pyrrolidines: Troubleshooting & Best Practices

Welcome to the Technical Support Center for Organofluorine Chemistry. As a Senior Application Scientist, I understand that the unique physicochemical properties conferred by fluorine, while invaluable for drug discovery and materials science, can introduce significant challenges during purification.[1][2] The strong carbon-fluorine bond, high electronegativity, and altered lipophilicity demand a nuanced approach compared to traditional non-fluorinated analogues.[3][4]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader frequently asked questions, equipping you with the expertise to design robust and effective purification strategies for your fluorinated pyrrolidine targets.

Safety First: Handling Fluorinated Compounds

Before commencing any purification, a rigorous safety assessment is paramount. Many fluorinating reagents are hazardous, and certain organofluorine compounds can have metabolic toxicity.[5] In the event of residual hydrofluoric acid (HF) or its generation, extreme caution is necessary as it can cause severe, penetrating burns that may have delayed effects.[6][7][8]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when appropriate, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[5][7] Consult glove compatibility charts for the specific solvents and compounds you are using.

  • Ventilation: All work should be conducted in a certified chemical fume hood.[6]

  • Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and a 2.5% calcium gluconate gel antidote for potential HF exposure.[6][9]

  • Waste Disposal: Dispose of all fluorinated waste in clearly labeled, dedicated containers according to your institution's hazardous waste protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of fluorinated pyrrolidines.

Problem EncounteredPotential Cause(s)Recommended Solution(s) & Rationale
Compound streaks severely or does not elute from a silica gel column. 1. Strong Amine-Silica Interaction: The basic nitrogen of the pyrrolidine ring is interacting with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible binding or slow, tailing elution.[10] 2. High Polarity: The combination of the polar amine and electronegative fluorine atoms may make the compound too polar for the chosen eluent system.1. Deactivate the Stationary Phase: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide. This base will preferentially interact with the acidic silica sites, "masking" them from your compound and allowing for smooth elution.[10] 2. Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina, which lacks the strongly acidic silanol groups. Alternatively, reversed-phase chromatography may be a better option.
Poor separation between the product and non-fluorinated starting material/reagents. 1. Similar Polarity: The fluorine substitution may not have altered the overall polarity enough to achieve separation with a standard silica/hexane/ethyl acetate system. 2. Unique Fluorine Interactions: Fluorinated compounds can exhibit "fluorophilicity," leading to unexpected retention behavior on standard phases.[2][11]1. Utilize a Fluorinated Stationary Phase: Use a column packed with a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or perfluoroalkyl).[12][13] These phases provide unique selectivity for fluorinated molecules through dipole-dipole and fluorophilic interactions, often enhancing separation from non-fluorinated analogues.[13][14] 2. Modify the Mobile Phase: Using a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) as a mobile phase modifier can alter selectivity on both standard and fluorinated columns.[14][15][16]
Product decomposes on the column. 1. Acid Sensitivity: The compound may be unstable to the acidic environment of the silica gel. 2. Thermal Instability: For high-performance flash systems, frictional heat generated at high flow rates can degrade sensitive molecules.1. Use Deactivated or Neutral Phases: Employ silica treated with a base (as above) or switch to neutral alumina. 2. Perform a Preliminary Acid-Base Extraction: This liquid-liquid extraction method avoids solid stationary phases altogether, minimizing contact time with potentially harmful media. See the detailed protocol below. 3. Run the Column Cold: If possible, run the chromatography at a lower flow rate or in a cold room to minimize thermal degradation.
Multiple spots/peaks are observed on TLC/LC-MS after purification. 1. Isomers: The synthesis may have produced regioisomers or diastereomers that are difficult to separate.[17] 2. Incomplete Reaction or Side Products: Common side reactions in fluorination chemistry include polyfluorination or C-H oxygenation.[1] 3. On-Column Degradation: The purified compound may be degrading on the analytical column (e.g., LC-MS column) for the same reasons listed above.1. Optimize Chromatographic Conditions: Experiment with different solvent systems or switch to a high-resolution stationary phase (e.g., spherical silica, different bonded phases). Chiral chromatography may be necessary for enantiomers. 2. Confirm Identity with ¹⁹F NMR: ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds.[3] Each unique fluorine environment will give a distinct signal, allowing you to quantify the purity and identify different fluorinated species in your sample.[18][19] 3. Consider Salt Formation/Recrystallization: Converting the amine to a salt (e.g., hydrochloride or tartrate) can often facilitate purification by crystallization, which is highly effective at excluding closely related impurities.[10]

Frequently Asked Questions (FAQs)

Q1: How does fluorine substitution affect the chromatographic behavior of my pyrrolidine?

The introduction of fluorine has a complex effect. While fluorine is highly electronegative, leading to a strong bond dipole, its overall impact on molecular polarity is not straightforward. A single fluorine may slightly increase polarity, but polyfluorination (e.g., a -CF₃ group) can decrease polarity and increase lipophilicity (or "fluorophilicity"). This is because the highly polarized C-F bonds are not very accessible for hydrogen bonding. Consequently, a fluorinated pyrrolidine may elute earlier (be less polar) or later (be more polar) than its non-fluorinated parent, depending on the specific substitution pattern and the chromatographic system used.[3] Fluorinated phases often work by retaining more highly fluorinated compounds longer.[13][14]

Q2: Which purification technique should I try first?

Your choice depends on the scale of your reaction and the nature of your impurities. The following decision tree provides a general guideline.

Purification_Decision_Tree start Start: Crude Fluorinated Pyrrolidine Mixture is_basic Are major impurities non-basic? start->is_basic is_solid Is the crude product a solid? is_volatile Is the product thermally stable & volatile? is_solid->is_volatile  No recrystallize Attempt Recrystallization or Salt Formation is_solid->recrystallize  Yes is_basic->is_solid  No extraction Perform Acid-Base Extraction is_basic->extraction  Yes distill Consider Distillation is_volatile->distill  Yes chromatography Proceed to Chromatography is_volatile->chromatography  No recrystallize->chromatography If purity is still insufficient extraction->chromatography If further purification is needed

Caption: Decision tree for selecting an initial purification method.

Q3: Can I use reversed-phase (C18) HPLC for my fluorinated pyrrolidine?

Yes, reversed-phase HPLC is a very effective technique. However, be aware of the following:

  • Unique Selectivity: Fluorinated compounds often exhibit different selectivity on C18 columns compared to their hydrocarbon analogs.[15] You may need to screen different mobile phases (acetonitrile vs. methanol) and additives.

  • pH is Critical: For basic pyrrolidines, the mobile phase pH must be controlled. At neutral or high pH, the amine will be neutral and may show poor peak shape. At low pH (e.g., using 0.1% formic acid or TFA), the amine will be protonated, generally resulting in sharp, symmetrical peaks. However, some C18 columns are not stable at very low or high pH.

  • Fluorinated Phases: For particularly challenging separations, consider using a reversed-phase column with a fluorinated stationary phase (e.g., PFP), which can offer complementary and sometimes superior selectivity for these analytes.[12][15]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or acidic impurities from your basic fluorinated pyrrolidine. It is fast, scalable, and avoids solid stationary phases.

Rationale: This technique exploits the basicity of the pyrrolidine nitrogen.[20] By treating the crude mixture with aqueous acid, the amine is protonated to form a water-soluble ammonium salt.[21][22] Neutral organic impurities remain in the organic layer and are washed away. Subsequently, adding a base to the aqueous layer deprotonates the ammonium salt, regenerating the neutral amine, which can then be extracted back into an organic solvent.[21]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane (DCM), diethyl ether, or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. (Note: If using a solvent less dense than water, like ether, the aqueous layer will be the bottom layer).

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure all the basic product has moved into the aqueous phase. Combine all aqueous extracts.

  • Wash (Optional): The original organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to recover any non-basic materials if desired. For purification, it is typically discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a strong base, such as 3 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the solution is strongly basic (pH > 12, check with pH paper). If your product precipitates as a solid, it can be collected by filtration. If it separates as an oil or remains dissolved, proceed to the next step.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., DCM). Shake vigorously as before.

  • Isolation: Allow the layers to separate. Drain the organic layer containing your purified product. Repeat the back-extraction two more times with fresh organic solvent.

  • Final Workup: Combine the organic extracts. Wash with saturated aqueous sodium chloride (brine) to remove residual water.[23] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified fluorinated pyrrolidine.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to mitigate issues of streaking and poor recovery when using standard silica gel.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (with 1% Et3N in eluent) Slurry 2. Prepare Column Slurry (Silica + Eluent + 1% Et3N) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Modified Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC, LC-MS) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for flash chromatography of fluorinated pyrrolidines.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of ~0.2-0.3. Crucially, add ~1% triethylamine (Et₃N) to the TLC developing chamber. This will mimic the conditions in the column and give a more accurate prediction of elution behavior.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (including the 1% Et₃N). Pack your column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve your crude product in the minimum amount of mobile phase solvent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution: Add the mobile phase (containing 1% Et₃N) to the column and apply pressure (by hand pump or automated system). Maintain a consistent flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed during this step.

By applying these targeted strategies and understanding the chemical principles behind them, you can overcome the unique challenges of purifying fluorinated pyrrolidines and confidently advance your research.

References

Scale-up challenges in the synthesis of 3-fluoro-3-methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Fluoro-3-methylpyrrolidine Hydrochloride

A Senior Application Scientist's Guide to Navigating Scale-Up Challenges

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As a key building block in medicinal chemistry, producing this compound with high purity and yield on a larger scale presents a unique set of challenges.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-fluoro-3-methylpyrrolidine and why is scale-up challenging?

The synthesis of fluorinated pyrrolidines, including the 3-fluoro-3-methyl variant, typically involves a multi-step sequence. A common conceptual pathway starts with a protected 3-hydroxy-3-methylpyrrolidine precursor. The key, and often most challenging, step is the deoxofluorination of the tertiary alcohol.

The primary challenges during scale-up do not arise from a single step but from the interplay of several factors that are less pronounced at the bench scale[3]:

  • Fluorination Chemistry: The reagents used for deoxofluorination can be hazardous, thermally unstable, and expensive, posing significant safety and economic hurdles on a large scale.[4][5]

  • Exothermicity and Mixing: The fluorination and cyclization steps can be highly exothermic. In large reactors, inefficient heat transfer can lead to thermal gradients, causing localized overheating, byproduct formation, and potential thermal runaway.[3]

  • Impurity Profile: Minor side-reactions at the lab scale can become major impurity issues during scale-up, complicating purification and potentially impacting the final product's quality specifications.[3]

  • Purification and Isolation: Achieving high purity for the final hydrochloride salt via crystallization can be difficult. The product's solubility profile and the nature of process-related impurities require carefully optimized procedures.

Below is a generalized workflow illustrating these critical stages.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Fluorination cluster_2 Phase 3: Deprotection & Salt Formation cluster_3 Phase 4: Purification Start Protected 3-Hydroxy-3-methylpyrrolidine Fluorination Deoxofluorination Start->Fluorination Workup1 Quench & Workup Fluorination->Workup1 Critical Step: Reagent Choice, Exotherm Deprotection Protecting Group Removal (e.g., Boc) Workup1->Deprotection Salt HCl Salt Formation Deprotection->Salt Crystallization Crystallization Salt->Crystallization Critical Step: Solvent Selection, Purity Drying Drying Crystallization->Drying Final Final Product: 3-Fluoro-3-methylpyrrolidine HCl Drying->Final

Caption: Generalized workflow for 3-fluoro-3-methylpyrrolidine HCl synthesis.

Q2: What are the most critical safety considerations when scaling up this synthesis?

Safety is paramount, especially concerning the fluorination step. Many traditional deoxofluorinating agents present significant hazards:

  • DAST (Diethylaminosulfur Trifluoride): Known for its potential for explosive decomposition at elevated temperatures (above ~90°C).[5] Its byproducts are also corrosive and toxic.

  • F₂ Gas and F⁺ Reagents: These are highly reactive and can react violently with many organic compounds and solvents. They are acutely toxic and require specialized handling equipment.[4]

  • Hydrogen Fluoride (HF): Whether used as a reagent or generated as a byproduct (e.g., from the breakdown of other fluorinating agents), HF is extremely corrosive to glass and tissue, causing severe burns that may not be immediately painful.[4]

Mitigation Strategies:

  • Reagent Selection: Whenever possible, substitute more hazardous reagents like DAST with safer, more thermally stable alternatives such as Fluolead™ or PyFluor®.

  • Thermal Hazard Analysis: Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter RC1) to understand the heat of reaction, onset temperature of decomposition, and potential for thermal runaway. This data is essential for designing a safe process.[3]

  • Material Compatibility: Ensure all reactor components, seals, and transfer lines are compatible with the fluorinating agents and any potential HF generation. Standard glass-lined reactors may be susceptible to corrosion.[4]

  • Controlled Dosing: Implement slow, controlled addition of the fluorinating agent to manage the reaction exotherm effectively. This is far safer than charging all reagents at once.[6]

Q3: How do I select the appropriate fluorinating agent for a large-scale process?

Choosing the right reagent is a balance of safety, efficacy, cost, and process operability. While DAST is common in lab-scale syntheses, its safety profile often makes it unsuitable for large-scale production.[1][5]

ReagentKey AdvantagesKey Disadvantages (Scale-Up)
DAST Effective for many substrates.Thermally unstable, potential for explosion.[5]
Deoxo-Fluor® More thermally stable than DAST.Can still generate HF, relatively expensive.
Fluolead™ Solid, stable, and easier to handle.Can be less reactive than DAST; may require higher temperatures.
PyFluor® Solid, stable, and effective.Cost can be a factor; generates amine waste.[5]
TBAF (Tetrabutylammonium Fluoride) Nucleophilic fluoride source, often used in multi-step sequences.[1]Requires a good leaving group on the substrate (e.g., mesylate, tosylate).

Recommendation: For scaling up the deoxofluorination of a tertiary alcohol, a two-step approach is often safer and more robust. This involves converting the alcohol to a good leaving group (e.g., a mesylate) followed by nucleophilic substitution with a fluoride source like potassium fluoride or TBAF.[7] This avoids the hazards of electrophilic fluorinating agents.

Troubleshooting Guide: Specific Scenarios

Problem: Low Yield or Incomplete Conversion

Q: My deoxofluorination reaction stalls at 60-70% conversion, even with extended reaction times. What are the likely causes and how can I fix it?

This is a common issue when moving to a larger scale. The root cause often lies in mass transfer limitations or deactivation of the fluorinating agent.

Causality & Troubleshooting Steps:

  • Poor Mixing: In a large reactor, what appears well-mixed can have dead zones. Inefficient mixing can lead to poor dispersion of the substrate and reagent, slowing the reaction rate.[3]

    • Solution: Evaluate your reactor's agitation system. Increase the agitation speed (RPM) if possible, or consider a different impeller design (e.g., a pitched-blade turbine for better top-to-bottom turnover).

  • Reagent Stoichiometry and Moisture: Fluorinating agents are highly sensitive to moisture. Trace water in the starting material, solvent, or from atmospheric exposure can consume the reagent, leading to incomplete conversion.

    • Solution: Rigorously dry all starting materials and solvents. Use a nitrogen blanket throughout the process. Consider increasing the stoichiometry of the fluorinating agent by a small margin (e.g., from 1.2 eq to 1.3-1.4 eq) after confirming the absence of moisture.

  • Side Reactions: The intermediate carbocation formed during the fluorination of a tertiary alcohol can undergo elimination to form an alkene, which is a common byproduct.

    • Solution: Lowering the reaction temperature can often favor the desired substitution over elimination. Perform a temperature optimization study. Running the reaction at -20 °C or 0 °C with slow addition may improve the outcome.[6]

G Start Low Yield in Fluorination Step Q1 Is the reaction fully homogeneous? Start->Q1 A1_No Improve Agitation: - Increase RPM - Change Impeller Q1->A1_No No Q2 Are all reagents and solvents anhydrous? Q1->Q2 Yes A1_No->Q2 A2_No Rigorously Dry Materials: - Dry Solvents - Use N₂ Blanket - Re-evaluate Stoichiometry Q2->A2_No No Q3 Is alkene byproduct detected by GC/LC-MS? Q2->Q3 Yes A2_No->Q3 A3_Yes Optimize Temperature: - Lower reaction temp - Controlled, slow addition of reagent Q3->A3_Yes Yes End Yield Improved Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low fluorination yield.

Problem: Impurity Formation & Purification

Q: After forming the hydrochloride salt, my product has a purity of only 95% by HPLC, with one major impurity. How can I improve the final purity?

Achieving high purity (>99.5%) often requires a dedicated purification strategy beyond a simple precipitation. The key is to understand the impurity's structure and exploit differences in physical properties.

Causality & Troubleshooting Steps:

  • Identify the Impurity: Before optimizing purification, you must know what you are trying toremove. Use LC-MS and NMR to identify the main impurity. Common culprits include:

    • Unreacted starting material (3-hydroxy-3-methylpyrrolidine).

    • Elimination byproduct (3-methyl-2,5-dihydro-1H-pyrrole).

    • Enantiomeric or diastereomeric impurities if chiral precursors are used.[7]

  • Optimize Crystallization: A single-solvent crystallization is often insufficient for removing closely related impurities.

    • Protocol: A two-solvent system is generally more effective. For instance, dissolving the crude hydrochloride salt in a minimal amount of a good solvent (like n-butanol or isopropanol) at an elevated temperature, and then adding a poor solvent (like MTBE or heptane) as an anti-solvent can induce selective crystallization of the desired product, leaving impurities in the mother liquor.[7]

    • Seeding: Seeding the solution with a small amount of high-purity material can promote the crystallization of the correct polymorph and improve particle size distribution, which aids in filtration and washing.

    • Cooling Profile: A slow, controlled cooling rate is crucial. Crash cooling will trap impurities within the crystal lattice. A linear ramp from 60°C to 5°C over several hours is a good starting point.

Detailed Protocol: Optimized Recrystallization of 3-fluoro-3-methylpyrrolidine HCl

Objective: To increase the purity of the final product from ~95% to >99.5%.

Materials:

  • Crude 3-fluoro-3-methylpyrrolidine HCl (1.0 kg, 95% purity)

  • n-Butanol (ACS Grade)

  • Methyl tert-butyl ether (MTBE) (ACS Grade)

  • High-purity seed crystals (~1 g)

Procedure:

  • Dissolution: In a clean, dry, temperature-controlled reactor equipped with an overhead stirrer and a reflux condenser, charge the crude hydrochloride salt (1.0 kg).

  • Add n-butanol (approx. 3.0 L). The exact volume may need slight adjustment to achieve full dissolution at the target temperature.

  • Heat the slurry with moderate agitation to 70-75°C. Continue stirring at this temperature until all solids have dissolved completely.

  • Anti-Solvent Addition: Once a clear solution is obtained, begin a slow, subsurface addition of MTBE (approx. 6.0 L) over 1-2 hours, maintaining the temperature at 70°C. The solution will become hazy.

  • Seeding: After adding ~10% of the MTBE, add the seed crystals. This is a critical step to ensure controlled crystallization.

  • Controlled Cooling: Once the MTBE addition is complete, cool the mixture slowly and linearly from 70°C to 5°C over 4-6 hours.

  • Maturation: Hold the slurry at 5°C with slow agitation for at least 2 hours to allow for complete crystallization.

  • Isolation & Washing: Filter the product using a Nutsche filter or centrifuge. Wash the filter cake with a pre-chilled (0-5°C) mixture of n-butanol/MTBE (1:2 v/v, 2 x 1 L).

  • Drying: Dry the purified solid in a vacuum oven at 45-50°C until a constant weight is achieved.

This protocol leverages the differential solubility of the product and impurities in a binary solvent system to achieve a significant purity upgrade.[7]

References

Technical Support Center: Overcoming Stereoselectivity Issues in Fluoropyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluoropyrrolidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these valuable fluorinated heterocyles. The introduction of fluorine into the pyrrolidine ring can significantly alter the molecule's conformational preferences and biological activity, making stereochemical control paramount.[1][2][3] However, achieving high stereoselectivity can be a significant challenge.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimental work. The advice provided herein is grounded in established mechanistic principles and validated through practical application.

I. Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Electrophilic Fluorination of Proline Scaffolds

Question: My electrophilic fluorination of an N-protected proline derivative is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in the fluorination of proline scaffolds often stems from a lack of effective facial control during the fluorine source's approach to the enolate intermediate. The planarity of the enolate can allow for attack from either the si or re face with similar probability unless a significant steric or electronic bias is present.

Causality and Troubleshooting Steps:

  • Substrate Control - The Role of the N-Protecting Group: The nature of the nitrogen protecting group is a critical factor. Bulky protecting groups can effectively shield one face of the enolate, directing the incoming electrophilic fluorine to the more accessible face.

    • Troubleshooting Protocol: If you are using a small protecting group (e.g., Boc), consider switching to a bulkier group such as a chiral auxiliary. Chiral oxazolidinones, for example, have been successfully used to direct diastereoselective fluorinations.[4]

  • Reagent Selection - Impact of the Fluorinating Agent: The size and structure of the electrophilic fluorinating agent can influence the transition state geometry and, consequently, the diastereoselectivity.

    • Commonly Used Reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used.[4][5] While both are effective, their steric profiles differ.

    • Troubleshooting Protocol: Screen different N-F reagents. If NFSI is giving poor results, try Selectfluor® or N-fluoro-o-benzenedisulfonimide (NFOBS).[4] The bulkier nature of Selectfluor® can sometimes lead to improved diastereoselectivity.

  • Solvent and Temperature Effects: The reaction medium and temperature can significantly impact the transition state energies of the diastereomeric pathways.

    • Troubleshooting Protocol:

      • Solvent Screening: Perform the reaction in a range of anhydrous, non-nucleophilic solvents.[6] Acetonitrile is a common starting point.[6]

      • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the lower energy transition state. Attempt the reaction at temperatures ranging from 0 °C down to -78 °C.

Experimental Workflow for Optimizing Diastereoselectivity:

G cluster_0 Initial Low Diastereoselectivity cluster_1 Troubleshooting Pathway cluster_2 Analysis & Iteration Start Low d.r. in Fluorination Protecting_Group Modify N-Protecting Group (e.g., to Chiral Auxiliary) Start->Protecting_Group Step 1: Substrate Control Fluorinating_Agent Screen Fluorinating Agents (NFSI, Selectfluor®) Protecting_Group->Fluorinating_Agent Step 2: Reagent Control Conditions Optimize Conditions (Solvent, Temperature) Fluorinating_Agent->Conditions Step 3: Condition Control Analyze Analyze Diastereomeric Ratio (NMR, Chiral HPLC) Conditions->Analyze Iterate Iterate if Necessary Analyze->Iterate Iterate->Protecting_Group

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Low Enantioselectivity in Asymmetric Fluoropyrrolidine Synthesis

Question: I am attempting an enantioselective synthesis of a 3-fluoropyrrolidine using a chiral catalyst, but the enantiomeric excess (ee) is unacceptably low. What are the likely causes and how can I improve it?

Answer:

Low enantioselectivity in a catalytic asymmetric synthesis points to an inefficient transfer of chirality from the catalyst to the substrate in the transition state. This can be due to a poorly matched catalyst-substrate pairing, suboptimal reaction conditions, or a competing non-catalyzed background reaction.

Causality and Troubleshooting Steps:

  • Catalyst Selection and Ligand Design: The choice of catalyst is paramount. For many fluoropyrrolidine syntheses, particularly those involving 1,3-dipolar cycloadditions, transition metal catalysts with chiral ligands are employed.[7][8][9]

    • Troubleshooting Protocol:

      • Screen Different Metal Precursors: If using a copper-catalyzed system, for example, evaluate different copper(I) and copper(II) sources.[7][8][9]

      • Vary the Chiral Ligand: The electronic and steric properties of the chiral ligand are critical. If a standard ligand like (S)-tol-BINAP gives low ee, explore other privileged ligands such as those based on cinchona alkaloids or chiral phosphoric acids.[4][10][11]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the enantioselectivity.

    • Troubleshooting Protocol:

      • Temperature: As with diastereoselectivity, lowering the temperature often improves enantioselectivity.

      • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and activity. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DCM, THF).

      • Additives: In some cases, additives can play a crucial role. For instance, in certain Cu(II)-catalyzed cycloadditions, the use of DBU as a base has been shown to be beneficial.[7]

  • Substrate Concentration: High concentrations can sometimes favor a non-catalyzed background reaction, leading to a decrease in the overall ee.

    • Troubleshooting Protocol: Run the reaction at different concentrations to determine if this is a contributing factor.

Data-Driven Approach to Optimization:

ParameterVariation 1Variation 2Variation 3
Catalyst Cu(OAc)₂/(S)-tol-BINAPCu(OTf)₂/BOXRh₂(OAc)₄/Chiral Phosphine
Solvent DCM/EtOHTolueneTHF
Temperature -20 °C0 °CRoom Temperature
Observed ee (%) Record ResultRecord ResultRecord Result

Caption: A structured approach to screening reaction parameters for improved enantioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the gauche effect's influence on the stereochemistry of 3-fluoropyrrolidines?

A1: The fluorine gauche effect in 3-fluoropyrrolidines describes the tendency for the fluorine atom to adopt a gauche conformation relative to the nitrogen atom in the pyrrolidine ring.[1][2] This preference is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H sigma orbital (σCH) into the antibonding orbital of the C-F bond (σCF) and the C-N bond (σCN).[1][2] This stereoelectronic effect can significantly influence the conformational equilibrium of the pyrrolidine ring, impacting its overall shape and how it interacts with other molecules.[1][2][3]

Q2: In a 1,3-dipolar cycloaddition to form a fluoropyrrolidine, what factors determine exo vs. endo selectivity?

A2: In the context of 1,3-dipolar cycloadditions of azomethine ylides to fluorinated alkenes, the exo or endo selectivity is determined by the transition state geometry. This is influenced by a combination of steric and electronic factors. For instance, in some Cu(II)-catalyzed systems, the use of specific chiral ligands like (S)-tol-BINAP has been shown to strongly favor the exo product.[7] The precise orientation of the dipole and dipolarophile within the metal's coordination sphere, dictated by the chiral ligand, is key to controlling this aspect of diastereoselectivity.

Q3: Can substrate control alone be sufficient for achieving high diastereoselectivity?

A3: Yes, in many cases, substrate control can be a powerful tool for directing stereoselectivity.[12][13] This is often achieved by incorporating a chiral auxiliary into the substrate or by leveraging the inherent chirality of a starting material derived from the chiral pool.[12] The steric bulk and conformational rigidity of the chiral element can effectively block one face of the molecule, forcing the reagent to approach from the opposite, less hindered direction. However, the degree of success is highly dependent on the specific reaction and the nature of the chiral director.[14][15]

Q4: Are there any general recommendations for choosing between nucleophilic and electrophilic fluorination methods for stereoselective synthesis?

A4: The choice between nucleophilic and electrophilic fluorination depends heavily on the substrate and the desired stereochemical outcome.

  • Electrophilic Fluorination: This is often used for the fluorination of electron-rich species like enolates or silyl enol ethers.[4][5] Stereocontrol is typically achieved through chiral auxiliaries on the substrate or by using chiral fluorinating agents.[4][11]

  • Nucleophilic Fluorination: This method involves the displacement of a leaving group by a fluoride source. It is often used in SN2-type reactions where inversion of stereochemistry is expected. Achieving high stereoselectivity requires a good leaving group at a stereogenic center.

Decision Pathway for Fluorination Method:

G Start Need to Introduce Fluorine Stereoselectively Substrate_Type What is the nature of the substrate? Start->Substrate_Type Electron_Rich Electron-Rich (Enolate, Silyl Enol Ether) Substrate_Type->Electron_Rich Electron-Rich Leaving_Group Contains a Good Leaving Group at a Stereocenter Substrate_Type->Leaving_Group Leaving Group Electrophilic Consider Electrophilic Fluorination Electron_Rich->Electrophilic Nucleophilic Consider Nucleophilic Fluorination Leaving_Group->Nucleophilic

Caption: Decision tree for selecting a fluorination strategy.

III. Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric exo-Selective 1,3-Dipolar Cycloaddition

This protocol is adapted from a method for the diastereodivergent synthesis of chiral 4-fluoropyrrolidines.[7]

  • Catalyst Preparation: In a glovebox, stir a mixture of (S)-tol-BINAP (12 mol %), Cu(OAc)₂·H₂O (10 mol %), and 4 Å molecular sieves (25 mg) in a DCM/EtOH solvent (2:1, 0.1 mL) at room temperature for 2 hours.

  • Reaction Initiation: Add DBU (0.5 equiv) to the catalyst mixture and cool the reaction to -20 °C.

  • Substrate Addition: Add a solution of the α-fluoro-α,β-unsaturated ketone (0.1 mmol, 1.0 equiv) in a DCM/EtOH solvent (2:1, 0.1 mL).

  • Dipole Addition: Add a solution of the glycine iminoester (0.15 mmol, 1.5 equiv) in a DCM/EtOH solvent (2:1, 0.1 mL) dropwise.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction and purify by column chromatography.

IV. References

  • Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. --INVALID-LINK--

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health. --INVALID-LINK--

  • Electrophilic fluorination. Wikipedia. --INVALID-LINK--

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. --INVALID-LINK--

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PubMed Central. --INVALID-LINK--

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. --INVALID-LINK--

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing. --INVALID-LINK--

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. --INVALID-LINK--

  • Stereospecific Electrophilic Fluorination of Alkylcarbastannatrane Reagents. National Institutes of Health. --INVALID-LINK--

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. --INVALID-LINK--

  • Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. --INVALID-LINK--

  • Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. ResearchGate. --INVALID-LINK--

  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Europe PubMed Central. --INVALID-LINK--

  • catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing. --INVALID-LINK--

  • Single and double stereoselective fluorination of (E)-allylsilanes. PubMed Central. --INVALID-LINK--

  • Troubleshooting low yield in heterocycle fluorination reactions. Benchchem. --INVALID-LINK--

  • Electrochemical Fluorination of Proline Derivatives. Vapourtec. --INVALID-LINK--

  • Enantioselective synthesis of fluoropyrrolidines by Cu/L1 a‐catalyzed asymmetric [3+2] cycloaddition. ResearchGate. --INVALID-LINK--

  • Stereoselective synthesis of fluorinated pyrrolidines. University of Oxford. --INVALID-LINK--

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. --INVALID-LINK--

  • Strategies Towards Challenging Fluorination Reactions. Royal Society of Chemistry. --INVALID-LINK--

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Semantic Scholar. --INVALID-LINK--

  • Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. RSC Publishing. --INVALID-LINK--

  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry. --INVALID-LINK--

  • (R)-(−)-3-Fluoropyrrolidine hydrochloride. Ossila. --INVALID-LINK--

  • Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed... ResearchGate. --INVALID-LINK--

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PubMed. --INVALID-LINK--

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. --INVALID-LINK--

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PubMed Central. --INVALID-LINK--

  • Asymmetric Fluorination Reactions. ResearchGate. --INVALID-LINK--

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. --INVALID-LINK--

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PubMed Central. --INVALID-LINK--

  • (S)-(+)-3-Fluoropyrrolidine hydrochloride. Ossila. --INVALID-LINK--

  • Transition metal catalysis and nucleophilic fluorination. RSC Publishing. --INVALID-LINK--

  • Controlling the stereochemistry in 2-oxo-aldehyde-derived Ugi adducts through the cinchona alkaloid-promoted electrophilic fluorination. PubMed Central. --INVALID-LINK--

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. --INVALID-LINK--

  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PubMed Central. --INVALID-LINK--

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. National Institutes of Health. --INVALID-LINK--

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. --INVALID-LINK--

  • Fluoride-activated Catalysis. University of Groningen. --INVALID-LINK--

  • Unique Reactivity of Fluorinated Molecules with Transition Metals. CHIMIA. --INVALID-LINK--

  • A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. National Institutes of Health. --INVALID-LINK--

  • A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. ResearchGate. --INVALID-LINK--

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. --INVALID-LINK--

  • Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. PubMed. --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for the Fluorination of Pyrrolidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of fluorine into pyrrolidine rings can dramatically alter the physicochemical and biological properties of molecules, making this structural motif highly valuable in medicinal chemistry and drug development.[1][2] However, the synthesis of fluorinated pyrrolidines is often fraught with challenges, including issues with yield, selectivity, and stability.[3][4] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate the complexities of these reactions.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

Q: My reaction shows very low or no conversion of the starting material. What are the first things I should check?

A: Before delving into more complex optimizations, it's crucial to verify the fundamentals of your experimental setup.

  • Reagent Quality: Many fluorinating reagents are sensitive to moisture. For instance, electrophilic reagents like Selectfluor and NFSI, while generally stable, should be stored in a desiccator. Nucleophilic fluoride sources like anhydrous tetrabutylammonium fluoride (TBAF) are highly hygroscopic, and their effectiveness can be significantly compromised by water.[5][6] Consider using freshly opened reagents or drying them under high vacuum before use.

  • Solvent Purity: Ensure you are using anhydrous solvents, especially for nucleophilic fluorinations. The presence of water can quench anionic intermediates and hydrolyze some fluorinating agents.

  • Reaction Temperature: Some fluorination reactions have a specific temperature profile. For example, deoxyfluorinations with DAST are often initiated at low temperatures (-78 °C) and slowly warmed to room temperature.[3] Running the reaction at a suboptimal temperature may prevent it from proceeding.

  • Inert Atmosphere: While many modern fluorinating agents are tolerant of air, sensitive substrates or organometallic catalysts may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q: I'm observing a complex mixture of products. What are the most common side reactions?

A: The formation of multiple products often points to a lack of selectivity, decomposition, or unexpected rearrangements.

  • Over-fluorination: If your substrate has multiple potential sites for fluorination, you may be seeing di- or tri-fluorinated products. This can sometimes be controlled by adjusting the stoichiometry of the fluorinating agent.

  • Elimination: In the fluorination of hydroxypyrrolidines, elimination to form an alkene can be a significant side reaction, especially with reagents like DAST.[6]

  • Ring Expansion/Contraction: Deoxyfluorinating agents like DAST can induce rearrangements, such as the expansion of the pyrrolidine ring to a piperidine.[3][7] This is often mediated by the formation of an aziridinium intermediate.

  • Decomposition: The pyrrolidine ring itself can be unstable under harsh reaction conditions (e.g., strong acids or bases).[5] Additionally, the fluorinated product may be unstable and decompose during the reaction or work-up.[4]

In-Depth Troubleshooting Guides

Problem 1: Low Yield or No Reaction

Q1.1: My electrophilic fluorination using an N-F reagent (e.g., Selectfluor, NFSI) is sluggish or gives a low yield. How can I improve it?

A: Low yields in electrophilic fluorinations often stem from insufficient nucleophilicity of the substrate or issues with the reaction conditions.

Causality and Solutions:

  • Substrate Activation: Electrophilic fluorination works best with electron-rich substrates. If you are attempting to fluorinate a neutral pyrrolidine, the reaction may be slow. The most common strategy is to convert the pyrrolidine into a more nucleophilic enamine or silyl enol ether.[8]

  • Reagent Reactivity: The reactivity of N-F reagents varies. NFSI is generally more reactive than Selectfluor.[9][10] If you are using a less reactive reagent with an unreactive substrate, consider switching to a more powerful one. The reactivity of N-fluoropyridinium salts can be tuned by altering the substituents on the pyridine ring.[11]

  • Solvent Choice: The choice of solvent can be critical. Acetonitrile is a common and effective solvent for many electrophilic fluorinations.[5] Protic solvents are generally avoided as they can react with the intermediates.

  • Additives: In some cases, the addition of a Lewis acid or a Brønsted acid can enhance the electrophilicity of the fluorinating agent, leading to improved yields. However, care must be taken as this can also lead to side reactions.

Workflow for Optimizing Electrophilic Fluorination:

Caption: Decision workflow for troubleshooting low yields in electrophilic fluorination.

Q1.2: I'm struggling with a nucleophilic fluorination (e.g., deoxyfluorination or S(_N)2 displacement). What are the key parameters to optimize?

A: Nucleophilic fluorinations are challenging due to the low nucleophilicity and high basicity of the fluoride ion.[6][12]

Causality and Solutions:

  • Fluoride Source and Solubility: The choice of fluoride salt is critical. Cesium fluoride (CsF) is generally more effective than potassium fluoride (KF) due to its higher solubility in organic solvents.[13] Anhydrous TBAF is a good option but must be handled under strictly anhydrous conditions.[6] The use of crown ethers or phase-transfer catalysts can help to solubilize the fluoride salt and increase its reactivity.

  • Leaving Group: For S(N)2 displacement, a good leaving group is essential. Tosylates, mesylates, and triflates are commonly used. For deoxyfluorinations, the in situ-formed sulfonate ester from reagents like DAST or PyFluor serves as the leaving group.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for nucleophilic substitutions as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion.

  • Temperature: Higher temperatures can increase the reaction rate but may also promote elimination side reactions. A careful optimization of the reaction temperature is often necessary.

Table 1: Comparison of Common Nucleophilic Fluorinating Agents

ReagentCommon UseAdvantagesPotential Issues
DAST DeoxyfluorinationEffective for converting alcohols to fluoridesCan cause rearrangements (ring expansion), thermally unstable.[3][7]
Deoxofluor DeoxyfluorinationMore thermally stable than DASTSimilar potential for rearrangements as DAST.[3]
PyFluor DeoxyfluorinationStable, crystalline solid; often reduces elimination side productsMay form stable sulfonate intermediates that are difficult to displace.[3][6]
KF/CsF S(_N)2 DisplacementInexpensiveLow solubility, requires high temperatures or additives.[13]
TBAF S(_N)2 DisplacementSoluble in organic solventsHighly hygroscopic, can promote elimination.[6]
Problem 2: Poor Regioselectivity

Q2.1: How can I control the position of fluorination on the pyrrolidine ring?

A: Regioselectivity is a significant challenge and is often dictated by the inherent electronics of the substrate and the reaction mechanism.

Causality and Solutions:

  • Directing Groups: The presence of functional groups on the pyrrolidine ring can direct the fluorination to a specific position. For example, an activating group at the C2 position can direct electrophilic fluorination to the C5 position through the formation of an enamine intermediate.[14]

  • Steric Hindrance: Bulky substituents on the pyrrolidine ring can block certain positions, forcing the fluorinating agent to attack a less sterically hindered site.[15]

  • Reaction Mechanism: The choice between an electrophilic or nucleophilic fluorination strategy can lead to different regioisomers. For example, starting from a hydroxypyrrolidine, deoxyfluorination will place the fluorine at the position of the hydroxyl group, whereas an oxidation/electrophilic fluorination sequence could lead to fluorination at an adjacent position.

  • Catalyst Control: In some cases, the choice of catalyst can influence regioselectivity. For instance, in palladium-catalyzed fluorinations, the ligand can play a crucial role in determining the site of C-H activation.[14]

Regiochemical Control Strategies:

G A Desired Regioisomer B Substrate Modification A->B C Reaction Conditions A->C D Mechanism Selection A->D E E B->E Install Directing Group F F B->F Introduce Steric Bulk G G C->G Optimize Catalyst/Ligand H H C->H Screen Solvents I I D->I Electrophilic vs. Nucleophilic

Caption: Strategies for controlling regioselectivity in pyrrolidine fluorination.

Problem 3: Poor Stereoselectivity

Q3.1: How can I control the diastereoselectivity of the fluorination?

A: The stereochemical outcome of the fluorination is often influenced by the conformation of the pyrrolidine ring and the trajectory of the incoming fluorinating agent.

Causality and Solutions:

  • Substrate Control: Existing stereocenters on the pyrrolidine ring can direct the approach of the fluorinating agent. This is often dictated by minimizing steric interactions in the transition state.

  • Reagent Control: Chiral fluorinating agents or catalysts can be used to induce enantioselectivity or improve diastereoselectivity.[16][17] For example, chiral phase-transfer catalysts have been used in asymmetric electrophilic fluorinations.[16]

  • Stereoelectronic Effects: The conformation of the pyrrolidine ring is influenced by stereoelectronic effects like the gauche effect and the anomeric effect, especially when fluorine or other electronegative atoms are present.[18][19][20][21][22] These effects can lock the ring in a specific conformation, leading to a preferred stereochemical outcome. For instance, a trans-4-fluoroproline derivative favors an exo ring pucker, which can influence the stereochemistry of subsequent reactions.[2]

Problem 4: Unwanted Side Reactions and Decomposition

Q4.1: My reaction with DAST is causing ring expansion to a piperidine derivative. How can I prevent this?

A: Ring expansion during deoxyfluorination with reagents like DAST or Deoxofluor is a known side reaction that proceeds through an aziridinium ion intermediate.[3][7]

Mechanism of Ring Expansion:

G A N-Protected Prolinol C Intermediate A->C B DAST B->C D Aziridinium Ion C->D E Fluoride Attack at C5 (SN2) D->E G Fluoride Attack at C2 (Ring Opening) D->G F Fluorinated Pyrrolidine E->F H Fluorinated Piperidine G->H

Caption: Mechanism of DAST-induced ring expansion of prolinol derivatives.

Solutions:

  • Use a Milder Reagent: Reagents like PyFluor are often less prone to causing rearrangements and can be a good alternative to DAST.[3]

  • Protecting Group: The nature of the nitrogen protecting group can influence the stability of the aziridinium ion and the propensity for rearrangement. Experimenting with different protecting groups (e.g., Boc vs. Cbz) may alter the product distribution.[3]

  • Reaction Conditions: Running the reaction at lower temperatures may favor the desired S(_N)2 displacement over the rearrangement pathway.

Q4.2: My fluorinated pyrrolidine is unstable and decomposes during work-up or purification. What can I do?

A: The stability of fluorinated pyrrolidines can be compromised by the presence of certain functional groups.[4]

Causality and Solutions:

  • Intramolecular S(_N)2 Displacement: A common decomposition pathway involves an intramolecular nucleophile (like a deprotected amine) displacing the fluoride.[4] This is particularly problematic for 2-(fluoromethyl)pyrrolidines. Keeping the nitrogen protected until the final step can prevent this.

  • Elimination of HF: β-fluoroamines can be prone to eliminating hydrogen fluoride, especially under basic conditions. It is advisable to use mild work-up procedures and avoid strong bases. Purification by chromatography on silica gel should be done promptly.

  • pH Sensitivity: The stability of your compound may be pH-dependent. If you suspect decomposition during aqueous work-up, try to maintain a neutral pH.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of an N-Boc-pyrrolidine Derivative

This protocol is a general guideline for the fluorination of an activated pyrrolidine substrate, such as a silyl enol ether derived from N-Boc-3-pyrrolidinone.

  • Substrate Preparation: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere. Add a solution of LiHMDS (1.1 eq) dropwise and stir for 30 minutes. Add TMSCl (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO(_3) and extract with ethyl acetate. Dry the organic layer over Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude silyl enol ether is used without further purification.

  • Fluorination: Dissolve the crude silyl enol ether in anhydrous acetonitrile at 0 °C under an argon atmosphere. Add Selectfluor (1.2 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na(_2)SO(_4), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated ketone.

Protocol 2: Deoxyfluorination of N-Boc-3-hydroxypyrrolidine

This protocol provides a general procedure for deoxyfluorination using DAST, with precautions to minimize side reactions.

  • Reaction Setup: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane in a fluorinated plastic vessel under an argon atmosphere. Cool the solution to -78 °C.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the cooled solution. A color change is often observed.

  • Reaction Progression: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, stirred solution of saturated aqueous NaHCO(_3). Caution: Quenching DAST is exothermic and can release HF gas. Ensure adequate ventilation and perform the quench slowly.

  • Work-up: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Deprotection of 3-Fluoro-3-Methylpyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis of 3-fluoro-3-methylpyrrolidine, a critical building block in modern drug discovery. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the crucial final step: the removal of nitrogen protecting groups. The unique substitution pattern of this scaffold—containing a quaternary stereocenter with a fluorine atom—introduces specific challenges that require careful consideration of deprotection strategies.

Troubleshooting Guide: Overcoming Common Deprotection Hurdles

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered at the bench.

Question 1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete. What are the likely causes and how can I fix it?

Answer:

Incomplete N-Boc deprotection is a common issue that can typically be traced to several factors related to reagents, reaction conditions, or the substrate itself.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Equivalents: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis.[1][2] If the reaction stalls, the acidity may be insufficient.

    • Troubleshooting: Increase the concentration of TFA. Standard protocols often use 20-50% TFA in a solvent like dichloromethane (DCM).[3] If using a 20% solution, try increasing it to 50%. You can also switch to a stronger acid system if TFA fails, although this should be done cautiously.

  • Water Contamination: TFA is hygroscopic and can absorb atmospheric moisture, which dilutes its effective concentration and can hinder the reaction.[3]

    • Troubleshooting: Always use a fresh bottle or a properly stored ampoule of TFA. Ensure your solvent (e.g., DCM) is anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent moisture ingress.

  • Low Reaction Temperature or Insufficient Time: While many Boc deprotections proceed rapidly at 0°C to room temperature, some substrates require more forcing conditions.

    • Troubleshooting: Ensure the reaction has been allowed to stir at room temperature for an adequate amount of time (monitor by TLC or LC-MS). If the reaction is still incomplete after 2-4 hours, gentle heating (e.g., to 40°C) can be attempted, but must be monitored carefully for potential side reactions.

  • Formation of Stable Intermediates: The tert-butyl cation generated during deprotection can sometimes be scavenged by the pyrrolidine nitrogen, slowing the final steps of the mechanism.

    • Troubleshooting: While less common for this specific issue, ensuring a sufficient excess of acid helps drive the equilibrium towards the desired product.

A general workflow for troubleshooting this issue is presented below.

start Incomplete N-Boc Deprotection check_tfa Check TFA Quality & Concentration (Use fresh, anhydrous TFA; 20-50% in DCM) start->check_tfa check_conditions Verify Reaction Time & Temperature (Stir at RT for 2-4h) check_tfa->check_conditions monitor Monitor by TLC/LC-MS check_conditions->monitor increase_tfa Action: Increase TFA concentration or use neat TFA increase_temp Action: Increase temperature (e.g., to 40°C, monitor closely) increase_tfa->increase_temp If still incomplete increase_tfa->monitor increase_temp->monitor incomplete Still Incomplete? monitor->incomplete complete Reaction Complete incomplete->increase_tfa Yes incomplete->complete No

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Question 2: I'm observing side products during the hydrogenolysis of my N-Cbz or N-Benzyl (Bn) protected 3-fluoro-3-methylpyrrolidine. What are they and how can I prevent them?

Answer:

Hydrogenolysis is the standard method for removing benzyloxycarbonyl (Cbz) and benzyl (Bn) groups.[4][5] However, the presence of the C-F bond introduces a potential for unwanted side reactions.

Potential Side Reactions & Prevention Strategies:

  • Hydrodefluorination: The primary concern is the potential for cleavage of the C-F bond by the palladium catalyst, leading to the formation of 3-methylpyrrolidine. The strength of the C-F bond makes this challenging, but it can occur under harsh conditions or with highly active catalysts.[6]

    • Prevention:

      • Catalyst Choice: Use a less active catalyst. For example, 10% Pd/C is standard, but if hydrodefluorination is observed, consider using 5% Pd/C or Pearlman's catalyst (Pd(OH)₂/C), which is often cited for its lower propensity to cause over-reduction.

      • Reaction Conditions: Avoid high pressures of hydrogen gas and prolonged reaction times. Atmospheric pressure is often sufficient.[7] Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Catalyst Poisoning: The product amine can coordinate strongly to the palladium surface, inhibiting its catalytic activity and leading to an incomplete reaction.[7] This is sometimes misinterpreted as a side reaction issue when it is, in fact, a catalyst deactivation problem.

    • Prevention:

      • Acidic Additive: Adding a non-nucleophilic acid, such as a small amount of acetic acid or using HCl in the reaction solvent, can protonate the product amine, preventing it from binding to and poisoning the catalyst.[7]

      • Catalytic Transfer Hydrogenation (CTH): This is an excellent alternative to using hydrogen gas.[8] CTH employs a hydrogen donor in solution, such as ammonium formate, formic acid, or cyclohexene, which can provide milder and more controlled reaction conditions.[9][10] This method often proceeds rapidly at room temperature and can minimize side reactions.[9]

MethodHydrogen SourceTypical CatalystKey Advantage
Standard Hydrogenolysis H₂ gas (1 atm - high pressure)10% Pd/C, Pd(OH)₂/CWidely used, effective
Catalytic Transfer Hydrogenation Ammonium Formate, Formic Acid10% Pd/CMilder, avoids H₂ gas, often faster[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding protecting group strategy for this specific molecular scaffold.

Q1: Which nitrogen protecting group is most suitable for the synthesis of 3-fluoro-3-methylpyrrolidine?

The "best" protecting group depends on the overall synthetic strategy and the reaction conditions planned for other steps. The most common choices are Boc, Cbz, and Bn.[11][12]

  • Boc (tert-Butyloxycarbonyl): This is often the preferred choice due to its high stability under a wide range of conditions (e.g., basic, nucleophilic, and reductive) and its clean, metal-free removal with strong acid (e.g., TFA or HCl).[12][13] This orthogonality is highly valuable.

  • Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions but removed by hydrogenolysis.[14] This is a good choice if your synthesis requires strong acid-labile groups to remain intact. However, its removal requires a metal catalyst, which can be a drawback in pharmaceutical synthesis due to concerns about residual metal contamination.[15]

  • Bn (Benzyl): Similar to Cbz, it is removed by hydrogenolysis.[5] It is very robust but shares the same potential drawbacks as Cbz regarding catalytic removal.

Recommendation: For most applications, the Boc group offers the best balance of stability and ease of removal under orthogonal, metal-free conditions, making it a highly reliable choice.

Q2: What is the mechanism of acid-catalyzed Boc deprotection, and why is TFA so effective?

The mechanism involves three key steps: protonation, fragmentation, and decarboxylation.[1][2]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.

  • Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form the highly stable tert-butyl cation, carbon dioxide (CO₂), and the free amine.[16]

  • Decarboxylation: The intermediate carbamic acid rapidly loses CO₂, which bubbles out of the solution, driving the reaction to completion.[1] The final product is the ammonium salt of the deprotected amine.

TFA is particularly effective because it is a strong acid that is also a good solvent for many organic compounds, and both the acid and its conjugate base are volatile, making them easy to remove under reduced pressure upon reaction completion.[17]

sub N-Boc Pyrrolidine inter Protonated Intermediate sub->inter 1. Protonation hplus + H⁺ (TFA) prods Deprotected Pyrrolidine (Amine Salt) inter->prods 2. Fragmentation & 3. Decarboxylation tbutyl t-Butyl Cation + CO₂ inter->tbutyl Byproducts

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Detailed Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Dissolve the N-Boc-3-fluoro-3-methylpyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq, or as a 20-50% v/v solution in DCM) to the stirred solution.[13] Observe for gas evolution (CO₂).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1–4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, the trifluoroacetate salt of the amine, can be carried forward directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by extraction and drying.

Protocol 2: N-Cbz/N-Bn Deprotection via Catalytic Transfer Hydrogenation
  • To a solution of the N-Cbz or N-Bn protected 3-fluoro-3-methylpyrrolidine (1.0 eq) in methanol or ethanol (0.1 M), add 10% Palladium on carbon (Pd/C) (10% by weight of the substrate).

  • To this suspension, add ammonium formate (4-5 eq) in one portion.[9]

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS. Be cautious of over-reduction if other sensitive functional groups are present.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be purified further by extraction or chromatography to remove excess ammonium formate salts and isolate the free amine.

References

Technical Support Center: Purity Assessment of 3-Fluoro-3-methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the analytical purity assessment of 3-Fluoro-3-methylpyrrolidine hydrochloride (CAS: 1427380-91-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in achieving accurate and robust analytical results. The methodologies and advice presented herein are grounded in established analytical principles to ensure scientific integrity and reliable outcomes.

Introduction to Purity Assessment

This compound is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry.[1] The introduction of a fluorine atom can significantly alter the physicochemical properties of the pyrrolidine scaffold, potentially enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3] Therefore, rigorous purity assessment is a critical step in both synthesis validation and quality control for downstream applications.

This guide will focus on the most common and effective analytical techniques for this purpose:

  • High-Performance Liquid Chromatography (HPLC) for achiral and chiral purity.

  • Gas Chromatography (GC) for residual solvents and volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification.

  • Mass Spectrometry (MS) for impurity identification.

The primary challenges in analyzing this compound stem from its polar nature, potential for stereoisomers, and the presence of the hydrochloride salt, which can influence chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse technique for purity assessment, offering versatility for both achiral (impurity profiling) and chiral (enantiomeric purity) separations.

Frequently Asked Questions (HPLC)

Q1: What is the recommended column type for achiral analysis of this compound?

A1: A reversed-phase C18 column is a good starting point. However, due to the polar and basic nature of the pyrrolidine ring, peak tailing can be a significant issue due to interactions with residual silanol groups on the silica support.[4][5] To mitigate this, consider using a C18 column with end-capping or a polar-embedded stationary phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy for retaining and separating highly polar compounds.

Q2: How can I improve poor peak shape (tailing) for my analyte?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.[4] Here are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-3.5) ensures the amine is fully protonated and minimizes interactions with silanols. Adding a buffer like phosphate or formate is recommended.[5]

  • Use of an Ionic Pairing Agent: Adding a reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase can mask active sites on the column and improve peak symmetry.

  • Increase Mobile Phase Ionic Strength: Increasing the buffer concentration can also help shield silanol interactions.

  • Employ a Guard Column: A guard column with the same stationary phase can help protect the analytical column from strongly retained impurities that might cause peak distortion over time.[6]

Q3: What are the best approaches for chiral separation of this compound?

A3: Chiral separation is crucial as the compound has a stereocenter. Direct chiral separation using a Chiral Stationary Phase (CSP) is the most common approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful. Alternatively, pre-column derivatization with a chiral reagent to form diastereomers can allow for separation on a standard achiral column, though this adds complexity to the sample preparation.[7]

Troubleshooting Guide: HPLC
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Impurity and Main Peak Incorrect mobile phase composition.[4]Optimize the organic modifier (e.g., acetonitrile vs. methanol) percentage and the mobile phase pH.
Column degradation or contamination.[4]Flush the column with a strong solvent or replace it if necessary.
Noisy or Drifting Baseline Contaminated mobile phase or detector instability.[4]Degas solvents properly, use high-purity solvents, and allow the detector lamp to warm up sufficiently.
Leaks in the system.Check all fittings for leaks, especially between the column and detector.
Irreproducible Retention Times Inconsistent mobile phase preparation or temperature fluctuations.Prepare fresh mobile phase daily and use a column oven for temperature control.
Column equilibration issues.Ensure the column is fully equilibrated with the mobile phase before each injection sequence.
Example HPLC Method Parameters (Achiral)
Parameter Value
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (as the molecule lacks a strong chromophore) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization & Validation cluster_analysis Analysis Start Define Analytical Goal (Achiral vs. Chiral Purity) SamplePrep Prepare Sample in Mobile Phase A Start->SamplePrep ColumnSelect Select Column (e.g., C18, HILIC, Chiral) SamplePrep->ColumnSelect MobilePhase Develop Mobile Phase (pH, Organic Modifier) ColumnSelect->MobilePhase Detection Select Detector (UV, CAD, ELSD) MobilePhase->Detection Optimize Optimize Gradient, Flow Rate, Temperature Detection->Optimize PeakShape Address Peak Tailing (pH, Additives) Optimize->PeakShape Validate Validate Method (Linearity, Precision, Accuracy) PeakShape->Validate RunAnalysis Perform Purity Analysis Validate->RunAnalysis End Report Results RunAnalysis->End

Caption: A typical workflow for developing an HPLC purity method.

Gas Chromatography (GC) Analysis

GC is an ideal technique for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis or potential degradation products.

Frequently Asked Questions (GC)

Q1: Is derivatization required for the GC analysis of this compound?

A1: Direct analysis of the hydrochloride salt is generally not feasible due to its low volatility. It is highly recommended to neutralize the sample (e.g., with a suitable base) and extract the free base into an organic solvent before injection. This will significantly improve volatilization and chromatographic performance.

Q2: What type of GC column is suitable for this analysis?

A2: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a versatile choice for separating a wide range of potential impurities. For separating more polar impurities, a column with a higher polarity, like a wax-based column (e.g., DB-WAX), may be more effective.

Q3: How can I quantify impurities using GC-FID?

A3: A Flame Ionization Detector (FID) is commonly used for purity analysis due to its robustness and wide linear range.[8] Quantification is typically performed using area percent, assuming that the response factor of the impurities is similar to that of the main component. For higher accuracy, especially for known impurities, a reference standard of the impurity should be used to determine its relative response factor.

Troubleshooting Guide: GC
Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks Active sites in the inlet liner or column.Use a deactivated inlet liner. Ensure the column is properly conditioned.
Sample is not sufficiently volatile.Confirm complete neutralization of the hydrochloride salt.
Ghost Peaks Carryover from a previous injection or septum bleed.Run a blank solvent injection. Use a high-quality, low-bleed septum.
Poor Reproducibility Inconsistent sample preparation (neutralization/extraction).Standardize the sample preparation procedure meticulously.
Leaks in the gas lines or at the inlet.Perform a leak check on the instrument.
Example GC Method Parameters
Parameter Value
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Detector FID at 300°C
Sample Preparation Dissolve in methanol, neutralize with a base (e.g., NaOH), and inject.

NMR and Mass Spectrometry Analysis

NMR and MS are powerful tools for structural confirmation and impurity identification.

Frequently Asked Questions (NMR & MS)

Q1: What information can NMR provide for purity assessment?

A1: ¹H and ¹⁹F NMR are invaluable for structural confirmation.[2] ¹H NMR can be used for quantitative analysis (qNMR) by integrating the signals of the analyte against a certified internal standard. This provides a direct measure of purity by mass.[9] ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.

Q2: How can Mass Spectrometry be used to identify unknown impurities?

A2: Coupling a separation technique like GC or LC with a mass spectrometer (GC-MS or LC-MS) allows for the determination of the molecular weight of impurities. The fragmentation pattern observed in the mass spectrum can then be used to elucidate the structure of these unknown compounds.

Decision Tree for Method Selection

Method_Selection cluster_goals cluster_methods Start Purity Assessment Goal Achiral Achiral Purity / Impurity Profile Start->Achiral Chiral Chiral Purity Start->Chiral Volatile Residual Solvents / Volatile Impurities Start->Volatile Structural Structural Confirmation / Impurity ID Start->Structural HPLC Reversed-Phase or HILIC HPLC Achiral->HPLC Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC GC GC-FID Volatile->GC NMR_MS NMR / LC-MS / GC-MS Structural->NMR_MS

Caption: Selecting the right analytical method for your goal.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is the primary tool for both achiral and chiral purity, though careful method development is needed to overcome challenges associated with its polar and basic nature. GC is essential for analyzing volatile impurities, and spectroscopic techniques like NMR and MS provide definitive structural information. By understanding the principles behind each technique and employing systematic troubleshooting, researchers can ensure the quality and integrity of this valuable chemical building block.

References

Validation & Comparative

The Impact of Fluorination on a Simple Scaffold: A Comparative Guide to 3-Fluoro-3-methylpyrrolidine Hydrochloride and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Role of Fluorine in Drug Design

Fluorine is the most electronegative element, and its introduction into a molecule can dramatically alter its physicochemical properties. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve receptor binding affinity, and modulate pKa.[2] The replacement of a hydrogen atom with fluorine can block sites of metabolism, leading to a longer half-life of the drug in the body. Furthermore, the strong carbon-fluorine bond can influence the conformation of the molecule and lead to more favorable interactions with biological targets.

Structural and Physicochemical Comparison

A head-to-head comparison of the two molecules reveals key differences that are expected to translate into distinct biological activities.

Property3-Methylpyrrolidine Hydrochloride3-Fluoro-3-methylpyrrolidine HydrochloridePredicted Impact of Fluorination
Molecular Formula C5H12ClNC5H11ClFNIncreased molecular weight
Molecular Weight 121.61 g/mol [3]139.60 g/mol -
pKa of Pyrrolidine Nitrogen Higher (more basic)Lower (less basic)The electron-withdrawing fluorine atom will lower the pKa of the pyrrolidine nitrogen, reducing its basicity.
Lipophilicity (logP) LowerHigherFluorine substitution generally increases lipophilicity, which can affect membrane permeability and plasma protein binding.
Metabolic Stability Susceptible to oxidation at C3More resistant to oxidation at C3The C-F bond is much stronger than a C-H bond, making the fluorinated compound less susceptible to metabolic attack at the 3-position.
Conformational Preference FlexibleMore conformationally constrainedThe gauche effect between the fluorine and the nitrogen or adjacent carbons can favor specific ring puckering, influencing how the molecule presents itself to a target.[4]

Predicted Biological Activity: A Tale of Two Scaffolds

The seemingly minor addition of a fluorine atom at the 3-position of 3-methylpyrrolidine is anticipated to have a significant ripple effect on its biological activity. The following sections explore these potential differences, drawing upon established SAR principles for pyrrolidine-containing bioactive molecules.

Receptor Binding and Potency

The introduction of fluorine can significantly impact how a molecule interacts with a biological target. The altered electronics and conformation of 3-fluoro-3-methylpyrrolidine could lead to:

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone or form hydrogen bonds with specific amino acid residues. This can lead to a tighter binding and increased potency of drugs derived from this scaffold.

  • Altered Selectivity: The specific orientation and electronic nature of the C-F bond can lead to selective interactions with one receptor subtype over another. For instance, the stereochemistry of a methyl group at the 3-position of a pyrrolidine ring has been shown to be critical for determining antagonist activity at the estrogen receptor α.[4] The addition of a fluorine atom would introduce another layer of steric and electronic influence, potentially refining this selectivity.

Pharmacokinetic Profile

The metabolic stability of a drug is a critical determinant of its therapeutic efficacy. The substitution of a hydrogen with a fluorine atom at a metabolically labile position is a classic strategy to improve a drug's pharmacokinetic profile.

  • Increased Half-Life: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. This would likely lead to a longer in vivo half-life for compounds incorporating the 3-fluoro-3-methylpyrrolidine scaffold compared to their non-fluorinated counterparts.

  • Modified Bioavailability: The increased lipophilicity of the fluorinated compound could enhance its absorption across biological membranes, potentially leading to improved oral bioavailability. However, excessive lipophilicity can also lead to increased clearance, so a balance is crucial.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of in vitro and in vivo experiments would be necessary. The following workflows outline a rational approach to such a comparative study.

In Vitro Assays

A battery of in vitro assays would be the first step to characterize and compare the biological activities of the two compounds.

Caption: A generalized workflow for the in vitro comparison of the two pyrrolidine analogs.

Step-by-Step In Vitro Protocol: Comparative Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound and 3-methylpyrrolidine hydrochloride for a specific G-protein coupled receptor (GPCR).

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A radiolabeled ligand known to bind to the target receptor.

    • Test compounds (this compound and 3-methylpyrrolidine hydrochloride) at various concentrations.

    • Scintillation fluid and a scintillation counter.

    • Binding buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compounds or vehicle.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specific binding.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Studies

Following promising in vitro results, in vivo studies would be conducted to assess the efficacy and pharmacokinetic properties of drug candidates derived from these scaffolds.

Caption: A typical workflow for in vivo evaluation of compounds derived from the pyrrolidine analogs.

Conclusion: A Small Change with a Big Impact

While on the surface, this compound and 3-methylpyrrolidine hydrochloride appear to be very similar molecules, the strategic incorporation of a single fluorine atom is predicted to have a cascade of effects on their biological properties. The fluorinated analog is expected to exhibit altered basicity, increased lipophilicity, and enhanced metabolic stability, which in turn are likely to translate into improved potency, selectivity, and pharmacokinetic profiles in derived drug candidates. The experimental workflows outlined in this guide provide a roadmap for the empirical validation of these predictions. For medicinal chemists, the choice between these two seemingly simple building blocks can have profound implications for the success of a drug discovery program, underscoring the power of strategic fluorination in modern pharmaceutical design.

References

A Comparative Analysis of 3-Fluoro-3-methylpyrrolidine hydrochloride as a Novel Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of 3-Fluoro-3-methylpyrrolidine hydrochloride as a potential drug candidate. We will explore its chemical rationale, compare its hypothetical performance against established alternatives, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3][4] When combined with a pyrrolidine scaffold, a privileged structure in numerous FDA-approved drugs and biologically active natural products, the resulting molecule holds considerable therapeutic promise.[5][6][7] this compound represents a novel chemical entity that leverages these advantages. This guide will present a hypothetical validation pathway for this compound, targeting its potential as a selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes.

For the purpose of this comparative guide, we will evaluate this compound against two well-established DPP-IV inhibitors: Sitagliptin and Vildagliptin. The experimental data presented herein is hypothetical and for illustrative purposes to guide researchers in their evaluation of similar compounds.

Comparative Efficacy and Safety Profile

A primary consideration in drug development is the candidate's efficacy and safety profile compared to existing treatments. The following table summarizes the hypothetical in vitro and in vivo data for this compound in comparison to Sitagliptin and Vildagliptin.

Parameter3-Fluoro-3-methylpyrrolidine HCl (Hypothetical)SitagliptinVildagliptin
In Vitro Efficacy
DPP-IV Inhibition (IC50)15 nM19 nM2.5 nM
Selectivity vs DPP-8>1000-fold>2600-fold>200-fold
Selectivity vs DPP-9>1000-fold>5500-fold>200-fold
In Vitro Safety
hERG Inhibition (IC50)>50 µM>30 µM>100 µM
Cytotoxicity (HepG2, IC50)>100 µM>100 µM>100 µM
In Vivo Efficacy (Rat Model)
Oral Bioavailability85%87%85%
Plasma Half-life (t1/2)10 hours12 hours1.5 hours
In Vivo Safety (Rat Model)
Acute Toxicity (LD50)>2000 mg/kg>2000 mg/kg1200 mg/kg

The causality behind these experimental choices lies in establishing a clear therapeutic window and a competitive advantage. The DPP-IV inhibition assay is fundamental for determining on-target potency. High selectivity against related proteases like DPP-8 and DPP-9 is crucial to minimize off-target effects. The hERG inhibition and cytotoxicity assays are standard preliminary safety screens to assess the risk of cardiotoxicity and general cellular toxicity, respectively.[8][9] The in vivo parameters of bioavailability and half-life are key indicators of the drug's pharmacokinetic profile, influencing dosing frequency and patient compliance.[10]

Experimental Protocols

To ensure scientific rigor, all protocols must be self-validating. The following are detailed methodologies for the key experiments cited in the comparison table.

DPP-IV Inhibition Assay

This assay quantifies the compound's ability to inhibit the DPP-IV enzyme.

Protocol:

  • Recombinant human DPP-IV is incubated with varying concentrations of the test compound (this compound, Sitagliptin, or Vildagliptin) in a buffer solution (e.g., Tris-HCl, pH 7.4) for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate, Gly-Pro-AMC.

  • The reaction is allowed to proceed for 30 minutes at 37°C.

  • The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) is measured using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

hERG Inhibition Assay (Patch Clamp)

This assay is a critical predictor of potential cardiac arrhythmia.

Protocol:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel are used.

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • A voltage protocol is applied to elicit hERG tail currents.

  • After establishing a stable baseline, the cells are perfused with increasing concentrations of the test compound.

  • The inhibition of the hERG current is measured at each concentration.

  • The IC50 value is determined from the concentration-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the compound's effect on cell viability.

Protocol:

  • HepG2 cells (a human liver cancer cell line) are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound for 48 hours.

  • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration that reduces cell viability by 50%.

Visualizing the Validation Workflow

A logical and structured workflow is essential for the systematic evaluation of a drug candidate.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (DPP-IV Inhibition Assay) Selectivity_Profiling Selectivity Profiling (DPP-8 & DPP-9 Assays) Primary_Screening->Selectivity_Profiling Potent & Selective? Safety_Assessment Safety Assessment (hERG & Cytotoxicity Assays) Selectivity_Profiling->Safety_Assessment Pharmacokinetics Pharmacokinetics (Oral Bioavailability, Half-life) Safety_Assessment->Pharmacokinetics Acceptable Safety Profile? Efficacy_Models Efficacy Models (Animal Models of Diabetes) Pharmacokinetics->Efficacy_Models Favorable PK Profile? Toxicology Toxicology (Acute Toxicity Studies) Efficacy_Models->Toxicology Preclinical_Candidate Preclinical Candidate Selection Toxicology->Preclinical_Candidate Safe & Efficacious? Candidate_Compound 3-Fluoro-3-methylpyrrolidine HCl Candidate_Compound->Primary_Screening

Caption: A streamlined workflow for the validation of a drug candidate.

Signaling Pathway of DPP-IV Inhibition

Understanding the mechanism of action is fundamental to drug development.

Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins DPP_IV DPP-IV Enzyme Incretins->DPP_IV Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Drug_Candidate 3-Fluoro-3-methylpyrrolidine HCl Drug_Candidate->DPP_IV Inhibits

References

A Comparative Guide to Fluorinated Pyrrolidine Derivatives in Enzyme Inhibition: Enhancing Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Pyrrolidine-Based Enzyme Inhibitors

In the landscape of modern drug discovery, the strategic incorporation of fluorine into therapeutic candidates has become an invaluable tool for medicinal chemists.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When integrated into the robust and versatile pyrrolidine scaffold, a common motif in many biologically active compounds, fluorination can lead to significant enhancements in enzyme inhibitory activity, selectivity, and metabolic stability.[4][5] This guide provides a comparative analysis of various fluorinated pyrrolidine derivatives, offering insights into their mechanisms of action and showcasing the experimental data that underscores their potential as potent and selective enzyme inhibitors.

The pyrrolidine ring, a five-membered saturated heterocycle, serves as a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of proline, an amino acid often found in the active sites of enzymes. This mimicry allows pyrrolidine-based inhibitors to effectively target a range of enzymes, including proteases and glycosidases. The introduction of fluorine at specific positions on the pyrrolidine ring can modulate the molecule's electronics and conformation, leading to improved binding affinity and target engagement.[1][6] Furthermore, the strong C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[5][7]

This guide will delve into a comparative study of fluorinated pyrrolidine derivatives targeting several key enzyme classes, including Dipeptidyl Peptidase IV (DPP-IV), Prolyl Oligopeptidase (POP), and enzymes involved in sphingolipid metabolism. Through a detailed examination of structure-activity relationships (SAR) and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the power of fluorination in designing next-generation enzyme inhibitors.

Comparative Analysis of Fluorinated Pyrrolidine Derivatives as Enzyme Inhibitors

The strategic placement of fluorine atoms on the pyrrolidine ring can dramatically alter the inhibitory profile of a compound. This section will compare different fluorinated pyrrolidine derivatives, highlighting their efficacy and selectivity against specific enzyme targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[8][9] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[9] Several fluorinated pyrrolidine derivatives have been developed as potent and selective DPP-IV inhibitors.

A key structural feature of many DPP-IV inhibitors is a pyrrolidine ring that mimics the proline residue of natural substrates.[8] Fluorination of this ring has been shown to enhance inhibitory potency. For instance, the introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring in a series of 4-substituted proline amides resulted in a potent inhibitor, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (also known as PF-00734200), with an IC50 of 13 nM.[10] This compound demonstrated high oral bioavailability and low plasma protein binding, making it a promising candidate for clinical development.

The enhanced potency of fluorinated pyrrolidine amides can be attributed to favorable interactions within the S1 pocket of the DPP-IV active site.[8] The difluoropyrrolidide fragment establishes hydrophobic interactions, and a hydrogen bond can form between one of the fluorine atoms and either Ser630 or Tyr631.[8] In contrast, non-fluorinated or hydroxypyrrolidine analogs are often less potent, as hydrophilic groups are not well-tolerated in the lipophilic S1 domain.[8]

Table 1: Comparative Inhibitory Activity of Fluorinated and Non-Fluorinated Pyrrolidine Derivatives Against DPP-IV

CompoundStructureDPP-IV IC50 (nM)Selectivity vs. QPPReference
Compound 48 (with (S)-3-fluoropyrrolidine)Amide derived from (S)-3-fluoropyrrolidine and a 4-substituted cyclohexylglycine analogueGood oral activityGood selectivity[4]
PF-00734200 (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone13High[10]
Non-fluorinated pyrrolidine analogs General structureLess potentVariable[8]

QPP: Quiescent Cell Proline Dipeptidase

Prolyl Oligopeptidase (POP) Inhibitors

Prolyl oligopeptidase (POP) is a cytosolic serine protease implicated in the metabolism of proline-containing neuropeptides and has been identified as a potential therapeutic target for neurodegenerative and cognitive disorders.[11][12] Pyrrolidine-based structures, particularly those containing a 2-cyanopyrrolidine "warhead," are a well-established class of POP inhibitors.

Fluorination has been explored as a strategy to enhance the potency of these inhibitors. Molecular dynamics calculations have suggested that replacing a methylene group (CH2) with a difluoromethylene group (CF2) in the proline ring of N-acyl-pro-pyrrolidine inhibitors can lead to a four-fold increase in activity.[13] This enhancement is attributed to the formation of a weak hydrogen bond between a fluorine atom and the hydroxyl group of Tyr473 in the enzyme's active site.[13]

Furthermore, conformationally rigid N-acyl-5-alkyl-L-prolyl-pyrrolidines have been investigated as POP inhibitors.[14] While the introduction of bulky alkyl groups at the 5-position can influence potency, the strategic use of fluorine could further refine the inhibitor's interaction with the enzyme.

Table 2: Impact of Fluorination on the Inhibitory Potency of Prolyl Oligopeptidase Inhibitors

Compound ClassModificationEffect on PotencyProposed MechanismReference
N-acyl-pro-pyrrolidines Replacement of 4-CH2 with 4-CF24-fold enhancementWeak hydrogen bond with Tyr473[13]
Fmoc-aminoacylpyrrolidine-2-nitriles General StructurePotent (Ki = 5 nM for lead compounds)Noncompetitive inhibition[11]
Inhibitors of Enzymes in Sphingolipid Metabolism

Sphingolipids are a class of lipids that play critical roles in various cellular processes, and dysregulation of their metabolism is associated with numerous diseases.[15] Enzymes such as sphingomyelinases and ceramidases are key regulators of sphingolipid pathways and represent potential therapeutic targets.[15][16]

While the exploration of fluorinated pyrrolidine derivatives as inhibitors of sphingolipid metabolism is an emerging area, the pyrrolidine scaffold itself has been incorporated into sphingolipid mimetics.[17] The design of pyrrolidine-containing sphingomimetics has led to compounds with cytotoxic effects associated with the induction of apoptosis in tumor cell lines.[17] Given the demonstrated benefits of fluorination in other enzyme inhibitor classes, it is plausible that the introduction of fluorine into these pyrrolidine-based sphingolipid modulators could enhance their potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines a detailed, step-by-step methodology for a key experiment: the in vitro enzyme inhibition assay.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the inhibitory activity of fluorinated pyrrolidine derivatives against a target enzyme. Specific conditions (e.g., substrate concentration, buffer composition) will need to be optimized for each enzyme.

Materials:

  • Target enzyme (e.g., recombinant human DPP-IV)

  • Fluorogenic or chromogenic substrate specific to the enzyme

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Test compounds (fluorinated pyrrolidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor with known activity

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader capable of fluorescence or absorbance measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations. The substrate concentration is often kept at or near the Michaelis-Menten constant (Km) for competitive inhibition studies.[18]

  • Assay Setup:

    • Add a defined volume of the assay buffer to all wells of the microplate.

    • Add the serially diluted test compounds, positive control, and solvent control (for 100% enzyme activity) to their respective wells.

    • Add the enzyme solution to all wells except for the blank (no enzyme) wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the fluorescence or absorbance at regular intervals over a set period (kinetic assay) or after a fixed incubation time (endpoint assay).[19]

  • Data Analysis:

    • Calculate the initial reaction rates (v) from the linear portion of the progress curves.[20]

    • Determine the percentage of inhibition for each compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[21]

Self-Validation and Causality:

  • Positive Control: The inclusion of a known inhibitor validates the assay's ability to detect inhibition.

  • Solvent Control: This ensures that the solvent used to dissolve the compounds does not interfere with enzyme activity.

  • Linearity of Reaction: Measuring initial rates ensures that the reaction velocity is constant and not limited by substrate depletion or product inhibition.[20]

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay to ensure that the measured rate is proportional to the amount of active enzyme.

Visualizations

Diagrams of Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams, created using Graphviz (DOT language), illustrate the mechanism of enzyme inhibition and the experimental workflow.

Enzyme_Inhibition cluster_0 Enzyme-Substrate Interaction (Normal) cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E + P P Product (P) E_I Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E_I->EI + I I Fluorinated Pyrrolidine Inhibitor (I)

Caption: Mechanism of competitive enzyme inhibition by fluorinated pyrrolidine derivatives.

Inhibition_Assay_Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) plate 2. Add Reagents to 96-well Plate prep->plate incubate 3. Pre-incubate (Enzyme + Inhibitor) plate->incubate start 4. Initiate Reaction (Add Substrate) incubate->start read 5. Measure Signal (Fluorescence/Absorbance) start->read analyze 6. Data Analysis (Calculate IC50) read->analyze

Caption: Step-by-step workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

The incorporation of fluorine into the pyrrolidine scaffold represents a powerful and versatile strategy for the development of potent and selective enzyme inhibitors. As demonstrated in the case of DPP-IV and POP inhibitors, fluorination can significantly enhance binding affinity and modulate the physicochemical properties of these molecules, leading to improved therapeutic potential. The experimental data consistently supports the superiority of fluorinated derivatives over their non-fluorinated counterparts in many instances.

The future of this field lies in the continued exploration of novel fluorination methodologies, including late-stage fluorination techniques, which will allow for the rapid generation of diverse libraries of fluorinated pyrrolidine derivatives for screening against a wider range of enzyme targets.[1] Furthermore, a deeper understanding of the intricate interactions between fluorinated inhibitors and their target enzymes, aided by computational modeling and structural biology, will enable a more rational and targeted approach to drug design.[22] As our knowledge of the "fluorine effect" expands, we can anticipate the development of even more effective and safer enzyme inhibitors for the treatment of a multitude of human diseases.

References

In Vitro Evaluation of 3-Fluoro-3-methylpyrrolidine Hydrochloride Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small atomic size, can significantly enhance the potency, selectivity, metabolic stability, and pharmacokinetic profile of drug candidates.[1] Among the privileged heterocyclic structures in drug discovery, the pyrrolidine ring offers a versatile, three-dimensional scaffold that is present in numerous natural products and FDA-approved drugs.[2][3] This guide provides an in-depth technical comparison of the in vitro evaluation of 3-Fluoro-3-methylpyrrolidine hydrochloride derivatives, offering insights into their potential and positioning them against relevant alternatives in the landscape of preclinical drug development.

The Rationale for 3-Fluoro-3-methylpyrrolidine Scaffolds

The introduction of a fluorine atom at the C3 position of the pyrrolidine ring, particularly in conjunction with a methyl group, offers several strategic advantages in drug design. This specific substitution pattern can induce a favorable conformational bias in the pyrrolidine ring, which can lead to enhanced binding affinity and selectivity for a biological target.[4] Furthermore, the C-F bond can improve metabolic stability by blocking potential sites of oxidation. The hydrochloride salt form enhances the solubility and handling of these compounds, making them amenable to a wide range of in vitro assays.

Synthesis of 3-Fluoro-3-methylpyrrolidine Derivatives

The synthesis of 3-fluoro-3-methylpyrrolidine serves as a critical starting point for the generation of a diverse library of derivatives. A common synthetic route involves a multi-step process beginning with readily available starting materials. For instance, a scalable process for producing (R)-3-fluoropyrrolidine has been developed, which can be adapted for the synthesis of the 3-methyl analog.[5] Key steps often include the bromofluorination of an appropriate alkenyl azide, followed by reduction and subsequent cyclization to form the 3-fluorinated pyrrolidine ring.

Below is a generalized workflow for the synthesis of N-substituted 3-fluoro-3-methylpyrrolidine derivatives, which are commonly evaluated in drug discovery programs.

Caption: Generalized synthetic workflow for N-substituted 3-fluoro-3-methylpyrrolidine derivatives.

Comparative In Vitro Evaluation: A Focus on Anticancer Activity

While direct comparative data for a series of this compound derivatives is emerging, we can infer their potential by examining the structure-activity relationships (SAR) of related pyrrolidine analogs that have been evaluated for anticancer activity.[6] For this guide, we will focus on cytotoxicity against relevant cancer cell lines as a primary measure of in vitro efficacy.

Alternative and Comparator Compounds

To provide a meaningful comparison, we will consider the following classes of compounds:

  • Non-fluorinated Pyrrolidine Analogs: These compounds will serve as a baseline to understand the impact of fluorine substitution.

  • Other Fluorinated Pyrrolidine Derivatives: This will help to contextualize the specific contribution of the 3-fluoro-3-methyl substitution pattern.

  • Clinically Relevant Inhibitors: Where applicable, comparison with standard-of-care agents provides a benchmark for potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of test compounds.[7][8]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: Standard workflow for determining the cytotoxicity of test compounds using the MTT assay.

Hypothetical Comparative Data and SAR Insights

The following table presents hypothetical but scientifically plausible IC50 values for a series of 3-Fluoro-3-methylpyrrolidine derivatives compared with non-fluorinated analogs and a standard chemotherapeutic agent. This data is intended to illustrate the potential impact of the 3-fluoro-3-methyl substitution and N-substituents on anticancer activity, based on general SAR principles observed in pyrrolidine-containing compounds.[6][7]

Compound IDR Group (N-substituent)3-Fluoro-3-methylCancer Cell LineIC50 (µM)
1a -HNoA549 (Lung)>100
1b -HYesA549 (Lung)85.2
2a -CH2PhNoA549 (Lung)55.6
2b -CH2PhYesA549 (Lung)15.3
3a -C(O)PhNoA549 (Lung)42.1
3b -C(O)PhYesA549 (Lung)8.9
4a -C(O)c1ccccc1(4-Cl)NoA549 (Lung)28.7
4b -C(O)c1ccccc1(4-Cl)YesA549 (Lung)4.1
Doxorubicin N/AN/AA549 (Lung)0.8

Analysis of Structure-Activity Relationships (SAR):

  • Impact of 3-Fluoro-3-methyl Substitution: A consistent trend is observed where the presence of the 3-fluoro-3-methyl group (compounds 1b, 2b, 3b, 4b ) leads to a significant increase in cytotoxic activity compared to their non-fluorinated counterparts (1a, 2a, 3a, 4a ). This suggests that the conformational constraints imposed by this substitution pattern may enhance the binding of these derivatives to their intracellular target(s).

  • Influence of N-Substituent: The nature of the substituent on the pyrrolidine nitrogen plays a crucial role in modulating activity. A simple N-benzyl group (2b ) confers moderate activity, while the introduction of a benzoyl group (3b ) further enhances potency. The addition of an electron-withdrawing chlorine atom to the benzoyl ring (4b ) results in the most potent compound in this hypothetical series. This highlights the importance of exploring a diverse range of N-substituents to optimize activity.

Broader In Vitro Evaluation: Beyond Cytotoxicity

While cytotoxicity is a critical first-pass assay, a comprehensive in vitro evaluation of this compound derivatives should encompass a broader range of biological activities.

Enzyme Inhibition Assays

Many pyrrolidine-based compounds have been identified as potent enzyme inhibitors.[9][10] Depending on the therapeutic area of interest, these derivatives could be screened against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes like dihydrofolate reductase (DHFR).[11]

General Protocol for Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding fluorogenic or colorimetric substrate in an appropriate assay buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value for each compound.

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Antimicrobial Activity Screening

Pyrrolidine derivatives have also shown promise as antibacterial agents.[12][13] The in vitro antibacterial activity of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Brief Protocol for MIC Determination (Broth Microdilution):

  • Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the 3-fluoro-3-methyl moiety has the potential to significantly enhance the in vitro biological activity of pyrrolidine-based compounds, as suggested by the SAR of related analogs. This guide provides a framework for the systematic in vitro evaluation of these derivatives, from synthesis and initial cytotoxicity screening to more specific enzyme inhibition and antimicrobial assays.

Future research should focus on generating robust, direct comparative data for a diverse library of this compound derivatives against various biological targets. Such studies will be instrumental in elucidating the full potential of this exciting chemical scaffold in the ongoing quest for new and improved medicines.

References

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of 3-fluoro-3-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, widely utilized by chemists to develop treatments for a range of human diseases.[1] Its non-planar, sp3-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to a molecule's stereochemistry and three-dimensional profile.[1] The introduction of fluorine into such scaffolds is a strategic move in modern drug design.[2] Fluorine's unique properties can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving a drug candidate's pharmacokinetic profile.[3][4]

3-fluoro-3-methylpyrrolidine is a valuable building block that combines these features. As with most chiral molecules, its enantiomers can exhibit different pharmacological and toxicological effects.[1][5] Therefore, the ability to accurately determine the enantiomeric purity of this compound is not merely an analytical task; it is a critical step in ensuring the safety, efficacy, and quality of new chemical entities.[6] This guide provides an in-depth comparison of modern analytical techniques for this purpose, grounded in experimental principles and validated protocols.

Comparative Analysis of Core Chiral Separation Technologies

The primary challenge in enantiomeric analysis is that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation non-trivial.[6] Chromatographic techniques overcome this by creating a chiral environment, most commonly through a chiral stationary phase (CSP), leading to differential interactions and thus, separation. The three leading technologies in this domain are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid CSP.Differential partitioning of volatile enantiomers between a gaseous carrier gas and a liquid or solid CSP.[7]Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO₂) and a solid CSP.[8][9]
Typical CSPs Polysaccharide-based (cellulose, amylose), macrocyclic glycopeptides, cyclodextrins.[10]Derivatized cyclodextrins are most common.[7]Primarily polysaccharide-based CSPs, similar to HPLC.[9][11]
Analytes Broad applicability for non-volatile and thermally labile compounds. Highly versatile.Limited to volatile and thermally stable compounds. Derivatization is often required for polar analytes.Excellent for a wide range of compounds; bridges the gap between GC and HPLC. Particularly advantageous for preparative scale.[8][11]
Advantages Robust, widely available technology with a vast library of established methods and CSPs.[12][13]High resolution and sensitivity.3-5 times faster than HPLC, significantly lower organic solvent consumption ("green" chemistry), lower backpressure, and ideal for preparative purification due to easy solvent removal.[8]
Limitations Higher consumption of potentially toxic organic solvents, longer run times compared to SFC.Limited applicability, potential for thermal degradation of the analyte.Requires specialized instrumentation capable of handling high pressures.
Suitability for 3-fluoro-3-methylpyrrolidine High. A very suitable and reliable method. Derivatization to improve detection may be necessary if the compound lacks a strong chromophore.Moderate. Potentially viable due to the small size of the molecule, but would likely require derivatization of the amine to improve volatility and peak shape.Excellent. Offers the best combination of speed, efficiency, and environmental friendliness. The polarity of the analyte is well-suited for SFC with a polar co-solvent.[8][11]
Causality Behind Method Selection: Why Supercritical Fluid Chromatography (SFC) Excels

For the specific analysis of 3-fluoro-3-methylpyrrolidine, Supercritical Fluid Chromatography (SFC) emerges as the superior technique. Here's the scientific rationale:

  • Speed and Throughput: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates than HPLC without a significant loss of efficiency.[8] This translates directly to shorter analysis times, a critical factor in high-throughput screening and process chemistry environments.

  • Enhanced Selectivity: SFC often provides different or enhanced chiral selectivity compared to HPLC, even when using the same stationary phase.[9] This can be the deciding factor in achieving baseline resolution for challenging separations.

  • Green Chemistry: SFC primarily uses compressed CO₂, a non-toxic and environmentally benign solvent, with only a small percentage of an organic modifier (co-solvent). This dramatically reduces solvent purchase and disposal costs, aligning with modern laboratory sustainability goals.

  • Preparative Scale Advantage: For instances where enantiomers need to be isolated for further study, SFC is unmatched. The CO₂ returns to a gaseous state post-collection, leaving the analyte concentrated in a small volume of the organic modifier, simplifying downstream processing.[8]

While Chiral HPLC remains a robust and valid alternative, the compelling advantages in speed and sustainability make SFC the forward-looking choice for developing a new, high-performance method for this analyte.

Visualizing the Analytical Workflow

A robust analytical method is a self-validating system. The following workflow illustrates the key stages from sample receipt to final data reporting, ensuring integrity at each step.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis (SFC) cluster_data Phase 3: Data Processing & Validation Sample Racemic Standard & Test Sample Prepare Dissolve in Mobile Phase (e.g., Methanol/Ethanol) to 1 mg/mL Sample->Prepare Inject Inject Sample onto SFC System Prepare->Inject Separate Chiral Separation on CSP (e.g., Polysaccharide-based) Inject->Separate Detect Detection (e.g., UV, MS) Separate->Detect Acquire Data Acquisition System Detect->Acquire Integrate Peak Integration (Area of Enantiomer 1 & 2) Acquire->Integrate Calculate Calculate Enantiomeric Excess (% ee) & Validate Method Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: A generalized workflow for enantiomeric purity analysis using SFC.

Detailed Experimental Protocol: Chiral SFC Method

This protocol provides a robust starting point for the enantiomeric separation of 3-fluoro-3-methylpyrrolidine. Optimization may be required based on the specific instrumentation and column batches used.

1. Objective: To separate and quantify the enantiomers of 3-fluoro-3-methylpyrrolidine to determine enantiomeric purity.

2. Materials & Reagents:

  • 3-fluoro-3-methylpyrrolidine (racemic standard and test sample)

  • Methanol (HPLC or SFC grade)

  • Ethanol (HPLC or SFC grade)

  • Isopropylamine (additive)

  • Carbon Dioxide (SFC grade)

  • Chiral Stationary Phase: A polysaccharide-based column is recommended, such as Lux® Cellulose-2 or CHIRALPAK® AD-3.[11] (Dimensions: e.g., 250 x 4.6 mm, 3 or 5 µm particle size)

3. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a backpressure regulator, column oven, autosampler, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

4. Sample Preparation:

  • Accurately weigh and dissolve the racemic standard and the test sample in methanol to a final concentration of approximately 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the samples through a 0.45 µm syringe filter if any particulate matter is visible.

5. SFC Operating Conditions:

ParameterRecommended ConditionRationale
Column Lux® Cellulose-2 (250 x 4.6 mm, 5 µm)Polysaccharide CSPs show broad selectivity for a wide range of chiral compounds, including those with amine functionalities.[11]
Mobile Phase Supercritical CO₂ (A) and Methanol (B)Methanol is a common polar co-solvent that effectively modulates retention and selectivity.[11]
Additive 0.1% Isopropylamine in MethanolA basic additive is crucial for improving the peak shape of basic compounds like pyrrolidines by minimizing secondary interactions with the silica support.
Gradient/Isocratic Isocratic: 15% MethanolAn isocratic method is often sufficient for purity analysis, offering simplicity and robustness. Start with a screening gradient (e.g., 5-40% Methanol over 10 min) to find the optimal isocratic condition.
Flow Rate 3.0 mL/minHigher flow rates are a key advantage of SFC, enabling rapid analysis.[8]
Back Pressure 150 barThis pressure ensures the CO₂ remains in its supercritical state throughout the system.[9]
Column Temperature 40 °CElevated temperature can improve efficiency and alter selectivity. This is a key parameter for optimization.
Detection UV at 210 nm (if no chromophore) or MS (ESI+)The analyte lacks a strong chromophore, so low UV wavelength or a universal detector like MS is required. MS provides mass confirmation.
Injection Volume 5 µL

6. Data Analysis & System Suitability:

  • Identification: The two separated peaks are the enantiomers.

  • Quantification: Calculate the percentage of each enantiomer using the area percent method:

    • % Enantiomer 1 = (Area of Peak 1 / (Area of Peak 1 + Area of Peak 2)) * 100

  • Enantiomeric Excess (% ee): Calculate using the formula:

    • % ee = |(% Enantiomer 1 - % Enantiomer 2)|

  • System Suitability: Before analyzing test samples, inject the racemic standard. The method is suitable if:

    • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.[12]

    • Tailing Factor (Tf): The tailing factor for each peak should be ≤ 1.5.

Method Validation: A Self-Validating System

Validation of a chiral purity method demonstrates its suitability for the intended purpose.[14] The process should follow established regulatory guidelines and must assess parameters for both the major (desired) and minor (undesired) enantiomers.[15]

G cluster_params Key Validation Parameters MethodDev Method Development & Optimization CSP Selection Mobile Phase Temperature Flow Rate Specificity Specificity & Selectivity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy / Recovery MethodDev->Accuracy Precision Precision (Repeatability & Intermediate Precision) MethodDev->Precision Sensitivity LOD & LOQ for Undesired Enantiomer MethodDev->Sensitivity Robustness Robustness MethodDev->Robustness Validation Validated Chiral Method Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation Sensitivity->Validation Robustness->Validation

Caption: Logical relationship between method development and validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5) between the enantiomers.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities.[13]

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A regression coefficient (r²) of >0.998 is typically desired.[13]

  • Precision: The closeness of agreement between a series of measurements. Assessed through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be less than 2%.[13]

  • Accuracy: The closeness of the test results to the true value. Often determined by spiking the desired enantiomer with known amounts of the undesired enantiomer and calculating the percent recovery.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C temperature), providing an indication of its reliability during normal usage.[13]

Conclusion

The accurate determination of the enantiomeric purity of 3-fluoro-3-methylpyrrolidine is paramount for its application in pharmaceutical development. While chiral HPLC and GC are viable techniques, chiral SFC presents a superior analytical solution , offering significant advantages in speed, efficiency, reduced solvent consumption, and scalability. The provided SFC protocol, built on the well-established performance of polysaccharide-based chiral stationary phases, serves as a robust foundation for method development. By adhering to a systematic workflow and rigorous validation principles, researchers can ensure the generation of reliable, high-quality data that is crucial for advancing drug discovery programs.

References

A Comparative Crystallographic Guide to 3-Fluoro-3-Methylpyrrolidine Derivatives: Unraveling the Influence of Fluorine on Solid-State Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 3-fluoro-3-methylpyrrolidine moiety has emerged as a particularly interesting structural motif, combining the conformational constraints of a pyrrolidine ring with the potent electronic effects of a geminal fluoro-methyl substitution. Understanding the precise three-dimensional arrangement of these derivatives in the solid state through X-ray crystallography is paramount for structure-based drug design and for elucidating the subtle interplay of steric and electronic effects that govern their biological activity.

This guide provides an in-depth comparative analysis of the X-ray crystallography of 3-fluoro-3-methylpyrrolidine derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between substitution patterns and the resulting solid-state conformations, offering field-proven insights into crystallization strategies and data interpretation.

The Impact of Fluorine on Pyrrolidine Ring Conformation: A Comparative Overview

The introduction of a fluorine atom at the C3 position of a pyrrolidine ring, particularly when paired with a methyl group, profoundly influences the ring's puckering and the orientation of substituents. This is primarily due to the high electronegativity of fluorine, which introduces stereoelectronic effects such as the gauche effect.[1] These effects, in conjunction with steric demands of the methyl group and substituents on the nitrogen atom, dictate the preferred solid-state conformation.

A comparative analysis of the crystal structures of various 3-fluoropyrrolidine derivatives reveals a strong preference for specific ring puckers. The pyrrolidine ring typically adopts an envelope or twisted conformation to alleviate torsional strain. The position of the fluorine and methyl groups relative to the nitrogen substituent can stabilize or destabilize these conformations. For instance, studies on related fluorinated N-heterocycles have shown that β-fluoro-ammonium interactions can stabilize particular conformations.[1]

ParameterN-Boc-3-fluoro-3-methylpyrrolidine (Hypothetical)N-Benzyl-3-fluoro-3-methylpyrrolidine (Hypothetical)Non-fluorinated N-Boc-3-methylpyrrolidine (for comparison)
Pyrrolidine Ring Pucker Likely C3-endo or C4-exo to accommodate the bulky Boc group and fluorine gauche effect.May exhibit more conformational flexibility, with potential for C3-exo or twisted conformations depending on crystal packing forces.Generally more flexible, with a lower barrier to interconversion between different puckered forms.
C-F Bond Length (Å) ~1.38 - 1.42~1.38 - 1.42N/A
Key Torsion Angles (°) F-C3-C4-N and Me-C3-C2-N would be critical in defining the conformation.F-C3-C4-N and Me-C3-C2-N would likely differ from the N-Boc derivative due to different steric and electronic influences of the N-substituent.Torsion angles involving the C3-H bond would be less constrained.
Intermolecular Interactions C-H···O hydrogen bonds involving the Boc carbonyl group are likely to be prominent in the crystal packing.Potential for π-stacking interactions from the benzyl group, influencing the overall crystal lattice. C-H···F interactions may also play a role.C-H···O hydrogen bonds from the Boc group.

Experimental Protocols: From Synthesis to Structure

The successful X-ray crystallographic analysis of 3-fluoro-3-methylpyrrolidine derivatives hinges on the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 3-Fluoro-3-Methylpyrrolidine Precursors

A common route to N-protected 3-fluoro-3-methylpyrrolidine involves a multi-step synthesis starting from readily available precursors. One established method involves the bromofluorination of an appropriate alkenyl azide, followed by reduction and cyclization.[2]

Example Synthesis of tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate: [2]

  • Bromofluorination: Treatment of tert-butyl (3-methylbut-3-en-1-yl)carbamate with N-bromosuccinimide (NBS) and a fluoride source (e.g., triethylamine trihydrofluoride) in an appropriate solvent like dichloromethane (DCM) yields the corresponding bromofluorinated intermediate.

  • Cyclization: The resulting tert-butyl (4-bromo-3-fluoro-3-methylbutyl)carbamate is then treated with a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) to induce intramolecular cyclization, affording the desired tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate.

Crystallization Methodologies: A Comparative Approach

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization technique is critical and can be influenced by the physicochemical properties of the specific derivative.

Common Crystallization Techniques for Fluorinated Heterocycles:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly in a loosely capped vial. The choice of solvent is crucial; solvents with moderate volatility often yield the best results. For 3-fluoro-3-methylpyrrolidine derivatives, a range of solvents from moderately polar (e.g., ethyl acetate, dichloromethane) to nonpolar (e.g., hexane, toluene) should be screened.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystallization. This method is particularly useful for compounds that are highly soluble or tend to form oils.

  • Solvent Layering: Similar to vapor diffusion, this method involves carefully layering a less dense anti-solvent on top of a denser solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.

  • Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can induce crystallization.

Alternative and Advanced Crystallization Strategies:

For particularly challenging compounds, more advanced techniques may be necessary. These can include the use of co-crystallizing agents or high-throughput screening methods.

X-ray Diffraction Data Collection and Structure Refinement: A Standardized Workflow

Once suitable crystals are obtained, the process of determining the molecular structure involves a standardized workflow using a single-crystal X-ray diffractometer.

Step-by-Step Workflow for X-ray Crystallographic Analysis:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, most accurate molecular structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow and Structural Comparisons

To better illustrate the experimental process and the key structural comparisons, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 3-Fluoro-3-methylpyrrolidine Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Screening of Crystallization Conditions (Solvents, Temperature, Technique) purification->crystallization single_crystal Growth of Diffraction-Quality Single Crystal crystallization->single_crystal data_collection Data Collection on Diffractometer single_crystal->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages in the X-ray crystallographic analysis of 3-fluoro-3-methylpyrrolidine derivatives.

conformational_comparison cluster_nboc N-Boc Derivative cluster_nbenzyl N-Benzyl Derivative nboc_pucker Predominant Ring Pucker (e.g., C3-endo) nboc_interactions Key Intermolecular Interactions (C-H···O Hydrogen Bonds) comparison vs. nbenzyl_pucker Potential for Multiple Puckers (e.g., C3-exo, Twist) nbenzyl_interactions Key Intermolecular Interactions (π-stacking, C-H···F)

Caption: A conceptual comparison of the solid-state conformational features of N-Boc and N-benzyl substituted 3-fluoro-3-methylpyrrolidines.

Conclusion

The X-ray crystallographic analysis of 3-fluoro-3-methylpyrrolidine derivatives provides invaluable insights into their solid-state conformations, which are crucial for understanding their structure-activity relationships. The interplay of the gauche effect introduced by the fluorine atom, the steric bulk of the methyl group, and the nature of the N-substituent collectively govern the preferred ring pucker and intermolecular interactions. This guide has outlined the key comparative aspects of their crystallography, from synthesis and crystallization to data analysis. A thorough understanding of these principles will empower researchers to better design and interpret the structures of these important fluorinated heterocycles in the pursuit of novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-3-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. The introduction of fluorine into organic molecules, such as in 3-Fluoro-3-methylpyrrolidine hydrochloride, confers unique chemical properties that are highly valuable in drug discovery. However, these same properties, particularly the strength of the carbon-fluorine bond, demand a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1][2]

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.

Part 1: Core Hazard Profile & Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is a halogenated heterocyclic compound. Its hydrochloride salt form suggests good water solubility, while the fluorinated pyrrolidine structure points to chemical reactivity and potential persistence. Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[3][4]

This initial risk assessment dictates the need for stringent safety controls and a dedicated waste stream. Below is a summary of its key hazard classifications, synthesized from data on structurally similar compounds.

Hazard Category Classification & Statement Significance & Rationale
Acute Oral Toxicity Category 4: H302 - Harmful if swallowed.[3][5]Ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene measures and prohibiting food and drink in the laboratory.
Skin Corrosion/Irritation Category 2: H315 - Causes skin irritation.[3][5]Direct contact can cause inflammation and irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Category 2: H319 - Causes serious eye irritation.[3][5]The chemical can cause significant, potentially lasting, eye damage upon contact. Goggles or a face shield are mandatory.
Specific Target Organ Toxicity (Single Exposure) Category 3: H335 - May cause respiratory irritation.[3][5]Inhalation of the dust or aerosols can irritate the respiratory tract. All handling must be conducted within a certified chemical fume hood.
Hazardous Decomposition Products Not Applicable (Generated upon heating/combustion)Thermal decomposition can release CO, CO2, NOx, Hydrogen fluoride, and Hydrogen chloride gas.[4] This is a critical factor in selecting the ultimate disposal method, favoring controlled, high-temperature incineration with flue-gas scrubbing.

Part 2: Pre-Disposal Safety & Engineering Controls

Proper disposal begins with proper protection. The risks identified above must be mitigated through a combination of engineering controls and personal protective equipment (PPE) before any waste handling occurs.

Mandatory Engineering Controls

All procedures involving the handling of this compound, including weighing, transferring, and preparing for disposal, must be performed in a well-ventilated area, preferably a certified chemical fume hood.[5] This is the primary line of defense against respiratory exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure:

  • Eye Protection : Wear chemical safety goggles or a full-face shield, tested and approved under standards such as EN166 (EU) or ANSI Z87.1 (US).[5]

  • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Follow proper glove removal technique to avoid skin contact.[5]

  • Body Protection : A lab coat, closed-toed shoes, and long pants are mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : If working outside of a fume hood (not recommended) or if dusts/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is required.[6]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a regulated hazardous waste process. Adherence to institutional, local, and national regulations is mandatory.[7]

Step 1: Waste Segregation

Immediately upon generation, any waste containing this compound (e.g., residual solid, contaminated wipes, used containers) must be segregated as halogenated organic waste .

  • Causality : Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.[1][6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.

Step 2: Containerization & Labeling
  • Primary Container : If possible, leave the chemical in its original container.[6]

  • Waste Accumulation : For collecting contaminated materials (e.g., paper towels, gloves), use a dedicated, compatible, and sealable hazardous waste container. The container must be kept tightly closed except when adding waste.[3][5]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity, health hazard).

    • The date accumulation started.

Step 3: Spill Management

In the event of a spill, the response should be swift and guided by the scale of the release.

  • Small Spills :

    • Ensure proper PPE is worn and restrict access to the area.[1]

    • Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Avoid raising dust.[5]

    • Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.[4][5]

    • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol followed by water), collecting all cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area and alert colleagues.[1]

    • Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.[8][9]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step 4: Final Disposal Pathway

This compound must be disposed of through a licensed hazardous waste disposal facility. The recommended and most effective method for destroying fluorinated organic compounds is high-temperature incineration .[3][10]

  • Scientific Rationale : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making compounds like this highly stable and persistent.[2][11] Standard chemical or biological waste treatment methods are ineffective. High-temperature incineration (typically >1000°C) with sufficient residence time is required to provide the energy needed to break the C-F bond and completely mineralize the compound.[11][12]

  • Regulatory Compliance : The incinerator must be permitted to handle halogenated hazardous waste and be equipped with scrubbers and other air pollution control devices to neutralize the resulting acidic gases (HF, HCl) before they are released into the atmosphere.[11]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] This would lead to environmental contamination and is a violation of regulations like the EPA's Resource Conservation and Recovery Act (RCRA).[13][14]

Part 4: Decontamination & Documentation

  • Equipment Decontamination : Any non-disposable equipment (spatulas, glassware) that has come into contact with the chemical should be rinsed with a suitable solvent in a fume hood. The rinsate must be collected as halogenated hazardous waste.

  • Record Keeping : Maintain a detailed log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and institutional waste tracking.

Part 5: Visualization - Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G Disposal Workflow for 3-Fluoro-3-methylpyrrolidine HCl cluster_prep Preparation & Handling cluster_process Waste Processing cluster_disposal Final Disposition start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood segregate Segregate as 'Halogenated Organic Waste' hood->segregate containerize Use Labeled, Sealed Hazardous Waste Container segregate->containerize spill_check Spill Occurred? containerize->spill_check spill_cleanup Follow Spill Protocol (Absorb, Collect, Decontaminate) spill_check->spill_cleanup Yes storage Store in Designated Hazardous Waste Area spill_check->storage No spill_cleanup->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup disposal High-Temperature Incineration at Permitted Facility pickup->disposal

Caption: Decision workflow for safe disposal.

Conclusion

The responsible management of specialized reagents like this compound is a non-negotiable aspect of professional laboratory practice. By understanding the specific hazards posed by its halogenated structure, implementing robust safety controls, and adhering to a strict protocol of segregation and high-temperature incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets before handling any chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-methylpyrrolidine hydrochloride
Reactant of Route 2
3-Fluoro-3-methylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.